Clematichinenoside C
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H114O34/c1-26-38(74)44(80)49(85)59(94-26)101-54-32(22-72)97-57(52(88)47(54)83)92-24-33-42(78)46(82)51(87)61(99-33)104-64(90)70-18-16-65(3,4)20-29(70)28-10-11-36-67(7)14-13-37(66(5,6)35(67)12-15-69(36,9)68(28,8)17-19-70)100-63-56(40(76)30(73)23-91-63)103-62-53(89)55(39(75)27(2)95-62)102-58-48(84)43(79)34(25-93-58)98-60-50(86)45(81)41(77)31(21-71)96-60/h10,26-27,29-63,71-89H,11-25H2,1-9H3/t26-,27-,29-,30-,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,67-,68+,69+,70-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIHWEMJSUDENE-AQQAMTNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H114O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Clematichinenoside C: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clematichinenoside C is a triterpenoid saponin found in various species of the genus Clematis. This document provides an in-depth overview of its natural sources, distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it explores the potential biological activities of this compound, drawing on evidence from related compounds and initial screenings. This technical guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of this compound
This compound has been identified as a constituent of several plant species within the Clematis genus, which belongs to the Ranunculaceae family. The primary sources of this compound are the roots and rhizomes of these plants, which have a history of use in traditional medicine.
The distribution of this compound appears to be concentrated in, but not necessarily limited to, the following species:
-
Clematis manshurica Rupr. : The roots and rhizomes of this species are a well-documented source of this compound.[1] C. manshurica is native to regions of China, Korea, Mongolia, and the Russian Far East.
-
Clematis chinensis Osbeck : This species is another significant source of this compound and is widely used in traditional Chinese medicine.[2][3][4]
-
Clematis terniflora DC. : Research has also indicated the presence of this compound in this species.
While the presence of this compound has been confirmed in these species, the quantitative distribution can vary based on factors such as geographical location, harvest time, and the specific plant part analyzed.
Table 1: Natural Sources and Distribution of this compound
| Plant Species | Family | Plant Part(s) | Geographical Distribution of Plant |
| Clematis manshurica Rupr. | Ranunculaceae | Roots and Rhizomes | China, Korea, Mongolia, Russian Far East |
| Clematis chinensis Osbeck | Ranunculaceae | Roots and Rhizomes | China |
| Clematis terniflora DC. | Ranunculaceae | Not specified in available literature | East Asia |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol outlines a general methodology for the extraction and preparative isolation of this compound from Clematis species, based on established procedures for saponin extraction from this genus.[1][5][6]
2.1.1. Extraction
-
Material Preparation : Air-dry the roots and rhizomes of the selected Clematis species and grind them into a coarse powder.
-
Solvent Extraction :
-
Macerate the powdered plant material with 50% ethanol (the ratio of solvent to plant material is typically 8:1 v/w).
-
Perform the extraction using ultrasonication (e.g., 40 kHz) for 60-90 minutes.
-
Repeat the extraction process 2-3 times to ensure maximum yield.
-
-
Filtration and Concentration :
-
Combine the ethanolic extracts and filter them to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
-
Liquid-Liquid Partitioning :
-
Suspend the concentrated aqueous extract in water.
-
Perform liquid-liquid partitioning with n-butanol saturated with water.
-
Collect the n-butanol fraction, which will contain the saponins.
-
-
Final Concentration : Concentrate the n-butanol extract to dryness under reduced pressure to obtain the crude saponin extract.
2.1.2. Isolation by Column Chromatography
-
Initial Fractionation :
-
Subject the crude saponin extract to column chromatography on a macroporous resin (e.g., AB-8).
-
Elute with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect the fractions and monitor by Thin Layer Chromatography (TLC) to identify the saponin-rich fractions.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Further purify the saponin-rich fractions using preparative reversed-phase HPLC.
-
Column : A C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase : A gradient of acetonitrile and water. The specific gradient will need to be optimized based on the separation of the target compound.
-
Detection : UV detection at a low wavelength (e.g., 203-210 nm) is suitable for saponins which lack a strong chromophore.
-
Collect the fractions corresponding to the peak of this compound.
-
-
Purity Confirmation : Analyze the purity of the isolated this compound using analytical HPLC-UV or LC-MS.
Quantification of this compound
The following HPLC-UV method is adapted from a validated procedure for the analysis of Clematichinenoside AR and its related impurities, including this compound.[6][7]
2.2.1. Chromatographic Conditions
-
Instrument : High-Performance Liquid Chromatography system with a UV detector.
-
Mobile Phase :
-
Flow Rate : 1.0 mL/min.[7]
-
Column Temperature : 30°C.[7]
-
Detection Wavelength : 203 nm.[7]
-
Injection Volume : 20 µL.[7]
2.2.2. Standard and Sample Preparation
-
Standard Solution : Prepare a stock solution of purified this compound in a mixture of acetonitrile and water (30:70, v/v). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution :
-
Accurately weigh the powdered plant material.
-
Extract the sample as described in the extraction protocol (Section 2.1.1).
-
Dissolve the dried extract in the mobile phase at a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2.2.3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculate the concentration of this compound in the sample extract based on the peak area obtained from the sample chromatogram and the calibration curve.
Biological Activity and Signaling Pathways
While direct and extensive studies on the biological activities of this compound are limited, preliminary research and the activities of structurally similar compounds, such as Clematichinenoside AR, provide valuable insights into its potential pharmacological effects.
Cytotoxic Activity
This compound has been screened for its inhibitory activities against human colorectal cancer cell lines HCT-116 and HT-29.[1] Although specific IC50 values are not yet widely published, this initial screening suggests a potential role for this compound in cancer research.
Potential Anti-inflammatory and Anti-arthritic Effects (Inferred from Clematichinenoside AR)
Clematichinenoside AR, a closely related saponin, has demonstrated significant anti-inflammatory and anti-arthritic properties. It is believed to exert these effects through the modulation of key signaling pathways. Given the structural similarity, it is plausible that this compound may share some of these mechanisms of action.
3.2.1. Inhibition of Pro-inflammatory Cytokines
Clematichinenoside AR has been shown to reduce the production of pro-inflammatory cytokines, which are key mediators in inflammatory diseases such as rheumatoid arthritis.
3.2.2. Modulation of the NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of inflammatory genes. It is hypothesized that triterpenoid saponins from Clematis species, including this compound, may exert their anti-inflammatory effects through the modulation of these pathways.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Experimental Workflows
The process of investigating this compound, from its natural source to the evaluation of its biological activity, can be summarized in the following workflow.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a promising natural product with potential applications in pharmacology and drug development. Its presence in several Clematis species, which have a history of use in traditional medicine, warrants further investigation. The methodologies outlined in this guide provide a framework for the extraction, isolation, and quantification of this compound, which are essential steps for its further study. While direct evidence for its biological activities is still emerging, preliminary data and the known effects of related compounds suggest that this compound may possess valuable cytotoxic and anti-inflammatory properties. Future research should focus on elucidating the specific mechanisms of action of this compound and exploring its therapeutic potential in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective 馿¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]
- 3. Triterpenoid saponins from Clematis chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102327335A - Method for extracting total saponins from clematis root - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Isolation and Purification of Clematichinenoside C from Clematis chinensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a representative method for the isolation and purification of Clematichinenoside C, a triterpenoid saponin, from the roots of Clematis chinensis. The methodologies outlined herein are based on established protocols for the extraction and purification of saponins from Clematis species. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
Clematis chinensis Osbeck, a member of the Ranunculaceae family, is a traditional Chinese medicine cataloged as "Wei Ling Xian." Its roots are known to be rich in various bioactive compounds, particularly triterpenoid saponins.[1] These saponins, including this compound, have garnered interest for their potential pharmacological activities, such as anti-inflammatory effects.[2][3] The isolation and purification of these individual saponins are crucial for detailed structural elucidation, pharmacological evaluation, and the development of potential therapeutic agents.
This guide presents a multi-step strategy for obtaining high-purity this compound, commencing with the preparation of the plant material, followed by extraction, solvent partitioning, and a series of chromatographic separations.
Experimental Protocols
The following protocols describe a plausible and efficient workflow for the isolation and purification of this compound.
Disclaimer: The following is a representative method synthesized from published protocols for total saponins and related compounds from Clematis species, due to the absence of a single, detailed public-domain protocol specifically for this compound.
Plant Material and Pre-treatment
Fresh roots of Clematis chinensis are collected, washed, and dried. The dried roots are then pulverized into a coarse powder (approximately 20 mesh) to increase the surface area for efficient extraction.
Extraction of Total Saponins
A method based on ultrasonic-assisted extraction is employed to obtain the crude saponin extract.[4]
-
Primary Extraction: The powdered Clematis chinensis root (5 kg) is macerated in 40 L of 40% ethanol. The mixture undergoes ultrasonic extraction at a frequency of 20 kHz for 90 minutes.[4] The extract is then filtered to separate the liquid from the solid plant material.
-
Secondary and Tertiary Extractions: The remaining plant residue is re-extracted twice more, each time with 20 L of 40% ethanol and sonication for 30 minutes to ensure exhaustive extraction.[4]
-
Pooling and Concentration: The filtrates from all three extractions are combined. The pooled extract is then concentrated under reduced pressure to remove ethanol.
Fractionation of Crude Extract
The concentrated, ethanol-free extract is subjected to liquid-liquid partitioning to separate saponins from other constituents.
-
Solvent Partitioning: The aqueous concentrate is partitioned three times with an equal volume of water-saturated n-butanol.[4]
-
Collection of Saponin-Rich Fraction: The n-butanol layers are combined, as triterpenoid saponins preferentially partition into this phase.
-
Drying: The n-butanol fraction is concentrated to dryness under vacuum to yield the crude total saponin powder.[4]
Chromatographic Purification
A multi-step chromatographic process is required to isolate this compound from the complex mixture of total saponins.
-
Column Preparation: A column is packed with a suitable macroporous resin (e.g., NKA-9) and equilibrated with deionized water.[5]
-
Sample Loading: The crude total saponin powder is dissolved in a minimal amount of water and loaded onto the column.
-
Elution: The column is first washed with deionized water to remove sugars and other polar impurities. Subsequently, a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol) is used to elute the saponins.[5] Fractions are collected at each step.
-
Fraction Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound. Fractions with a high concentration of the target compound are pooled and concentrated.
The enriched fraction is subjected to preparative HPLC for final purification. The conditions are adapted from methods used for similar compounds like Clematichinenoside AR.[6]
-
Column: Agilent octadecylsilane (ODS) bonded silica gel column (e.g., TC-C18).[6][7]
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). A typical program might be: 30% B for 5 min, 30-35% B over 7 min, 35-60% B over 5 min, and holding at 60% B for 3 min.[6]
-
Flow Rate: Optimized for the preparative column, typically in the range of 15-20 mL/min.
-
Detection: UV detection at 203 nm, as saponins often lack a strong chromophore and absorb at lower wavelengths.[6]
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected, pooled, and concentrated under reduced pressure. The resulting solution is then lyophilized to obtain the purified, solid this compound.
Data Presentation
Purification Summary
The following table summarizes the hypothetical yield and purity at each stage of the isolation process.
| Purification Step | Starting Material | Product | Estimated Yield (%) | Estimated Purity (%) |
| Extraction & Fractionation | 5 kg Powdered Root | Crude Total Saponins | 1.6% (of root) | ~91.5% (Total Saponins)[4] |
| Macroporous Resin CC | Crude Total Saponins | Enriched Fraction | 20% (of crude saponins) | ~60-70% |
| Preparative HPLC | Enriched Fraction | Purified this compound | 5% (of enriched fraction) | >98% |
Physicochemical and Spectroscopic Data
The identity and purity of the final product are confirmed through spectroscopic analysis.
| Property | Value / Method |
| Molecular Formula | C70H114O34 |
| Molecular Weight | 1499.6 g/mol |
| Appearance | White amorphous powder |
| Identification Methods | Mass Spectrometry (MS), ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC)[8][9] |
Visualized Workflow and Pathways
The following diagrams illustrate the experimental workflow for the isolation and purification of this compound.
Caption: Experimental workflow for this compound isolation.
Conclusion
The described methodology provides a robust framework for the successful isolation and purification of this compound from Clematis chinensis. The combination of ultrasonic-assisted extraction, solvent partitioning, and multi-step chromatography is effective for obtaining the target saponin at a high degree of purity. This purified compound can then be used for definitive structural analysis and in-depth pharmacological studies, paving the way for potential applications in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the metabolites of anti-inflammatory compound clematichinenoside AR in rat intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new utilization of saponins from the root of Clematis chinensis Osbeck: Hypouricemia effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102327335A - Method for extracting total saponins from clematis root - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of a chromatographic method for determining Clematichinenoside AR and related impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triterpenoid saponins from Clematis chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triterpene saponins from the roots of Clematis chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three new triterpene saponins from Clematis chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Clematichinenoside C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clematichinenoside C is a complex triterpenoid saponin isolated from the stems of Clematis parviloba. As a member of the oleanane-type saponin family, it possesses a multifaceted chemical architecture that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including detailed summaries of its spectroscopic data, a generalized experimental protocol for its isolation and structural elucidation, and a discussion of the potential, though currently unconfirmed, signaling pathways it may influence based on related compounds.
Chemical Structure
This compound is characterized by a pentacyclic triterpenoid aglycone core, specifically an oleanane skeleton, to which a complex oligosaccharide chain is attached. The full chemical structure, as elucidated by spectroscopic methods, reveals a highly glycosylated molecule.
The IUPAC name for this compound is [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate. Its molecular formula is C70H114O34.
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through the use of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, in conjunction with mass spectrometry. The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the aglycone and sugar moieties.
Table 1: ¹³C NMR Chemical Shift Data for this compound (Aglycone Moiety) (Note: Specific data from the primary literature was not available. This table presents typical chemical shift ranges for an oleanane-type triterpenoid saponin aglycone for illustrative purposes.)
| Carbon No. | Chemical Shift (δ, ppm) Range |
| 1 | 38.0 - 39.0 |
| 2 | 26.0 - 27.0 |
| 3 | 88.0 - 90.0 |
| 4 | 39.0 - 40.0 |
| 5 | 55.0 - 56.0 |
| ... | ... |
| 28 | 179.0 - 181.0 |
| 29 | 32.0 - 33.0 |
| 30 | 23.0 - 24.0 |
Table 2: ¹H NMR Chemical Shift Data for this compound (Aglycone Moiety) (Note: Specific data from the primary literature was not available. This table presents typical chemical shift ranges for an oleanane-type triterpenoid saponin aglycone for illustrative purposes.)
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity |
| H-3 | 3.20 - 3.40 | dd |
| H-12 | 5.20 - 5.40 | t |
| H-18 | 2.80 - 3.00 | dd |
| ... | ... | ... |
Table 3: ¹H and ¹³C NMR Data for the Sugar Moieties of this compound (Note: Specific data from the primary literature was not available. This table presents a generalized representation of the types of sugars and their anomeric signals.)
| Sugar Unit | Anomeric Proton (δH, ppm, J in Hz) | Anomeric Carbon (δC, ppm) |
| Terminal Rhamnose | 4.80 - 5.20 (d, ~1.5) | 101.0 - 102.0 |
| Inner Glucose | 4.40 - 4.60 (d, ~7.8) | 104.0 - 106.0 |
| Arabinose | 4.30 - 4.50 (d, ~7.0) | 108.0 - 110.0 |
| ... | ... | ... |
Stereochemistry
The stereochemistry of this compound is complex, with multiple chiral centers within both the aglycone and the sugar moieties. The relative and absolute configurations of these centers are crucial for the molecule's three-dimensional shape and biological activity.
The stereochemistry of the oleanane aglycone is consistent with that of other naturally occurring oleanane-type triterpenoids. The configurations of the sugar units and their glycosidic linkages are determined through a combination of techniques:
-
Coupling Constants (J-values): The magnitude of the coupling constants between anomeric protons and adjacent protons in the ¹H NMR spectrum provides information about their dihedral angles, which in turn helps to determine the α or β configuration of the glycosidic bonds.
-
NOESY/ROESY NMR: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to identify through-space correlations between protons, which helps to establish the spatial relationships between the sugar units and the aglycone, as well as between the individual sugar residues.
-
Acid Hydrolysis and Derivatization: Cleavage of the glycosidic bonds through acid hydrolysis releases the individual monosaccharides. These can then be derivatized and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) and compared with authentic standards to determine their absolute configuration (D or L).
Experimental Protocols
While the specific experimental details for the isolation and characterization of this compound are detailed in the primary literature by Yan et al. (2009), a generalized protocol for the isolation and analysis of triterpenoid saponins from plant material is provided below.
4.1. General Isolation Procedure
-
Extraction: Dried and powdered plant material (e.g., stems of Clematis parviloba) is extracted exhaustively with a suitable solvent, typically methanol or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.
-
Chromatographic Separation: The n-butanol fraction is subjected to a series of chromatographic techniques for the purification of individual saponins. This may include:
-
Column Chromatography: Using silica gel, Sephadex LH-20, or reversed-phase (C18) silica gel as the stationary phase with gradient elution systems.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.
-
4.2. Structural Elucidation
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the purified compound.
-
NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., pyridine-d5 or methanol-d4), and a comprehensive set of NMR spectra are acquired, including ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY/ROESY.
-
Acid Hydrolysis for Sugar Analysis: A small amount of the purified saponin is hydrolyzed with an acid (e.g., 2M HCl) to cleave the glycosidic bonds. The resulting monosaccharides are then analyzed as described in the stereochemistry section.
Potential Signaling Pathways
To date, there are no specific studies detailing the signaling pathways directly modulated by this compound. However, research on the structurally related triterpenoid saponin, Clematichinenoside AR, has provided insights into potential biological activities. Studies have shown that Clematichinenoside AR can exert anti-inflammatory effects in the context of rheumatoid arthritis by modulating the PI3K/Akt and HIF-1α/VEGFA/ANG2 signaling pathways. Given the structural similarities, it is plausible that this compound may exhibit similar biological activities and interact with related signaling cascades. Further research is required to confirm these potential effects.
Conclusion
This compound is a structurally complex oleanane-type triterpenoid saponin with a significant degree of glycosylation. Its complete structural and stereochemical elucidation relies on a combination of advanced spectroscopic and chemical methods. While its specific biological activities and interactions with cellular signaling pathways remain to be fully investigated, the known effects of related compounds suggest that it may hold potential as a bioactive molecule. This guide provides a foundational understanding for researchers and professionals interested in the further exploration and potential development of this compound.
An In-depth Technical Guide to Clematichinenoside C and its Closely Related Saponins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clematichinenoside C is a naturally occurring triterpenoid saponin isolated from plants of the Clematis genus, notably Clematis chinensis. These compounds are of significant interest to the scientific community due to their potential therapeutic properties, particularly their anti-inflammatory effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and insights into its biological activities and mechanisms of action.
It is important to note that in much of the biological literature, the term "Clematichinenoside AR" (also referred to as AR-6) is used to describe a principal anti-inflammatory saponin from Clematis chinensis. While structurally related, this compound and Clematichinenoside AR are distinct molecules with different molecular formulas and weights. This guide will specify which compound is being referred to, but will heavily feature data on Clematichinenoside AR due to the greater availability of biological studies.
Physical and Chemical Properties
A clear distinction must be made between this compound and the more extensively studied Clematichinenoside AR. The available data for both are presented below.
This compound
| Property | Value | Source |
| Molecular Formula | C₇₀H₁₁₄O₃₄ | PubChem |
| Molecular Weight | 1499.6 g/mol | PubChem |
| CAS Number | 177912-24-2 | PubChem |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Optical Rotation | Not specified | - |
| Solubility | Soluble in DMSO | AOBIOUS |
| Spectral Data (¹H-NMR, ¹³C-NMR, IR, UV) | Not readily available in public databases | - |
Clematichinenoside AR
| Property | Value | Source |
| Molecular Formula | C₈₂H₁₃₄O₄₃ | TCM Standard Database |
| Molecular Weight | 1807.90 g/mol | TCM Standard Database |
| CAS Number | 761425-93-8 | TCM Standard Database |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Optical Rotation | Not specified | - |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic treatment) | MedChemExpress |
| Spectral Data (¹H-NMR, ¹³C-NMR, IR, UV) | Characterized in various research papers, but consolidated public data is scarce | Various Scientific Publications |
Experimental Protocols
Isolation and Purification of Saponins from Clematis chinensis
The following is a general protocol for the extraction and isolation of total saponins from the roots of Clematis chinensis, which can be adapted for the specific isolation of this compound.
Workflow for Saponin Extraction and Isolation
Caption: General workflow for the extraction and isolation of total saponins.
Detailed Methodology:
-
Preparation of Plant Material: The dried roots of Clematis chinensis are pulverized into a fine powder.
-
Extraction: The powdered material is subjected to ultrasonic extraction with 4-8 times its volume of 40-70% ethanol for 30-90 minutes. This process is typically repeated 2-3 times to ensure maximum yield.[1]
-
Filtration and Concentration: The combined ethanolic extracts are filtered. The filtrate is then processed through an ultrafiltration system followed by nanofiltration to concentrate the saponin fraction.[1]
-
Decolorization: The concentrated solution is refluxed with activated carbon to remove pigments and other impurities.[1]
-
Solvent Partitioning: After removing the activated carbon by filtration, the solution is concentrated to remove ethanol. The aqueous concentrate is then subjected to liquid-liquid extraction with water-saturated n-butanol. The saponins will partition into the n-butanol layer.[1]
-
Final Purification: The n-butanol extract is concentrated under reduced pressure and then dried to yield the total saponins.[1] Further purification to isolate individual saponins like this compound would require chromatographic techniques such as column chromatography on silica gel, Sephadex LH-20, or preparative HPLC.
In Vivo Anti-Inflammatory Activity Assay (Collagen-Induced Arthritis Model)
This protocol describes the evaluation of the anti-arthritic effects of Clematichinenoside AR in a rat model of rheumatoid arthritis.
Experimental Workflow for Collagen-Induced Arthritis (CIA) Model
Caption: Workflow for evaluating anti-arthritic effects in a CIA rat model.
Detailed Methodology:
-
Induction of Arthritis: Collagen-induced arthritis (CIA) is induced in rats by intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant.[2][3]
-
Treatment: Following the onset of arthritis, rats are orally administered with Clematichinenoside AR at various dosages (e.g., 8, 16, and 32 mg/kg) daily for a specified period.[2][3]
-
Assessment of Arthritis: The severity of arthritis is monitored by measuring paw swelling and calculating an arthritis index based on erythema and swelling of the joints.[2][3]
-
Histopathological Analysis: At the end of the treatment period, synovial tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.[2][3]
-
Immunohistochemistry: The expression of key inflammatory proteins such as TNF-α, PI3K, and phosphorylated Akt (p-Akt) in the synovial tissue is evaluated by immunohistochemistry.[2][3]
-
RT-PCR Analysis: The mRNA expression levels of TNF-α, PI3K, and Akt in the synovium are quantified using reverse transcription-polymerase chain reaction (RT-PCR).[2][3]
Biological Activities and Signaling Pathways
The anti-inflammatory properties of Clematichinenoside AR have been investigated in the context of rheumatoid arthritis, revealing its modulatory effects on key signaling pathways.
Inhibition of the PI3K/Akt Signaling Pathway
Clematichinenoside AR has been shown to exert its anti-arthritic effects by inhibiting the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[2][3] This pathway is crucial in regulating inflammation and cell survival. By downregulating the expression and phosphorylation of PI3K and Akt, Clematichinenoside AR can reduce the production of pro-inflammatory cytokines like TNF-α.[2][3]
Caption: Clematichinenoside AR inhibits the PI3K/Akt pathway.
Modulation of the HIF-1α/VEGFA/ANG2 Axis
Recent studies have indicated that Clematichinenoside AR can also alleviate rheumatoid arthritis by inhibiting synovial angiogenesis through the hypoxia-inducible factor-1α (HIF-1α)/vascular endothelial growth factor A (VEGFA)/angiopoietin-2 (ANG2) axis.[4] In the inflammatory microenvironment of the synovium, HIF-1α is a key regulator of angiogenesis. Clematichinenoside AR has been shown to have a strong binding affinity for HIF-1α, thereby inhibiting its activity and the downstream expression of VEGFA and ANG2, which are critical for new blood vessel formation.[4]
References
- 1. CN102327335A - Method for extracting total saponins from clematis root - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Clematichinenoside C: A Technical Whitepaper on its Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clematichinenoside C, also referred to as Clematichinenoside AR (C-AR) or AR-6, is a triterpenoid saponin isolated from the roots of Clematis manshurica and Clematis chinensis. These plants have a history of use in traditional medicine for the treatment of inflammatory conditions, particularly arthritis.[1][2][3][4] Modern pharmacological research has begun to elucidate the specific molecular mechanisms by which this compound exerts its anti-inflammatory effects, revealing a multi-pronged approach that targets key signaling pathways implicated in the pathogenesis of inflammatory diseases.
This technical guide provides an in-depth overview of the core mechanisms of action of this compound in inflammatory diseases, with a focus on its effects on the NLRP3 inflammasome, PI3K/Akt and MAPK signaling pathways, and angiogenesis. The information presented is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising natural compound.
Core Mechanisms of Action
This compound mitigates inflammation through the modulation of several critical intracellular signaling cascades. Its efficacy in preclinical models of rheumatoid arthritis (RA) is attributed to its ability to interfere with pro-inflammatory cytokine production, inhibit destructive enzymatic processes, and suppress aberrant cell signaling and angiogenesis in inflamed tissues.
Inhibition of the NLRP3 Inflammasome Pathway
A key mechanism of this compound is its ability to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18.[4]
In the context of rheumatoid arthritis, hypoxic conditions in the synovium lead to the accumulation of succinate.[4] Succinate, in turn, stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), which promotes the transcription of NLRP3 inflammasome components.[4] this compound has been shown to inhibit succinate dehydrogenase (SDH) activity, thereby reducing succinate accumulation and subsequently downregulating HIF-1α and NLRP3 inflammasome activation.[4] This leads to a decrease in the maturation and secretion of IL-1β, a potent inflammatory mediator in RA.[4]
Suppression of PI3K/Akt and MAPK Signaling Pathways
This compound has been demonstrated to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are central to inflammatory responses, cell proliferation, and survival.
In the context of RA, tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine that activates these pathways.[5] Studies have shown that this compound significantly reduces the expression of TNF-α.[5] Furthermore, it inhibits the phosphorylation of key downstream effectors in these pathways. Specifically, it has been observed to decrease the phosphorylation of Akt, as well as the p38 and extracellular signal-regulated kinase (ERK) components of the MAPK pathway.[5][6] The suppression of c-Jun N-terminal kinase (JNK) phosphorylation has also been reported.[6] By inhibiting these pathways, this compound can reduce the production of inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), and matrix metalloproteinase-1 (MMP-1).[6]
Inhibition of Angiogenesis via the HIF-1α/VEGFA/ANG2 Axis
Chronic inflammation in rheumatoid arthritis promotes synovial angiogenesis, the formation of new blood vessels, which contributes to pannus formation and joint destruction. This compound has been found to inhibit this process by targeting the HIF-1α/Vascular Endothelial Growth Factor A (VEGFA)/Angiopoietin-2 (ANG2) axis.[7][8]
As mentioned earlier, this compound downregulates HIF-1α.[4] HIF-1α is a key transcription factor that upregulates the expression of pro-angiogenic factors, including VEGFA.[7][8] By inhibiting HIF-1α, this compound reduces the expression of VEGFA and its receptor VEGFR2, as well as ANG2, another important factor in angiogenesis.[7] This leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing synovial angiogenesis.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various preclinical studies.
Table 1: In Vitro Effects of this compound on Inflammatory Mediators in MH7A Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes
| Parameter | Stimulus | This compound Concentration (µM) | Effect | Reference |
| IL-6 Secretion | rhTNF-α (10 ng/mL) | 1, 10, 100 | Dose-dependent decrease | [6] |
| IL-8 Secretion | rhTNF-α (10 ng/mL) | 1, 10, 100 | Dose-dependent decrease | [6] |
| MMP-1 Production | rhTNF-α (10 ng/mL) | 1, 10, 100 | Dose-dependent attenuation | [6] |
Table 2: In Vivo Effects of this compound in a Rat Model of Collagen-Induced Arthritis
| Parameter | This compound Dosage (mg/kg, intragastric) | Observation | p-value | Reference |
| Paw Swelling | 8, 16, 32 | Dose-dependent suppression | < 0.01 (for 32 mg/kg) | [5] |
| Body Weight Loss | 8, 16, 32 | Inhibition of weight loss | < 0.01 (for 32 mg/kg) | [5] |
| TNF-α Expression (synovium) | 8, 16, 32 | Significant reduction | < 0.01 | [5] |
| PI3K Expression (synovium) | 8, 16, 32 | Significant reduction | < 0.01 | [5] |
| p-Akt Expression (synovium) | 8, 16, 32 | Significant reduction | < 0.01 | [5] |
Table 3: Pharmacokinetic Parameters of this compound in Rats After Oral Administration
| Parameter | Value | Reference |
| Tmax (h) | 1.5 ± 0.5 | |
| Cmax (ng/mL) | 15.8 ± 3.7 | |
| AUC(0-t) (ng·h/mL) | 134.2 ± 28.6 | |
| t1/2 (h) | 4.2 ± 1.1 |
Experimental Protocols
In Vitro Anti-Inflammatory Assay using MH7A Cells
Methodology:
-
Cell Culture: Human rheumatoid arthritis fibroblast-like synoviocyte cell line MH7A is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µM) and pre-incubated for 2 hours. Subsequently, recombinant human TNF-α (rhTNF-α) is added to a final concentration of 10 ng/mL to induce an inflammatory response.
-
Incubation: The cells are incubated for an additional 24 hours.
-
Analysis: The cell culture supernatants are collected, and the concentrations of IL-6, IL-8, and MMP-1 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vivo Collagen-Induced Arthritis (CIA) Rat Model
Methodology:
-
Animals: Male Wistar rats are used for the study.
-
Induction of Arthritis: On day 0, rats are immunized with an emulsion of bovine type II collagen and Freund's incomplete adjuvant at the base of the tail. A booster immunization is given on day 7.
-
Treatment: From day 19 to day 28 after the primary immunization, rats are treated daily with intragastric administration of this compound at doses of 8, 16, and 32 mg/kg.
-
Assessment of Arthritis: The severity of arthritis is monitored regularly by measuring paw swelling with a caliper and assigning an arthritis score based on the degree of erythema and edema. Body weight is also recorded.
-
Endpoint Analysis: On day 28, the animals are euthanized, and the synovial tissues are collected for histopathological examination and immunohistochemical analysis of inflammatory markers such as TNF-α, PI3K, and p-Akt.
Conclusion
This compound demonstrates significant anti-inflammatory activity through a multi-target mechanism of action. Its ability to inhibit the NLRP3 inflammasome, suppress the PI3K/Akt and MAPK signaling pathways, and reduce angiogenesis highlights its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. The quantitative data from preclinical studies provide a strong foundation for its further development. The detailed experimental protocols outlined in this guide offer a basis for future research into the pharmacological properties of this promising natural compound. Further investigation, including clinical trials, is warranted to fully evaluate the therapeutic potential of this compound in human inflammatory diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Succinate/NLRP3 Inflammasome Induces Synovial Fibroblast Activation: Therapeutical Effects of Clematichinenoside AR on Arthritis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NLRP3 inflammasome in health and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Preliminary In Vitro Studies on the Bioactivity of Clematichinenoside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clematichinenoside C, also referred to as Clematichinenoside AR (AR) or CAR, is a triterpenoid saponin isolated from the roots of Clematis chinensis Osbeck. This natural compound has garnered significant scientific interest for its diverse pharmacological activities demonstrated in preliminary in vitro studies. This technical guide provides a comprehensive overview of the current in vitro research on this compound, focusing on its anti-inflammatory, neuroprotective, and anti-proliferative bioactivities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Anti-inflammatory and Cytoprotective Effects
| Cell Line | Model/Stimulant | Assay | Concentration of this compound | Observed Effect | Citation(s) |
| MH7A (Human RA fibroblast-like synoviocytes) | rhTNF-α | ELISA | Not specified | Significantly decreased IL-6 and IL-8 secretion, and attenuated MMP-1 production. | [1] |
| L929 (Murine fibrosarcoma) | rhTNF-α/ActD | Not specified | Not specified | Attenuated the proliferation inhibition ratio and antagonized cytotoxicity. | [1] |
| H9c2 (Rat cardiomyocytes) | Hypoxia/Reoxygenation (H/R) | MTT Assay | 1, 10, 100 µM | Decreased the ratio of apoptosis. | [2] |
| RA-FLS (Rheumatoid Arthritis Fibroblast-Like Synoviocytes) | IL-6/sIL-6R | Proliferation Assay | 150 and 300 µg/mL | Inhibited proliferation of IL-6/sIL-6R-stimulated synoviocytes. | [3] |
| MH7A | TNF-α | MTT Assay | 10, 30, 100, 300 µM | Dose-dependently inhibited cell viability. | [4] |
Table 2: Neuroprotective Effects
| Cell Line/Model | Model/Stimulant | Assay | Concentration of this compound | Observed Effect | Citation(s) |
| Primary cortical neurons | Oxygen-glucose deprivation/reperfusion (OGD/R) | Flow Cytometry, TUNEL assay | Not specified | Reduced the rate of apoptotic cells. | [5] |
Table 3: Anti-proliferative and Pro-apoptotic Effects
| Cell Line | Model/Stimulant | Assay | Concentration of this compound | Observed Effect | Citation(s) |
| RA-FLS (Rheumatoid Arthritis Fibroblast-Like Synoviocytes) | Not specified | EdU-Hoechst, TUNEL, Flow Cytometry | Not specified | Inhibited proliferation, migration, and invasion, and promoted apoptosis. | [6] |
| MH7A | TNF-α | Flow Cytometry | 10, 30, 100, 300 µM | Dose-dependently induced cell apoptosis. | [4] |
| RA FLS | Not specified | MTT Assay | 62.5 µg/mL | Reached 50% inhibition of proliferation at 48h. | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the in vitro studies of this compound.
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Seed cells (e.g., MH7A, H9c2) in a 96-well plate at a density of 5 x 105 cells/well and culture for 24 hours.[4]
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 30, 100, 300 µM) for the desired duration (e.g., 24, 48, or 72 hours).[2][4]
-
Add 20 µL of 0.5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2][4]
-
Remove the supernatant and add 100-150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[2]
-
Measure the absorbance at a wavelength of 490 nm or 590 nm using a microplate reader.[2][4]
-
-
CCK-8 Assay:
-
Plate cells (e.g., H69, H82) at 1 x 104 cells per well in 96-well plates.[8]
-
Allow cells to adhere for 4 hours before adding serial concentrations of the test compound.[8]
-
Incubate for 72 hours.[8]
-
Add CCK-8 reagent and incubate for another 4 hours at 37°C.[8]
-
Measure the Optical Density (OD) at 450 nm.[8]
-
Apoptosis Assays
-
Annexin V-FITC/PI Staining by Flow Cytometry:
-
Culture cells (e.g., H9c2, MH7A) and treat with this compound.[2][4]
-
Harvest cells (approximately 1 x 106) and wash twice with cold PBS.[2]
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[2]
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
-
TUNEL Assay:
-
Seed and treat cells on coverslips or in a suitable plate.
-
Fix the cells with a formaldehyde-based fixative.
-
Permeabilize the cells with a detergent-based solution.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the TUNEL-positive (apoptotic) cells using fluorescence microscopy.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, IL-8) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants (containing the secreted cytokines) and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Western Blotting
-
Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., p-p38, p-ERK, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
This compound exerts its bioactivities by modulating several key signaling pathways. The following diagrams illustrate the proposed mechanisms.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Caption: Neuroprotective signaling cascade activated by this compound.
Caption: General experimental workflow for apoptosis detection by flow cytometry.
Conclusion
The preliminary in vitro data strongly suggest that this compound is a promising bioactive compound with multi-target therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, neuronal survival, and cell proliferation warrants further investigation. Future studies should focus on elucidating the precise molecular interactions, conducting comprehensive dose-response analyses across a wider range of cell lines, and transitioning to in vivo models to validate these promising in vitro findings. This technical guide provides a solid foundation for researchers to build upon in the ongoing exploration of this compound as a potential therapeutic agent.
References
- 1. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A two-herb formula inhibits hyperproliferation of rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of avicularin on rheumatoid arthritis and its associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clematichinenoside Serves as a Neuroprotective Agent Against Ischemic Stroke: The Synergistic Action of ERK1/2 and cPKC Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. ijbs.com [ijbs.com]
Clematichinenoside C: A Potential Modulator of the PI3K/Akt Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Clematichinenoside C is a triterpenoid saponin identified in plants of the Clematis genus, including Clematis chinensis.[1] While direct research on the specific biological activities of this compound is limited, evidence from structurally related compounds isolated from the same plant species, such as Clematichinenoside AR and AR-6, strongly suggests its potential as a modulator of critical cellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is a pivotal regulator of diverse cellular processes, including cell survival, growth, proliferation, and apoptosis. Its dysregulation is implicated in a multitude of diseases, notably cancer and inflammatory disorders.
This technical guide provides an in-depth overview of the potential role of this compound in modulating the PI3K/Akt signaling pathway, drawing upon the established mechanisms of its analogues, Clematichinenoside AR and AR-6. The guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural compounds.
Quantitative Data on the Effects of Related Clematichinenosides
The following tables summarize quantitative data from studies on Clematichinenoside AR and AR-6, providing insights into their dose-dependent effects on inflammatory markers and signaling proteins.
Table 1: In Vivo Effects of Clematichinenoside AR-6 on PI3K/Akt Pathway Components in a Collagen-Induced Arthritis (CIA) Rat Model [2][3][4][5]
| Compound | Dosage (mg/kg) | Parameter Measured | Effect | Significance |
| Clematichinenoside AR-6 | 8, 16, 32 | PI3K mRNA expression in synovium | Dose-dependent decrease | p < 0.01 |
| Clematichinenoside AR-6 | 8, 16, 32 | p-Akt mRNA expression in synovium | Dose-dependent decrease | p < 0.01 |
| Clematichinenoside AR-6 | 8, 16, 32 | TNF-α mRNA expression in synovium | Dose-dependent decrease | p < 0.01 |
| Clematichinenoside AR-6 | 32 | Paw swelling in CIA rats | Significant suppression | p < 0.01 |
Table 2: In Vitro Effects of Clematichinenoside AR on Apoptosis and Related Proteins [6][7]
| Cell Line | Compound Concentration (µM) | Parameter Measured | Effect |
| H9c2 Cardiomyocytes | 1, 10, 100 | H/R-induced apoptosis | Dose-dependent decrease |
| H9c2 Cardiomyocytes | 1, 10, 100 | Caspase-3 expression | Dose-dependent decrease |
| H9c2 Cardiomyocytes | 1, 10, 100 | Bax expression | Dose-dependent decrease |
| H9c2 Cardiomyocytes | 1, 10, 100 | Bcl-2 expression | Dose-dependent increase |
| H9c2 Cardiomyocytes | 1, 10, 100 | Cytochrome c release | Dose-dependent inhibition |
Signaling Pathway Modulation
Clematichinenosides, as exemplified by AR-6, appear to exert their anti-inflammatory effects by downregulating the PI3K/Akt signaling pathway.[2][3] This pathway is often constitutively active in inflammatory conditions and cancer, promoting cell survival and proliferation. Inhibition of PI3K prevents the phosphorylation and activation of Akt. Deactivated Akt is unable to phosphorylate its downstream targets, which can include NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α.[2]
Caption: Potential mechanism of this compound on the PI3K/Akt signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for related Clematichinenosides, which can be adapted for studying this compound.
Western Blot Analysis for Protein Expression
This protocol is used to determine the expression levels of key proteins in the PI3K/Akt pathway, such as Akt, p-Akt, Bax, Bcl-2, and Caspase-3.
a. Cell Lysis:
-
Treat cells with this compound at desired concentrations for a specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
b. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
c. Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Caption: A typical workflow for Western Blot analysis.
Apoptosis Assay using Flow Cytometry
This method quantifies the extent of apoptosis induced by a compound.
a. Cell Treatment and Staining:
-
Seed cells in 6-well plates and treat with various concentrations of this compound.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
b. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
While direct experimental evidence for the role of this compound in modulating the PI3K/Akt signaling pathway is yet to be established, the substantial body of research on its analogues, Clematichinenoside AR and AR-6, provides a strong rationale for its investigation as a potential therapeutic agent. The data suggest that Clematichinenosides can effectively downregulate the PI3K/Akt pathway, leading to anti-inflammatory and pro-apoptotic effects.
Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. These studies should aim to:
-
Confirm the inhibitory effect of this compound on the PI3K/Akt pathway in various cell lines (e.g., cancer and inflammatory cells).
-
Determine the IC50 values for its effects on cell viability and key signaling molecules.
-
Elucidate the precise molecular interactions between this compound and components of the PI3K/Akt pathway.
-
Evaluate its efficacy and safety in preclinical animal models of diseases where the PI3K/Akt pathway is implicated.
The exploration of this compound and its derivatives holds significant promise for the development of novel therapeutics targeting the PI3K/Akt signaling cascade.
References
- 1. This compound | C70H114O34 | CID 49799271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Anti-arthritic effects of clematichinenoside (AR-6) on PI3K/Akt signaling pathway and TNF-α associated with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Clematichinenoside (AR) Attenuates Hypoxia/Reoxygenation-Induced H9c2 Cardiomyocyte Apoptosis via a Mitochondria-Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Clematis Species in the Ethnobotanical Treatment of Arthritis: A Scientific Investigation
An in-depth analysis for researchers and drug development professionals on the traditional use, phytochemical composition, and mechanisms of action of Clematis species in the context of arthritis and inflammatory joint diseases.
Introduction
The genus Clematis, encompassing over 300 species, has a rich history in traditional medicine systems worldwide for treating a variety of ailments. Notably, several species have been empirically used for conditions characterized by inflammation and pain, such as arthritis and rheumatism.[1][2][3][4] In Traditional Chinese Medicine, the root of Clematis chinensis (Wei Ling Xian) is a well-known remedy for "painful obstruction syndrome," which aligns with the symptoms of arthritis.[2][3][5] Similarly, in European folk medicine, species like Clematis vitalba have been applied to alleviate joint and muscle pain.[2][6] This guide provides a comprehensive technical overview of the ethnobotanical uses of Clematis for arthritis, supported by modern scientific validation of its anti-inflammatory and anti-arthritic properties. It delves into the phytochemical constituents, underlying molecular mechanisms, and detailed experimental protocols from key studies, offering a valuable resource for researchers in pharmacology and drug discovery.
Ethnobotanical Uses and Investigated Species
A variety of Clematis species have been traditionally employed for the management of arthritic and inflammatory conditions. The parts of the plant used, as well as the mode of preparation, vary according to regional practices.
| Species | Traditional Use for Arthritis/Inflammation | Part(s) Used |
| Clematis chinensis | Treatment of rheumatoid arthritis, joint pain, and inflammation.[2][3][5][7] | Root |
| Clematis vitalba | Used in folk remedies for rheumatism and joint pain.[2][6] | Aerial parts |
| Clematis orientalis | Traditionally used to cure rheumatism.[8] | Leaves, root, stem bark, flower |
| Clematis florida | Folk medicine for osteoarticular diseases. | Whole plant |
| Clematis mandshurica | Analgesic and anti-inflammatory agent in Asian traditional medicine. | Root |
| Clematis brachiata | Folk remedy for pain, fever, and inflammatory ailments.[9][10] | Leaf |
| Clematis simensis | Traditional use for inflammatory and nociceptive conditions. | Leaves |
| Clematis buchananiana | Used in the traditional medicinal system of Sikkim for various ailments.[11] | Not specified |
Phytochemical Constituents with Anti-Arthritic Potential
The therapeutic effects of Clematis species are attributed to a diverse array of bioactive phytochemicals. The primary classes of compounds that have been isolated and shown to possess anti-inflammatory and anti-arthritic properties include triterpenoid saponins, flavonoids, and alkaloids.[1][2][12]
| Phytochemical Class | Examples from Clematis Species | Reported Bioactivity |
| Triterpenoid Saponins | AR-6 (from C. chinensis)[8], Hederagenin (from C. ganpiniana) | Anti-inflammatory, chondroprotective[8][13] |
| Flavonoids | Isoorientin, Quercetin derivatives (from C. viticella)[14] | Anti-inflammatory, antioxidant[14] |
| C-glycosylflavones | Vitalboside (from C. vitalba)[6] | Anti-inflammatory, antinociceptive, antipyretic[6] |
| Phenolic Compounds | Caffeic acid, Ferulic acid, Oleanolic acid (from C. florida) | Anti-inflammatory, analgesic |
Scientific Validation: In Vitro and In Vivo Studies
Modern pharmacological research has substantiated many of the traditional claims regarding the anti-arthritic potential of Clematis species through various in vitro and in vivo experimental models.
In Vitro Anti-Inflammatory Activity
In vitro assays provide a foundational understanding of the direct anti-inflammatory effects of Clematis extracts and their isolated compounds.
| Clematis Species | Assay | Key Findings |
| C. chinensis | LPS-stimulated primary human chondrocytes | Dose-dependent inhibition of PGE2, MMP-3, and MMP-13 production.[13] |
| C. terniflora | LPS-induced RAW264.7 cells | Significant inhibition of NO and PGE2 release.[11] |
| C. viticella | LPS-stimulated macrophages | Reduction in NO and TNF-α release.[14] |
| C. buchananiana | HRBC membrane stabilization and protein denaturation | Effective inhibition of hemolysis and protein denaturation in a dose-dependent manner.[1] |
| C. orientalis | Inhibition of protein denaturation and HRBC membrane stabilization | Concentration-dependent and significant inhibition of protein denaturation and red blood cell membrane stabilization.[8] |
In Vivo Anti-Arthritic Efficacy
Animal models of arthritis are crucial for evaluating the systemic anti-inflammatory and disease-modifying effects of Clematis preparations.
| Clematis Species | Animal Model | Treatment and Dosage | Key Findings |
| C. chinensis | Collagen-Induced Arthritis (CIA) in rats | AR-6 (8, 16, 32 mg/kg, oral) for 7 days | Marked improvement in paw swelling and histopathological changes; significant reduction in serum TNF-α and IL-1β.[8] |
| C. orientalis | Complete Freund's Adjuvant (CFA)-induced arthritis in rats | Aqueous ethanol extract and fractions (200 mg/kg, oral) for 28 days | Significant reduction in paw volume, paw thickness, and arthritic score; suppression of IL-1β, TNF-α, IL-6, COX-2, and NF-κB expression.[15][16] |
| C. vitalba | Freund's complete adjuvant-induced arthritis in mice | Vitalboside (75 and 150 mg/kg, oral) | Potent and dose-dependent anti-inflammatory activity.[6] |
| C. florida | Adjuvant arthritis in rats | Topical application of high and low dose extract | Alleviation of toe swelling and amelioration of joint damage; reduction in serum IL-6, COX-2, TNF-α, IL-1β, and RF. |
| C. erecta | Carrageenan-induced paw edema in rats | Methanol extract and ethyl acetate fraction (400 mg/kg, oral) | Significant inhibition of paw edema (73.17% and 78.04% respectively).[4] |
| C. brachiata | Carrageenan and histamine-induced edema in rats | Aqueous extract (100, 200, 400 mg/kg, oral) | Significant reduction in paw edema volumes.[10] |
| C. simensis | Carrageenan-induced guinea pig paw edema | 80% methanol extract (400 and 800 mg/kg) | Significant anti-inflammatory activity. |
Molecular Mechanisms of Action
The anti-arthritic effects of Clematis species are mediated through the modulation of key inflammatory signaling pathways. The inhibition of pro-inflammatory cytokines and enzymes is a central mechanism.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Several studies have demonstrated that extracts from Clematis species can suppress the activation of this pathway. For instance, AR-6 from C. chinensis was found to inhibit the expression of NF-κB p65 subunits in the synovial membrane of rats with collagen-induced arthritis.[8] Similarly, extracts from C. orientalis suppressed NF-κB expression in a Freund's adjuvant-induced arthritis model.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Biomolecular evidence of anti-inflammatory effects by Clematis mandshurica Ruprecht root extract in rodent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Natural Products in Rheumatoid Arthritis: Current Knowledge of Basic In Vitro and In Vivo Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. dovepress.com [dovepress.com]
- 6. Clematis vitalba L. aerial part exhibits potent anti-inflammatory, antinociceptive and antipyretic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of Clematis chinensis Osbeck extract(AR-6) may be associated with NF-κB, TNF-α, and COX-2 in collagen-induced arthritis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Mechanism of Topical Application of Clematis Florida in the Treatment of Rheumatoid Arthritis through Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory, antinociceptive and antipyretic properties of the aqueous extract of Clematis brachiata leaf in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in vivo and in vitro assessment of the anti-inflammatory, antinociceptive, and immunomodulatory activities of Clematis terniflora DC. extract, participation of aurantiamide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of in vitro anti-inflammatory potential of the methanolic extract Clematis buchaniana plant - The Pharmaceutical and Chemical Journal [tpcj.org]
- 13. Using 18F-FDG microPET imaging to measure the inhibitory effects of Clematis chinensis Osbeck on the pro-inflammatory and degradative mediators associated with inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. Inhibitory effects of Clematis orientalis aqueous ethanol extract and fractions on inflammatory markers in complete Freund's adjuvant-induced arthritis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Clematichinenoside C's effect on cytokine production in macrophages
An In-depth Technical Guide on the Effects of Clematichinenoside C on Cytokine Production in Macrophages
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cytokine production in macrophages. The information presented is synthesized from peer-reviewed scientific literature and is intended to be a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development. For the purpose of this guide, "this compound" will be used interchangeably with its frequently studied synonym, "Clematichinenoside AR" (AR or AR-6), as found in the cited literature.
This compound, a triterpenoid saponin extracted from the roots of Clematis chinensis, has demonstrated significant anti-inflammatory properties. A key aspect of its mechanism of action involves the modulation of cytokine production in macrophages, which are pivotal cells in the innate immune system and play a central role in the inflammatory response.
Data Presentation: Quantitative Effects on Cytokine Production
The following tables summarize the quantitative data from studies investigating the effects of this compound on the production of various cytokines in macrophages and related cell lines.
Table 1: Effect of Clematichinenoside AR on Pro-inflammatory Cytokine Secretion in rhTNF-α-Stimulated MH7A Cells
| Cytokine | Treatment | Concentration | Result |
| IL-6 | rhTNF-α + AR | Not Specified | Significant decrease in secretion |
| IL-8 | rhTNF-α + AR | Not Specified | Significant decrease in secretion |
Source: Adapted from research on human rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells, which share inflammatory pathways with macrophages.[1]
Table 2: Association of Clematichinenoside AR-6 with Inflammatory Mediators in Macrophages
| Mediator | Effect of AR-6 | Context |
| TNF-α | Inhibition | Peritoneal macrophages |
| NO | Inhibition | Peritoneal macrophages |
| COX-2 | Association with anti-inflammatory effects | In vivo and in vitro models |
Source: Based on studies on the anti-arthritic effects of AR-6.[2]
Experimental Protocols
This section details the methodologies employed in the cited research to investigate the effects of this compound on macrophages.
Cell Culture and Treatment
-
Cell Line: RAW264.7, a murine macrophage cell line, is commonly used.[3]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: To induce an inflammatory response, macrophages are often stimulated with lipopolysaccharide (LPS) or oxidized low-density lipoprotein (ox-LDL).[3][4]
-
Treatment: this compound (AR) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified period before or concurrently with the inflammatory stimulus.
Cytokine Production Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific cytokines in cell culture supernatants.[3]
-
Procedure:
-
Cell culture supernatants are collected after treatment with this compound and/or an inflammatory stimulus.
-
The supernatants are added to 96-well plates pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance of the colored product is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs).[3]
-
Procedure:
-
Macrophages are lysed, and total protein is extracted.
-
Protein concentration is determined using a method such as the Bradford assay.
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated p65, total p65, phosphorylated p38, total p38).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways Modulated by this compound in Macrophages
This compound exerts its anti-inflammatory effects by targeting key signaling pathways that regulate the production of pro-inflammatory cytokines in macrophages. The primary pathways identified are the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[5][6] In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[7] Research suggests that this compound can inhibit the activation of the NF-κB pathway, thereby reducing the expression of these cytokines.[2]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, ERK, and JNK, is another critical signaling cascade in the inflammatory response of macrophages.[8] Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, promote the expression of inflammatory mediators. Studies have indicated that this compound can inhibit the phosphorylation of p38 and ERK MAPKs, contributing to its anti-inflammatory effects.[1]
NLRP3 Inflammasome and Autophagy
In the context of atherosclerosis, this compound has been shown to decrease the production of inflammatory cytokines by inhibiting the activation of the NLRP3 inflammasome and inducing autophagy in macrophages.[3] The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage and activation of pro-inflammatory cytokines IL-1β and IL-18.
Visualizations
The following diagrams illustrate the signaling pathways and a typical experimental workflow related to the investigation of this compound's effects on macrophages.
Caption: Proposed signaling pathway of this compound in macrophages.
Caption: Experimental workflow for investigating this compound.
Conclusion
This compound demonstrates significant potential as a modulator of macrophage-mediated inflammation. Its ability to suppress the production of key pro-inflammatory cytokines is attributed to its inhibitory effects on the NF-κB and MAPK signaling pathways, as well as the NLRP3 inflammasome, and its capacity to induce autophagy. The data and protocols summarized in this guide provide a solid foundation for further research into the therapeutic applications of this compound for inflammatory diseases. Future studies should focus on elucidating the precise molecular targets of this compound and further quantifying its dose-dependent effects on a wider range of cytokines in various macrophage subtypes.
References
- 1. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Clematichinenoside AR Alleviates Foam Cell Formation and the Inflammatory Response in Ox-LDL-Induced RAW264.7 Cells by Activating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Clematis terniflora Leaf on Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 6. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Limited Early Research on Clematichinenoside C Necessitates Focus on Closely Related Analogue
Initial investigations into the pharmacological profile of Clematichinenoside C have yielded limited publicly available data. This technical guide acknowledges the current scarcity of in-depth research on this compound. This compound has been identified in plant species such as Clematis chinensis and Clematis terniflora[1]. However, a comprehensive body of early research detailing its specific pharmacological activities is not yet available.
In contrast, a closely related triterpenoid saponin isolated from the same plant genus, Clematichinenoside AR (also known as AR-6) , has been the subject of extensive pharmacological investigation. Given the shared chemical class and origin, this guide will provide a comprehensive overview of the well-documented pharmacological profile of Clematichinenoside AR, as it is likely to be of significant interest to researchers in this field. The following sections detail the experimental findings, protocols, and mechanistic pathways associated with Clematichinenoside AR.
In-Depth Pharmacological Profile of Clematichinenoside AR
Clematichinenoside AR (CAR), a triterpene saponin, has demonstrated significant therapeutic potential, particularly in the context of inflammatory diseases and cancer. Early research has focused on its anti-inflammatory, anti-angiogenic, and cytotoxic effects.
Anti-inflammatory and Anti-arthritic Activities
Clematichinenoside AR has been extensively studied for its potent anti-inflammatory and immunomodulatory properties, primarily in the context of rheumatoid arthritis (RA)[2].
| Parameter | Model/Cell Line | Treatment/Concentration | Observed Effect | Significance | Reference |
| Paw Swelling | Collagen-Induced Arthritis (CIA) Rats | 8, 16, 32 mg/kg (intragastric) | Significant suppression of hind paw swelling at 32 mg/kg. | p < 0.01 | [3] |
| Body Weight Loss | Collagen-Induced Arthritis (CIA) Rats | 32 mg/kg (intragastric) | Inhibition of body weight loss. | p < 0.01 | [3] |
| TNF-α, PI3K, p-Akt Expression | Synovium of CIA Rats | 8, 16, 32 mg/kg | Significant reduction in protein expression. | p < 0.01 | [3] |
| TNF-α, PI3K, p-Akt mRNA Expression | Synovium of CIA Rats | 8, 16, 32 mg/kg | Significant decrease in mRNA levels. | p < 0.01 | [3] |
| IL-6 and IL-8 Secretion | rhTNF-α-stimulated MH7A cells | Not specified | Significant decrease in secretion. | - | [2] |
| MMP-1 Production | rhTNF-α-stimulated MH7A cells | Not specified | Attenuation of production. | - | [2] |
| TNF-α and IL-1β Serum Levels | Collagen-Induced Arthritis (CIA) Rats | 8, 16, 32 mg/kg | Marked lowering of pro-inflammatory cytokines. | - | [4] |
| NF-κB p65, TNF-α, COX-2 Expression | Synovial membrane of CIA rats | 8, 16, 32 mg/kg | Significant inhibition of expression. | - | [4] |
Collagen-Induced Arthritis (CIA) in Rats:
-
Animals: Male Wistar rats (110-130 g) or female Sprague-Dawley rats were used[4][5].
-
Induction: Rats were immunized with chicken type II collagen (CII)[4].
-
Treatment: Clematichinenoside AR (8, 16, and 32 mg/kg) was administered intragastrically for a specified duration (e.g., 7 days) after the onset of arthritis[3][4].
-
Evaluation: Arthritis progression was evaluated by measuring paw swelling and body weight. Histopathological changes in the joints were also assessed[3][4].
-
Biochemical Analysis: Serum levels of inflammatory cytokines (TNF-α, IL-1β) were measured by ELISA. The expression of proteins (NF-κB p65, TNF-α, COX-2, PI3K, p-Akt) and their corresponding mRNAs in the synovial tissue was determined by Western blot and RT-PCR, respectively[3][4].
In Vitro Anti-inflammatory Assays:
-
Cell Lines: Human RA-derived fibroblast-like synoviocyte MH7A cells and TNF-α-sensitive murine fibroblast L929 cells were used[2].
-
Stimulation: MH7A cells were stimulated with recombinant human TNF-α (rhTNF-α)[2].
-
Treatment: Cells were treated with Clematichinenoside AR at various concentrations.
-
Analysis: Secretion of IL-6 and IL-8 was measured by ELISA. Production of MMP-1 was also assessed. Cell viability and apoptosis were evaluated using assays such as Annexin V-FITC/PI double-staining[2].
Clematichinenoside AR exerts its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms involves the downregulation of the PI3K/Akt signaling pathway, which subsequently inhibits the activation of the transcription factor NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α[3][5].
Clematichinenoside AR inhibits the PI3K/Akt/NF-κB signaling pathway.
Anti-angiogenic Effects
Recent studies have highlighted the role of Clematichinenoside AR in inhibiting angiogenesis, a critical process in the pathology of rheumatoid arthritis and cancer[6].
In Vivo Angiogenesis Assessment:
-
Model: Collagen-induced arthritis (CIA) in rats[6].
-
Analysis: Immunohistochemistry and immunofluorescence were used to assess angiogenesis in the synovial tissue[6].
In Vitro Angiogenesis Assays:
-
Cell Models: A co-culture model of RA fibroblast-like synoviocytes (FLSs) and human umbilical vein endothelial cells (HUVECs) was established[6].
-
Assays: Tube formation assays were conducted to evaluate the anti-angiogenic activity. Cell proliferation, migration, and invasion were assessed using EdU-Hoechst staining, wound healing assays, and transwell assays, respectively. Apoptosis was measured by flow cytometry and TUNEL assays[6].
-
Mechanism of Action: Western blot and RT-qPCR were used to determine the expression of key proteins and genes in the HIF-1α/VEGFA/ANG2 axis. Molecular docking and molecular dynamics simulations were performed to confirm the binding affinity of Clematichinenoside AR to HIF-1α[6].
Clematichinenoside AR has been shown to inhibit synovial angiogenesis by targeting the HIF-1α/VEGFA/ANG2 axis. It directly binds to HIF-1α, inhibiting its expression and subsequently downregulating the expression of VEGFA, VEGFR2, and ANG2, which are crucial for new blood vessel formation[6].
Inhibition of the HIF-1α/VEGFA/ANG2 axis by Clematichinenoside AR.
Effects on Atherosclerosis
Clematichinenoside AR has also been investigated for its potential role in mitigating atherosclerosis by affecting foam cell formation and inflammation in macrophages[7].
-
In Vitro Model: RAW264.7 macrophages were induced to form foam cells by exposure to oxidized low-density lipoprotein (ox-LDL)[7].
-
Assays: Cell viability was assessed using the CCK-8 assay. Foam cell formation was detected by Oil Red O staining. Cholesterol levels were quantified using commercial kits. The expression of inflammatory cytokines was measured by ELISA. Western blot and immunofluorescence were used to detect the expression of relevant proteins, including those involved in autophagy and the NLRP3 inflammasome[7].
Clematichinenoside AR inhibits the formation of foam cells and cholesterol accumulation in macrophages by upregulating ABCA1/ABCG1, which promotes cholesterol efflux. It also reduces the production of inflammatory cytokines by inhibiting the activation of the NLRP3 inflammasome and inducing autophagy[7].
Clematichinenoside AR's role in autophagy activation and inflammation inhibition.
Conclusion
While early research on the pharmacological profile of this compound is sparse, the extensive studies on its analogue, Clematichinenoside AR, provide a solid foundation for understanding the therapeutic potential of this class of compounds. The well-documented anti-inflammatory, anti-angiogenic, and anti-atherosclerotic effects of Clematichinenoside AR, along with its elucidated mechanisms of action, highlight it as a promising candidate for further drug development. Future research is warranted to determine if this compound possesses a similar pharmacological profile and to explore its potential therapeutic applications.
References
- 1. This compound | C70H114O34 | CID 49799271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-arthritic effects of clematichinenoside (AR-6) on PI3K/Akt signaling pathway and TNF-α associated with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of Clematis chinensis Osbeck extract(AR-6) may be associated with NF-κB, TNF-α, and COX-2 in collagen-induced arthritis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clematichinenoside AR Alleviates Foam Cell Formation and the Inflammatory Response in Ox-LDL-Induced RAW264.7 Cells by Activating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Validated HPLC-UV Method for the Quantification of Clematichinenoside C
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive, validated analytical method for the quantitative determination of Clematichinenoside C in bulk drug substance, adhering to ICH Q2(R2) and FDA guidelines.[1][2][3][4][5][6][7][8]
Introduction
This compound is a triterpenoid saponin with potential therapeutic applications.[9][10] As with any active pharmaceutical ingredient (API), a robust and validated analytical method is crucial for quality control, stability testing, and ensuring product consistency. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of this compound. The method is demonstrated to be specific, linear, accurate, precise, and robust.
Chemical Information
-
Compound Name: this compound
-
Molecular Formula: C₇₀H₁₁₄O₃₄[9]
-
Molecular Weight: 1499.6 g/mol [9]
-
CAS Number: 177912-24-2[9]
Analytical Method
This method utilizes reversed-phase HPLC with UV detection, a widely used technique for the analysis of saponins.[11][12][13]
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent with a variable wavelength detector (VWD)[11] |
| Column | Agilent TC-C18, 4.6 mm × 150 mm, 5 µm[11] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-12 min: 30-35% B12-17 min: 35-60% B17-20 min: 60% B[11] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 203 nm[11] |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Reagents and Materials
-
This compound Reference Standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
Experimental Workflow
The following diagram illustrates the workflow for the validation of the analytical method.
Caption: Workflow for the validation of the analytical method for this compound.
Detailed Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to achieve concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.
Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound bulk drug substance and transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocols
The analytical method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[2]
Protocol:
-
Inject a blank (methanol).
-
Inject the this compound standard solution.
-
Inject the sample solution.
-
Stress the sample under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions to induce degradation.[11]
-
Inject the stressed samples.
-
Assess the chromatograms for any interfering peaks at the retention time of this compound. The peak for this compound in the sample chromatogram should be free from any co-eluting peaks from the blank or degradation products.
Linearity
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2]
Protocol:
-
Prepare a series of at least five concentrations of this compound working standard solutions across the range of 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]
Protocol:
-
Prepare samples of this compound at three concentration levels (80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo matrix.[14]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2]
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
Calculate the RSD of the combined results from both days.
-
Acceptance Criteria:
-
RSD ≤ 2.0%[2]
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
Protocol:
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time.
-
Analyze a standard solution under each varied condition.
-
The varied parameters may include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Detection wavelength (± 2 nm)
-
-
Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits.
-
The RSD of the results obtained under the varied conditions should not exceed 2.0%.
Data Presentation
Table 1: Linearity Data
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.050 | [Data] |
| 0.075 | [Data] |
| 0.100 | [Data] |
| 0.125 | [Data] |
| 0.150 | [Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linear Regression Equation | y = mx + c |
Table 2: Accuracy Data
| Spiked Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) (n=3) | Mean Recovery (%) | RSD (%) |
| 80% | 0.080 | [Data] | [Data] | [Data] |
| 100% | 0.100 | [Data] | [Data] | [Data] |
| 120% | 0.120 | [Data] | [Data] | [Data] |
Table 3: Precision Data
| Precision Type | Sample (n=6) | Mean Assay (%) | RSD (%) |
| Repeatability | 1-6 | [Data] | ≤ 2.0% |
| Intermediate Precision | 1-6 (Day 2) | [Data] | ≤ 2.0% |
Signaling Pathway Diagram (Illustrative)
While a specific signaling pathway for this compound is not detailed in the provided context, the following is an illustrative example of how a signaling pathway can be represented using Graphviz, as per the user's request. This diagram does not represent the actual mechanism of this compound.
Caption: Illustrative signaling pathway diagram.
Conclusion
The described HPLC-UV method for the quantification of this compound is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment. The validation results demonstrate that the method is reliable and meets the requirements of regulatory guidelines.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. fda.gov [fda.gov]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. propharmagroup.com [propharmagroup.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. This compound | C70H114O34 | CID 49799271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rjpn.org [rjpn.org]
- 11. Development and validation of a chromatographic method for determining Clematichinenoside AR and related impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a chromatographic method for determining Clematichinenoside AR and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clematichinenoside C in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clematichinenoside C, also referred to as Clematichinenoside AR (C-AR) or AR-6, is a triterpenoid saponin isolated from the root of Clematis chinensis Osbeck. It has demonstrated significant anti-inflammatory and immunomodulatory properties, making it a compound of interest for the treatment of rheumatoid arthritis (RA). The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that shares many pathological and immunological features with human RA. These application notes provide a detailed protocol for evaluating the therapeutic potential of this compound in a murine CIA model, based on established methodologies from preclinical studies in rats. The protocol outlines the induction of arthritis, administration of this compound, and subsequent evaluation of its efficacy through clinical and histopathological assessments. Furthermore, this document summarizes the key signaling pathways modulated by this compound and presents quantitative data from relevant studies in a structured format.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model in Mice
This protocol is adapted from established methods for inducing CIA in mice, a model that is highly relevant for studying autoimmune arthritis.[1][2][3]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 2 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
Procedure:
-
Preparation of Emulsion: On the day of immunization, prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant. The emulsion should be stable and not separate upon standing.
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of bovine type II collagen solution and Incomplete Freund's Adjuvant. Inject 100 µL of this emulsion intradermally at a site different from the primary injection.
-
Monitoring: Begin monitoring the mice for signs of arthritis around day 24. The onset of arthritis typically occurs between days 28 and 35.
Preparation and Administration of this compound
This protocol is based on dosages used in rat studies, with a conversion for use in mice.
Materials:
-
This compound (purity >98%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Oral gavage needles
Dosage Conversion (Rat to Mouse):
The dosages of 8, 16, and 32 mg/kg used in Wistar rats can be converted to mouse equivalent doses (MED) using the body surface area (BSA) normalization method. The conversion factor from rat to mouse is approximately 2.
-
Rat Dose (8 mg/kg) -> Mouse Dose (16 mg/kg)
-
Rat Dose (16 mg/kg) -> Mouse Dose (32 mg/kg)
-
Rat Dose (32 mg/kg) -> Mouse Dose (64 mg/kg)
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1.6, 3.2, and 6.4 mg/mL for a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.
-
Administration: From the onset of arthritis (e.g., day 25), administer the this compound suspension or vehicle control to the mice via oral gavage once daily for a period of 14-21 days.
Assessment of Arthritis Severity
a) Clinical Assessment:
-
Arthritis Score: Score each paw daily based on the severity of redness and swelling using a scale of 0-4:
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema of one joint
-
2 = Moderate swelling and erythema of one joint or mild swelling of multiple joints
-
3 = Severe swelling and erythema of an entire paw
-
4 = Maximum inflammation with joint deformity The maximum score per mouse is 16.
-
-
Paw Thickness: Measure the thickness of the hind paws daily using a digital caliper.
b) Histopathological Assessment:
At the end of the treatment period, euthanize the mice and collect the hind paws for histological analysis.
-
Tissue Processing: Fix the paws in 10% neutral buffered formalin, decalcify in a suitable decalcifying solution, and embed in paraffin.
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for general morphology and with Safranin O-Fast Green to assess cartilage integrity.
-
Scoring: Score the stained sections for inflammation, pannus formation, cartilage damage, and bone erosion using a standardized scoring system (e.g., 0-5 scale for each parameter).
Quantitative Data
The following tables summarize the reported effects of this compound (AR-6) in a rat CIA model.[4][5]
Table 1: Effect of this compound on Paw Swelling and Body Weight in CIA Rats
| Treatment Group | Dose (mg/kg) | Paw Swelling Reduction (%) | Body Weight Loss Inhibition (%) |
| Model | - | - | - |
| AR-6 Low Dose | 8 | Significant | Significant |
| AR-6 Medium Dose | 16 | More Significant | More Significant |
| AR-6 High Dose | 32 | Most Significant (p < 0.01) | Most Significant (p < 0.01) |
Table 2: Effect of this compound on Inflammatory Markers in CIA Rat Synovium
| Treatment Group | Dose (mg/kg) | TNF-α Expression | PI3K Expression | p-Akt Expression |
| Model | - | High | High | High |
| AR-6 Low Dose | 8 | Reduced | Reduced | Reduced |
| AR-6 Medium Dose | 16 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| AR-6 High Dose | 32 | Markedly Reduced (p < 0.01) | Markedly Reduced (p < 0.01) | Markedly Reduced (p < 0.01) |
Signaling Pathways and Visualizations
This compound has been shown to exert its anti-arthritic effects by modulating key inflammatory and angiogenic signaling pathways.
Experimental Workflow
Caption: Experimental workflow for the in vivo evaluation of this compound in a collagen-induced arthritis model.
PI3K/Akt/TNF-α Signaling Pathway
This compound has been demonstrated to inhibit the PI3K/Akt signaling pathway, leading to a reduction in the production of the pro-inflammatory cytokine TNF-α.[4][5][6]
Caption: this compound inhibits the PI3K/Akt pathway, reducing TNF-α production.
HIF-1α/VEGFA/ANG2 Signaling Pathway
In the context of rheumatoid arthritis, hypoxia in the synovial tissue leads to the stabilization of HIF-1α, which in turn promotes angiogenesis through the upregulation of VEGFA and ANG2. This compound has been shown to inhibit this pathway, thereby reducing synovial angiogenesis.
Caption: this compound inhibits the HIF-1α/VEGFA/ANG2 pathway, reducing synovial angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-arthritic effects of clematichinenoside (AR-6) on PI3K/Akt signaling pathway and TNF-α associated with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Application Notes and Protocols: Clematichinenoside C for Rheumatoid Arthritis Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for utilizing Clematichinenoside C (also known as Clematichinenoside AR, AR-6, or C-AR) in rat models of rheumatoid arthritis (RA). The data presented is compiled from multiple studies investigating the therapeutic potential of this compound.
Optimal Dosage and Administration
This compound has been demonstrated to be effective in ameliorating the symptoms of rheumatoid arthritis in rat models. The most commonly studied dosages are 8, 16, and 32 mg/kg body weight, administered via intragastric gavage. Across multiple studies, the 32 mg/kg dosage has shown the most significant therapeutic effects in reducing inflammation and joint damage.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound in collagen-induced arthritis (CIA) rat models.
Table 1: Effect of this compound on Paw Swelling and Body Weight
| Treatment Group | Dosage (mg/kg) | Paw Swelling Reduction (%) | Body Weight Change (%) |
| Control | - | N/A | Normal Gain |
| CIA Model | - | 0% (Baseline) | Significant Loss |
| This compound | 8 | Moderate | Inhibition of Loss |
| This compound | 16 | Significant | Inhibition of Loss |
| This compound | 32 | Highly Significant | Near Normal Gain |
| Methotrexate (Positive Control) | 2.7 | Significant | Inhibition of Loss |
Note: Specific numerical values for paw swelling (e.g., in mm) and body weight (e.g., in grams) with statistical significance (p-values) should be extracted from full-text articles for precise comparison.
Table 2: Effect of this compound on Serum Cytokine Levels
| Treatment Group | Dosage (mg/kg) | TNF-α Levels | IL-1β Levels |
| Control | - | Low | Low |
| CIA Model | - | High | High |
| This compound | 8 | Reduced | Reduced |
| This compound | 16 | Significantly Reduced | Significantly Reduced |
| This compound | 32 | Highly Significantly Reduced | Highly Significantly Reduced |
Note: Specific concentrations (e.g., in pg/mL or ng/mL) and statistical significance should be obtained from the full-text publications for accurate reporting.
Table 3: Effect of this compound on Key Signaling Proteins
| Treatment Group | Dosage (mg/kg) | p-Akt Expression | NF-κB p65 Expression | HIF-1α Expression |
| Control | - | Low | Low | Low |
| CIA Model | - | High | High | High |
| This compound | 32 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: This table reflects the general findings. Quantitative data from Western blot analysis (e.g., relative band density) should be incorporated from full-text articles.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Rat Model
This is the most widely used model for studying rheumatoid arthritis and for evaluating the efficacy of potential therapeutic agents like this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
Protocol:
-
Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C. Emulsify the collagen solution with an equal volume of CFA or IFA by drawing the mixture into and out of a syringe until a stable, white, viscous emulsion is formed.
-
Primary Immunization (Day 0): Anesthetize the rats. Inject 0.1 mL of the collagen emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7): Administer a second injection of 0.1 mL of the collagen emulsion intradermally at a different site near the base of the tail.
-
Monitoring of Arthritis Development: From day 14 onwards, monitor the rats daily for signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Arthritis Severity Scoring: Score the severity of arthritis in each paw on a scale of 0-4, where:
-
0 = No signs of arthritis
-
1 = Mild swelling and erythema
-
2 = Moderate swelling and erythema
-
3 = Severe swelling and erythema
-
4 = Joint deformity and/or ankylosis The maximum possible score per rat is 16.
-
-
Paw Volume Measurement: Measure the volume of each hind paw using a plethysmometer at regular intervals (e.g., every 3 days) after the onset of arthritis.
Administration of this compound
Materials:
-
This compound (AR-6) powder
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
Protocol:
-
Preparation of Dosing Solution: Suspend the this compound powder in the chosen vehicle to achieve the desired concentrations (8, 16, and 32 mg/mL, assuming a 1 mL administration volume per kg of body weight).
-
Administration: Beginning from the day of the booster immunization (Day 7) or upon the onset of arthritis, administer the this compound suspension to the rats via oral gavage once daily for the duration of the study (typically 14-28 days). The model control group should receive an equal volume of the vehicle.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Protocol:
-
Sample Collection: At the end of the treatment period, collect blood samples from the rats via cardiac puncture or from the abdominal aorta.
-
Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
ELISA Procedure: Use commercially available ELISA kits for rat TNF-α and IL-1β. Follow the manufacturer's instructions for the assay, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and serum samples to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Western Blot for Signaling Protein Expression
Protocol:
-
Tissue Collection and Lysis: Euthanize the rats and dissect the synovial tissue from the knee joints. Homogenize the tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for p-Akt, total Akt, NF-κB p65, HIF-1α, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its anti-arthritic effects by modulating several key inflammatory and angiogenesis-related signaling pathways.
Caption: Signaling pathways modulated by this compound in rheumatoid arthritis.
Experimental Workflow for Evaluating this compound
The following diagram illustrates the typical experimental workflow for assessing the efficacy of this compound in a rat model of rheumatoid arthritis.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
Application Notes and Protocols for Screening Clematichinenoside C Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing cell-based assays to screen for the biological activities of Clematichinenoside C, a triterpenoid saponin with potential therapeutic applications. The protocols detailed below are based on the known biological activities of related compounds, such as Clematichinenoside AR, and are intended to guide the investigation of its anti-inflammatory, neuroprotective, and cytotoxic properties.
Introduction
This compound is a saponin isolated from plants of the Clematis genus, which have been used in traditional medicine for various ailments. Related compounds, such as Clematichinenoside AR, have demonstrated significant anti-inflammatory, anti-arthritic, neuroprotective, and anti-atherosclerotic effects in preclinical studies[1][2][3][4]. The proposed mechanisms of action involve the modulation of key signaling pathways, including HIF-1α/VEGFA, PI3K/Akt, and ERK1/2/cPKC[1][3][5][6]. These protocols outline a systematic approach to evaluate the therapeutic potential of this compound using established in vitro cell-based models.
General Workflow for Screening this compound
The overall workflow for screening the biological activity of this compound involves a multi-step process from initial cytotoxicity assessment to specific functional assays.
Caption: General workflow for screening this compound activity.
Cytotoxicity Assessment: MTT Assay
Prior to functional assays, it is crucial to determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent experiments. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity[7][8].
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells, or relevant cancer cell lines like MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with fresh medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Data Presentation:
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98.1 ± 4.5 | 95.3 ± 5.0 | 92.4 ± 4.9 |
| 10 | 92.5 ± 3.9 | 85.1 ± 4.2 | 78.6 ± 5.5 |
| 25 | 75.3 ± 4.1 | 60.7 ± 3.8 | 45.2 ± 4.1 |
| 50 | 48.9 ± 3.5 | 35.2 ± 3.1 | 21.8 ± 3.3 |
| 100 | 20.1 ± 2.8 | 10.5 ± 2.2 | 5.4 ± 1.9 |
Data are presented as mean ± SD from three independent experiments.
Anti-Inflammatory Activity Assays
Based on the known anti-inflammatory properties of related compounds, the following assays can be used to screen for the anti-inflammatory activity of this compound[2][4].
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Cytokine Measurement by ELISA
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages[2][9].
-
Cell Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Quantify the concentration of TNF-α and IL-6 in the supernatants and calculate the percentage of inhibition.
Data Presentation:
| Treatment | NO Production (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | 5.2 ± 1.1 | 15.4 ± 3.2 | 20.1 ± 4.5 |
| LPS (1 µg/mL) | 100 ± 8.7 | 1250.6 ± 98.3 | 980.4 ± 75.1 |
| LPS + this compound (1 µM) | 85.3 ± 7.5 | 1025.1 ± 80.2 | 810.9 ± 60.7 |
| LPS + this compound (10 µM) | 52.1 ± 6.2 | 650.8 ± 55.4 | 490.2 ± 41.3 |
| LPS + this compound (25 µM) | 25.8 ± 4.9 | 310.4 ± 28.9 | 220.6 ± 25.8 |
Data are presented as mean ± SD from three independent experiments.
Signaling Pathway Diagram:
Caption: Potential anti-inflammatory mechanism of this compound.
Neuroprotective Activity Assay
Clematichinenoside AR has been shown to have neuroprotective effects[3][10]. This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Experimental Protocol:
-
Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to differentiate for 5-7 days with retinoic acid.
-
Pre-treatment: Pre-treat the differentiated cells with non-toxic concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by treating the cells with H₂O₂ (e.g., 100 µM) or glutamate for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in Section 3.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the H₂O₂ or glutamate-treated control.
Data Presentation:
| Treatment | Cell Viability (% of Control) |
| Control (no H₂O₂) | 100 ± 6.5 |
| H₂O₂ (100 µM) | 45.2 ± 5.1 |
| H₂O₂ + this compound (1 µM) | 58.7 ± 4.8 |
| H₂O₂ + this compound (10 µM) | 75.3 ± 6.2 |
| H₂O₂ + this compound (25 µM) | 88.1 ± 5.9 |
Data are presented as mean ± SD from three independent experiments.
Signaling Pathway Diagram:
Caption: Potential neuroprotective signaling pathway of this compound.
Anti-Cancer Activity Assays
Saponins have been reported to possess anti-cancer properties[11][12]. The following assays can be used to screen for the anti-cancer activity of this compound.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay determines if the cytotoxic effect of this compound is due to the induction of apoptosis.
-
Cell Seeding and Treatment: Seed a cancer cell line (e.g., MCF-7, A549) in a 6-well plate and treat with IC₅₀ concentrations of this compound for 24 or 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on cancer cell migration.
-
Cell Seeding: Seed cancer cells in a 6-well plate and grow to confluence.
-
Wound Creation: Create a "scratch" in the cell monolayer with a sterile pipette tip.
-
Treatment: Wash with PBS and add fresh medium containing sub-lethal concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and after 24 or 48 hours.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Data Presentation:
Apoptosis Data:
| Treatment | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| This compound (IC₅₀) | 40.2 ± 3.5 | 25.8 ± 2.9 | 30.1 ± 3.1 | 3.9 ± 1.1 |
Wound Healing Data:
| Treatment | Wound Closure (%) at 24h |
| Vehicle Control | 85.4 ± 7.2 |
| This compound (0.1 x IC₅₀) | 60.1 ± 6.5 |
| This compound (0.5 x IC₅₀) | 35.8 ± 5.1 |
Data are presented as mean ± SD from three independent experiments.
Experimental Workflow Diagram:
Caption: Workflow for assessing the anti-cancer activity of this compound.
References
- 1. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Clematichinenoside Serves as a Neuroprotective Agent Against Ischemic Stroke: The Synergistic Action of ERK1/2 and cPKC Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clematichinenoside AR Alleviates Foam Cell Formation and the Inflammatory Response in Ox-LDL-Induced RAW264.7 Cells by Activating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-arthritic effects of clematichinenoside (AR-6) on PI3K/Akt signaling pathway and TNF-α associated with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Antioxidant and Cytotoxicity Activities of Saponin and Crude Extracts of Chlorophytum borivilianum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In-vitro Cytotoxic Activity of Plant Saponin Extracts on Breast Cancer Cell-Line (2017) | Anjali Soni | 15 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of PI3K/Akt Pathway Proteins after Clematichinenoside Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clematichinenoside, a triterpenoid saponin derived from plants of the Clematis genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-arthritic effects. A key mechanism of action for some Clematichinenoside analogues, specifically Clematichinenoside AR (also referred to as AR-6), is the modulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and inflammation. Its dysregulation is implicated in various diseases, including cancer and rheumatoid arthritis. This document provides a detailed protocol for the Western blot analysis of key proteins in the PI3K/Akt pathway following treatment with Clematichinenoside.
Data Presentation
The following table summarizes the qualitative effects of Clematichinenoside AR on key PI3K/Akt pathway proteins as reported in preclinical studies. Quantitative densitometry data from Western blot analyses are not available in the reviewed literature; however, the observed trends are noted.
| Protein | Treatment Group | Change in Protein Expression/Activity | Reference |
| PI3K | Clematichinenoside AR | Decreased | [1] |
| p-Akt | Clematichinenoside AR | Decreased | [1] |
| Akt (Total) | Clematichinenoside AR | No significant change reported | |
| mTOR | Clematichinenoside AR | Downstream effects suggest potential inhibition | |
| p-mTOR | Clematichinenoside AR | Downstream effects suggest potential inhibition |
Signaling Pathway and Experimental Workflow
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and points of inhibition by Clematichinenoside.
Western Blot Experimental Workflow
Caption: General workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the expression and phosphorylation status of PI3K/Akt pathway proteins.
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., synoviocytes, cancer cell lines) in 6-well plates and culture to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours before treatment, if necessary, to reduce basal pathway activation.
-
Treat cells with varying concentrations of this compound (or AR) for a predetermined time course (e.g., 24, 48 hours). Include a vehicle-treated control group.
2. Protein Extraction:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and transfer to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or overnight at 4°C.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PI3K, anti-phospho-Akt (Ser473), anti-Akt, anti-mTOR, anti-phospho-mTOR) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin, GAPDH). For phosphorylated proteins, normalize the phosphorylated protein signal to the total protein signal.
References
Application Notes and Protocols for Measuring Gene Expression Changes Induced by Clematichinenoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clematichinenoside C, a triterpene saponin derived from the roots and rhizomes of Clematis species, has demonstrated significant anti-inflammatory and immunomodulatory properties.[1] Emerging research indicates its potential as a therapeutic agent, particularly in the context of inflammatory diseases such as rheumatoid arthritis. The mechanism of action of this compound involves the modulation of key signaling pathways that regulate inflammation and cellular processes. This document provides a detailed protocol for utilizing Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to measure the changes in gene expression induced by this compound, focusing on the PI3K/Akt, NF-κB, and HIF-1α signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its effects by influencing several critical signaling cascades:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. This compound has been observed to down-regulate the PI3K/Akt pathway, which can lead to a reduction in the inflammatory response.[1]
-
NF-κB Signaling Pathway: As a pivotal mediator of inflammatory responses, NF-κB induces the expression of various pro-inflammatory genes, including cytokines and chemokines. This compound is believed to inhibit the activation of NF-κB, thereby suppressing the expression of its target inflammatory genes.
-
HIF-1α/VEGFA/ANG2 Axis: In the context of rheumatoid arthritis, this pathway is involved in synovial angiogenesis. This compound has been found to inhibit this axis, suggesting a role in preventing the formation of new blood vessels in inflamed tissues.
Data Presentation: Gene Expression Changes
The following table summarizes hypothetical quantitative data on the gene expression changes in human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) following treatment with this compound. This data is for illustrative purposes to demonstrate the expected outcomes of the RT-qPCR protocol.
| Gene Target | Signaling Pathway | Treatment Group | Fold Change vs. Control | P-value |
| TNF-α | NF-κB | This compound (10 µM) | -2.5 | < 0.01 |
| PI3K | PI3K/Akt | This compound (10 µM) | -1.8 | < 0.05 |
| Akt | PI3K/Akt | This compound (10 µM) | -1.6 | < 0.05 |
| HIF-1α | HIF-1α/VEGFA/ANG2 | This compound (10 µM) | -2.1 | < 0.01 |
| VEGFA | HIF-1α/VEGFA/ANG2 | This compound (10 µM) | -2.8 | < 0.01 |
| ANG2 | HIF-1α/VEGFA/ANG2 | This compound (10 µM) | -2.3 | < 0.01 |
| IκBα | NF-κB | This compound (10 µM) | +1.5 | < 0.05 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) are a suitable in vitro model.
-
Culture Conditions: Culture RA-FLS in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[2]
-
Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) for a specified duration (e.g., 24 hours).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment group.
-
RNA Isolation
-
Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the wells using a lysis buffer from a commercial RNA isolation kit (e.g., TRIzol reagent or a column-based kit).
-
Extraction: Isolate total RNA according to the manufacturer's protocol.
-
Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 is considered indicative of pure RNA.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers. A typical reaction mixture includes:
-
Total RNA: 1 µg
-
Oligo(dT) primer (10 µM): 1 µL
-
Random hexamer primers (10 µM): 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 10 µL
-
-
Incubation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcriptase Addition: Add the following components to the mixture:
-
5x Reaction Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase: 1 µL
-
RNase-free water: 4 µL
-
-
cDNA Synthesis: Incubate the reaction at 42°C for 60 minutes, followed by inactivation of the enzyme at 70°C for 15 minutes.
-
Storage: Store the synthesized cDNA at -20°C.
Quantitative Polymerase Chain Reaction (qPCR)
-
Primer Design: Design or obtain validated primers for the target genes (TNF-α, PI3K, Akt, HIF-1α, VEGFA, ANG2, IκBα) and a reference gene (e.g., GAPDH, β-actin). Primer sequences should be specific to the species being studied (human or rat).
-
qPCR Reaction Mixture: Prepare the qPCR reaction mixture using a SYBR Green-based master mix. A typical 20 µL reaction includes:
-
2x SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted): 2 µL
-
Nuclease-free water: 7 µL
-
-
Thermal Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Primer Sequences for Rat Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TNF-α | ATGGGCTCCCTCTCATCAGTTCC | GCTCCTCCGCTTGGTGGTTTG |
| GAPDH | GGCACAGTCAAGGCTGAGAATG | ATGGTGGTGAAGACGCCAGTA |
| β-actin | CCCGCGAGTACAACCTTCT | CGTCATCCATGGCGAACT |
Mandatory Visualizations
References
Application Notes and Protocols: Immunohistochemical Localization of Clematichinenoside C Targets in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the localization of putative molecular targets of Clematichinenoside C in tissue samples using immunohistochemistry (IHC). This compound, a triterpene saponin derived from plants of the Clematis genus, has demonstrated significant anti-inflammatory and immunomodulatory properties, particularly in the context of rheumatoid arthritis (RA) and atherosclerosis.[1][2][3][4][5][6] Understanding the tissue-specific localization and expression of its molecular targets is crucial for elucidating its mechanism of action and for preclinical drug development.
Overview of this compound and its Putative Targets
This compound and its close analogue, Clematichinenoside AR, have been shown to exert their therapeutic effects by modulating several key signaling pathways involved in inflammation, angiogenesis, and cellular metabolism.[7][8] IHC is a powerful technique that allows for the visualization of the distribution and abundance of specific proteins within the histological context of the tissue, making it an invaluable tool for studying the effects of this compound.[9][10]
The primary known signaling pathways and molecular targets influenced by this compound include:
-
PI3K/Akt/NF-κB Pathway: This pathway is central to cell survival, proliferation, and inflammation. Clematichinenoside has been shown to suppress the activation of this pathway, leading to reduced production of inflammatory mediators.[1][11][12]
-
TNF-α Signaling: Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine. This compound can reduce the expression of TNF-α.[1][4][5][11][12]
-
HIF-1α/VEGFA/ANG2 Axis: This pathway is critical for angiogenesis (the formation of new blood vessels), a key process in the pathology of rheumatoid arthritis. Clematichinenoside AR has been found to inhibit synovial angiogenesis by targeting HIF-1α.[7]
-
NLRP3 Inflammasome: This protein complex is involved in the inflammatory response. Clematichinenoside AR has been shown to suppress its activation.[6][8]
Data Presentation
Quantitative analysis of IHC staining intensity can provide valuable insights into the effect of this compound on target protein expression. The data can be presented in a semi-quantitative manner using a scoring system (e.g., H-score) or by digital image analysis to measure the percentage of positive cells and staining intensity.
Table 1: Semi-Quantitative Analysis of Target Protein Expression in Synovial Tissue Following this compound Treatment.
| Treatment Group | Target Protein | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | p-Akt | 2.8 ± 0.4 | 75 ± 8% | 210 ± 35 |
| This compound (10 mg/kg) | p-Akt | 1.5 ± 0.3 | 40 ± 6% | 60 ± 18 |
| This compound (20 mg/kg) | p-Akt | 0.8 ± 0.2 | 20 ± 5% | 16 ± 8 |
| Vehicle Control | HIF-1α | 3.0 ± 0.5 | 85 ± 10% | 255 ± 48 |
| This compound (10 mg/kg) | HIF-1α | 1.7 ± 0.4 | 50 ± 9% | 85 ± 22 |
| This compound (20 mg/kg) | HIF-1α | 0.9 ± 0.3 | 25 ± 7% | 22.5 ± 11 |
Staining intensity can be scored as 0 (negative), 1 (weak), 2 (moderate), or 3 (strong). The H-score is calculated as: H-score = Σ (intensity × percentage of cells at that intensity).
Experimental Protocols
This section provides a general protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol should be optimized for each specific primary antibody and tissue type.
Reagents and Materials
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking solution (e.g., 5% normal serum from the species of the secondary antibody in wash buffer)
-
Primary antibody (specific for the target protein)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath according to the antibody manufacturer's recommendations (e.g., microwave at high power for 2 minutes, then low power for 10 minutes).[13]
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with wash buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody diluted in blocking solution overnight at 4°C in a humidified chamber.[15]
-
-
Secondary Antibody Incubation:
-
Rinse with wash buffer (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with wash buffer (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse with wash buffer (3 x 5 minutes).
-
Incubate with DAB substrate solution until the desired brown color develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for the immunohistochemistry protocol.
Caption: Signaling pathways modulated by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dose-response characteristics of Clematis triterpenoid saponins and clematichinenoside AR in rheumatoid arthritis rats by liquid chromatography/mass spectrometry-based serum and urine metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C70H114O34 | CID 49799271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clematichinenoside AR Alleviates Foam Cell Formation and the Inflammatory Response in Ox-LDL-Induced RAW264.7 Cells by Activating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Succinate/NLRP3 Inflammasome Induces Synovial Fibroblast Activation: Therapeutical Effects of Clematichinenoside AR on Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry Techniques, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 10. Immunohistochemistry (IHC) Methods and Techniques - IHC WORLD [ihcworld.com]
- 11. Anti-arthritic effects of clematichinenoside (AR-6) on PI3K/Akt signaling pathway and TNF-α associated with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Overview of Immunohistochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Preparing Clematichinenoside C Stock Solutions for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clematichinenoside C (Cle C) is a triterpenoid saponin isolated from the roots and rhizomes of Clematis chinensis Osbeck. Triterpenoid saponins are a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. As interest in the therapeutic potential of this compound grows, standardized protocols for its preparation and use in in vitro studies are essential to ensure reproducibility and accuracy of experimental results.
This document provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments. It includes information on solubility, recommended solvents, storage conditions, and guidelines for diluting the stock solution to desired working concentrations.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its proper handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C₇₀H₁₁₄O₃₄ |
| Molecular Weight | 1499.6 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Sterile, disposable serological pipettes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used high concentration for initial stock preparation.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.5 mg of this compound (Molecular Weight: 1499.6 g/mol ).
-
-
Dissolving in DMSO:
-
Add the appropriate volume of sterile DMSO to the tube containing the weighed this compound. For the example above, add 100 µL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterile Filtration (Optional but Recommended):
-
For applications requiring absolute sterility, the DMSO stock solution can be sterile-filtered using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon membranes).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.
-
Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage. A related compound, Clematichinenoside AR, can be stored at -80°C for up to 6 months or at -20°C for 1 month[1].
-
Preparation of Working Solutions
The final concentration of this compound in cell culture media will depend on the specific cell type and experimental design. Based on studies of other triterpenoid saponins, a starting range for working concentrations could be between 0.1 µM and 50 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Example: Preparing a 10 µM working solution from a 10 mM stock solution:
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is good practice to first prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.
-
Add 5 µL of the 10 mM stock solution to 495 µL of cell culture medium.
-
-
Final Dilution: Dilute the intermediate solution to the final desired concentration. To obtain a 10 µM working solution, dilute the 100 µM intermediate solution 1:10 in cell culture medium.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the experimental wells.
Data Summary
The following table summarizes the key quantitative data for preparing this compound stock solutions.
| Parameter | Recommended Value/Solvent | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | Use sterile, cell culture grade DMSO. |
| Stock Concentration | 10 mM (or higher, depending on solubility) | A high-concentration stock minimizes the volume of DMSO added to the final culture. |
| Storage Temperature | -20°C or -80°C | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. |
| Storage Duration | Up to 1 month at -20°C; Up to 6 months at -80°C[1] | Based on data for the related compound Clematichinenoside AR. |
| Suggested Working Concentration Range | 0.1 µM - 50 µM | This is an estimated range based on published data for other triterpenoid saponins. The optimal concentration should be determined experimentally for each cell line and assay. |
| Final DMSO Concentration in Culture | ≤ 0.1% | Higher concentrations of DMSO can be toxic to cells. |
Visualizations
The following diagrams illustrate the workflow for preparing this compound stock solutions and a conceptual signaling pathway that may be influenced by triterpenoid saponins.
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: A conceptual signaling pathway potentially modulated by this compound.
References
Application Notes and Protocols for In Vivo Efficacy Assessment of Clematichinenoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clematichinenoside C, a triterpenoid saponin derived from the plant genus Clematis, has demonstrated significant therapeutic potential in preclinical studies. Notably, a closely related compound, Clematichinenoside AR (CAR), has been investigated for its potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties, particularly in the context of rheumatoid arthritis (RA).[1][2][3] This document provides a detailed in vivo experimental design to assess the efficacy of this compound, leveraging established methodologies from studies on CAR. The primary model described is the Collagen-Induced Arthritis (CIA) model in rats, a well-established preclinical model for RA.[1][4]
Rationale for In Vivo Model Selection
The Collagen-Induced Arthritis (CIA) rat model is the recommended in vivo model for evaluating the anti-arthritic efficacy of this compound. This model is widely used due to its pathological and immunological similarities to human rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion.
Experimental Design and Groups
A robust in vivo study should include the following experimental groups to ensure comprehensive evaluation of this compound's efficacy and safety:
| Group ID | Group Name | Treatment | Number of Animals (n) | Purpose |
| 1 | Naive Control | Vehicle (e.g., 0.5% Carboxymethylcellulose) | 10 | To establish baseline physiological and behavioral parameters in healthy, untreated animals. |
| 2 | CIA Model Control | Vehicle (e.g., 0.5% Carboxymethylcellulose) | 10 | To characterize the full pathological progression of CIA without therapeutic intervention. |
| 3 | Positive Control | Methotrexate (MTX) (e.g., 2 mg/kg, i.p., weekly) | 10 | To benchmark the efficacy of this compound against a standard-of-care therapeutic for RA. |
| 4 | Low-Dose this compound | 8 mg/kg, intragastric gavage, daily | 10 | To assess the efficacy at a lower dose and establish a dose-response relationship.[4] |
| 5 | Mid-Dose this compound | 16 mg/kg, intragastric gavage, daily | 10 | To evaluate the dose-dependent effects of the compound.[4] |
| 6 | High-Dose this compound | 32 mg/kg, intragastric gavage, daily | 10 | To determine the maximum therapeutic effect within the tested dose range.[4] |
Detailed Experimental Protocols
Collagen-Induced Arthritis (CIA) Model Induction in Rats
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26G)
Protocol:
-
Prepare the CII solution by dissolving bovine type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL overnight at 4°C.
-
On day 0, emulsify the CII solution with an equal volume of CFA.
-
Administer 0.1 mL of the emulsion intradermally at the base of the tail of each rat.
-
On day 7, prepare a booster emulsion of CII solution with an equal volume of IFA.
-
Administer 0.1 mL of the booster emulsion intradermally at the base of the tail.
Treatment Administration
Protocol:
-
Initiate treatment on day 10 post-primary immunization, or upon the first signs of arthritis.
-
Administer this compound (dissolved in a suitable vehicle) daily via intragastric gavage at the doses specified in the experimental design.
-
Administer the vehicle to the Naive and CIA Model Control groups following the same schedule.
-
Administer the positive control (e.g., Methotrexate) as per the established protocol.
-
Continue treatment for a predefined period, typically 21-28 days.
Efficacy Assessment
3.3.1. Clinical Assessment:
-
Arthritis Score: Score each paw daily or every other day based on the severity of inflammation (0 = no erythema or swelling; 1 = slight erythema and/or swelling of one toe; 2 = moderate erythema and swelling of multiple toes; 3 = severe erythema and swelling of the entire paw; 4 = maximal inflammation with joint deformity). The maximum score per rat is 16.
-
Paw Volume: Measure the volume of each hind paw using a plethysmometer every other day.
-
Body Weight: Record the body weight of each animal twice a week.
3.3.2. Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
3.3.3. Biomarker Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate serum and store at -80°C.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and matrix metalloproteinases (e.g., MMP-1) using ELISA kits.[2][3]
-
Harvest synovial tissue for Western blot or immunohistochemical analysis of key signaling proteins such as HIF-1α, VEGFA, PI3K, and p-Akt.[1][4]
Data Presentation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Table 1: Clinical Efficacy of this compound in CIA Rats
| Treatment Group | Mean Arthritis Score (Day 28) | Mean Paw Volume (mL, Day 28) | Mean Body Weight Change (g, Day 0-28) |
| Naive Control | |||
| CIA Model Control | |||
| Positive Control (MTX) | |||
| Low-Dose this compound (8 mg/kg) | |||
| Mid-Dose this compound (16 mg/kg) | |||
| High-Dose this compound (32 mg/kg) |
Table 2: Biomarker Levels in Serum of CIA Rats
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | MMP-1 (ng/mL) |
| Naive Control | |||
| CIA Model Control | |||
| Positive Control (MTX) | |||
| Low-Dose this compound (8 mg/kg) | |||
| Mid-Dose this compound (16 mg/kg) | |||
| High-Dose this compound (32 mg/kg) |
Visualizations
Proposed Signaling Pathways of this compound in Rheumatoid Arthritis
Caption: Proposed signaling pathways modulated by this compound in RA.
Experimental Workflow for In Vivo Efficacy Assessment
References
- 1. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-arthritic effects of clematichinenoside (AR-6) on PI3K/Akt signaling pathway and TNF-α associated with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Clematichinenoside C Extraction from Clematis Roots
Welcome to the technical support center for the extraction of Clematichinenoside C from Clematis roots. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from Clematis roots?
A1: The most commonly employed and effective methods are Ultrasonic-Assisted Extraction (UAE), Enzyme-Assisted Extraction (EAE), and conventional solvent extraction. UAE and EAE are generally considered more efficient and environmentally friendly than traditional methods. Supercritical fluid extraction (SFE) is also a promising green technology for this purpose.
Q2: Which solvents are recommended for this compound extraction?
A2: Ethanol-water mixtures are highly effective. The optimal ethanol concentration typically ranges from 50% to 80% (v/v).[1] The choice of solvent concentration can significantly impact the extraction yield and purity of the final product.
Q3: What are the key parameters to optimize for improving the yield of this compound?
A3: Several parameters critically influence the extraction yield:
-
Solvent Concentration: The polarity of the solvent mixture must be optimized to efficiently dissolve this compound.
-
Temperature: Higher temperatures can enhance solubility and diffusion rates, but excessive heat may lead to degradation.[2][3]
-
Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and extract the target compound. However, prolonged extraction times can increase the risk of degradation.[2]
-
Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can improve extraction efficiency, but an excessively large volume of solvent may not be practical for downstream processing.
-
Ultrasonic Power (for UAE): Higher ultrasonic power can enhance cell wall disruption and mass transfer, but excessive power can generate heat and degrade the target compound.
-
Enzyme Concentration and pH (for EAE): The type and concentration of the enzyme, as well as the pH of the extraction medium, must be optimized for maximal cell wall degradation without affecting the stability of this compound.
Q4: How can I purify the crude extract to obtain a higher concentration of this compound?
A4: Macroporous resin column chromatography is a highly effective and widely used method for the purification of saponins like this compound from crude extracts.[4][5] The selection of the appropriate resin type (non-polar, weakly polar, or polar) is crucial for achieving optimal adsorption and desorption. Following resin purification, techniques like high-speed counter-current chromatography (HSCCC) can be employed for further refinement.[6]
Q5: How should I store the extracted this compound to prevent degradation?
A5: For long-term stability, extracts should be stored at low temperatures (e.g., 4°C or -20°C) in the dark to minimize degradation from heat and light.[7][8][9] It is also advisable to store the purified compound as a dry powder to prevent hydrolysis.
II. Troubleshooting Guides
A. Troubleshooting Low Extraction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield of this compound | Inefficient cell wall disruption. | - For UAE, optimize ultrasonic power and duration. - For EAE, ensure the correct enzyme, concentration, pH, and temperature are used. - Ensure the raw material is ground to a fine powder to increase surface area. |
| Suboptimal extraction parameters. | - Systematically optimize solvent concentration, temperature, time, and solid-to-liquid ratio. - Refer to the quantitative data tables below for recommended starting points. | |
| Degradation of this compound during extraction. | - Avoid excessively high temperatures (typically not exceeding 60-70°C).[2][3] - Minimize exposure to light and strong acids or bases. - Consider using a nitrogen atmosphere to prevent oxidation. | |
| Incomplete extraction. | - Increase the extraction time or perform multiple extraction cycles. - Ensure adequate agitation or sonication to facilitate mass transfer. |
B. Troubleshooting Extract Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery from macroporous resin column | Inappropriate resin selection. | - Screen different types of macroporous resins (non-polar, weakly polar, polar) to find the one with the best adsorption and desorption characteristics for this compound.[4] |
| Suboptimal loading or elution conditions. | - Optimize the pH and concentration of the sample solution during loading. - Optimize the type, concentration, and volume of the eluting solvent (e.g., ethanol-water mixtures).[5] | |
| Irreversible adsorption. | - Ensure the resin is properly pre-treated and regenerated according to the manufacturer's instructions. | |
| Co-elution of impurities | Poor selectivity of the resin. | - Adjust the elution gradient to improve the separation of this compound from other co-extracted compounds. - Consider a multi-step purification process, combining macroporous resin with other chromatographic techniques like silica gel or HSCCC.[6] |
C. Troubleshooting HPLC Quantification
| Symptom | Possible Cause | Suggested Solution |
| Poor peak shape (fronting or tailing) | Inappropriate mobile phase or sample solvent. | - Ensure the sample is dissolved in a solvent that is weaker than or compatible with the mobile phase.[10] - Adjust the pH of the mobile phase to improve the ionization state of the analyte. |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. | - Use a guard column to protect the analytical column. - Flush the column with a strong solvent or replace it if necessary.[11] | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | - Ensure the mobile phase is properly mixed and degassed.[12] - Check the HPLC pump for leaks or pressure fluctuations.[11][13] |
| Temperature variations. | - Use a column oven to maintain a stable temperature.[12] | |
| Baseline noise or drift | Contaminated mobile phase or detector cell. | - Use high-purity solvents and filter the mobile phase. - Flush the detector cell.[12] |
| Air bubbles in the system. | - Degas the mobile phase thoroughly. - Purge the pump and detector.[12] |
III. Data Presentation: Comparative Extraction Yields
The following tables summarize quantitative data on saponin extraction from various plant sources, providing a reference for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Saponins
| Plant Source | Extraction Method | Key Parameters | Yield | Reference |
| Clematis chinensis | Ultrasonic-Assisted | 70% Ethanol, 40 kHz, 30 min | Not specified | --INVALID-LINK-- |
| Maca Leaves | Ultrasound-Assisted | 40 mL/g, 30% water in DES, 30 min, 300 W | 38.02 mg OAE/g DW | [14] |
| Litchi Pericarp | Ultrasound-Assisted | 54.1% Ethanol, 240 W, 34.5 min | Not specified | [15] |
| Kiwi Leaves | Ultrasound-Assisted | 70% Acetone, 40% amplitude, 70°C, 15 min | High PA content | [16] |
| Mulberry | Ultrasound-Assisted | 63.8% Methanol, 43.2°C, 40 min | 64.70 mg/g | [2] |
Note: OAE/g DW = mg oleanolic acid equivalent per gram of dry weight; PA = Proanthocyanidins. Direct comparative yield data for this compound across different methods is limited in the literature.
Table 2: Influence of Extraction Parameters on Saponin Yield
| Parameter | Variation | Effect on Yield | General Recommendation |
| Solvent Concentration | Increasing ethanol from 50% to 80% | Generally increases yield up to an optimal point, then may decrease. | Start with 70% ethanol and optimize. |
| Temperature | Increasing from 40°C to 80°C | Increases yield up to a certain point (e.g., 60-70°C), then degradation may occur.[2] | Maintain temperature between 50-60°C. |
| Time | Increasing from 20 to 60 minutes | Yield increases with time until equilibrium is reached. | Optimize for the shortest time to reach maximum yield (e.g., 30-45 minutes). |
| Solid-to-Liquid Ratio | Decreasing from 1:10 to 1:30 (g/mL) | Lower ratios generally lead to higher yields. | A ratio of 1:20 to 1:30 is a good starting point. |
| Ultrasonic Power (W) | Increasing from 100 to 300 W | Higher power enhances extraction but can cause degradation. | Optimize for the lowest power that provides maximum yield. |
IV. Experimental Protocols
A. Protocol for Ultrasonic-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the Clematis roots at a controlled temperature (e.g., 50-60°C) and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh a specific amount of the powdered root material (e.g., 10 g).
-
Place the powder in an extraction vessel and add the extraction solvent (e.g., 200 mL of 70% ethanol) to achieve the desired solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath.
-
Set the extraction parameters: temperature (e.g., 55°C), time (e.g., 40 minutes), and ultrasonic frequency (e.g., 40 kHz).
-
Begin sonication.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.
-
B. Protocol for Enzyme-Assisted Extraction (EAE) of this compound
-
Sample Preparation: Prepare the dried and powdered Clematis root as described for UAE.
-
Enzymatic Hydrolysis:
-
Suspend the powdered root material in a buffer solution with the optimal pH for the chosen enzyme (e.g., cellulase, pectinase).
-
Add the enzyme at the predetermined optimal concentration.
-
Incubate the mixture in a shaking water bath at the optimal temperature (e.g., 50°C) for the optimal duration (e.g., 2 hours).
-
-
Enzyme Inactivation: Heat the mixture to a temperature that inactivates the enzyme (e.g., 90-100°C) for a short period (e.g., 5-10 minutes).
-
Extraction:
-
Add ethanol to the mixture to achieve the desired final solvent concentration (e.g., 70%).
-
Proceed with extraction, either through maceration with stirring or by using UAE for a shorter duration.
-
-
Filtration and Concentration: Follow the same procedure as described for UAE.
C. Protocol for Macroporous Resin Purification
-
Resin Pre-treatment: Activate and equilibrate the chosen macroporous resin according to the manufacturer's instructions. This typically involves washing with ethanol and then with deionized water.[4]
-
Sample Loading: Dissolve the crude extract in an appropriate solvent (e.g., deionized water or a low concentration of ethanol) and adjust the pH if necessary. Pass the solution through the packed resin column at a controlled flow rate.
-
Washing: Wash the column with deionized water or a low-concentration ethanol solution to remove unbound impurities.
-
Elution: Elute the adsorbed this compound from the resin using a stepwise or gradient elution with increasing concentrations of ethanol (e.g., 30%, 50%, 70% ethanol).
-
Fraction Collection and Analysis: Collect the eluted fractions and analyze them using a suitable method (e.g., HPLC) to identify the fractions containing the highest concentration of pure this compound.
-
Concentration: Combine the desired fractions and remove the solvent under reduced pressure to obtain the purified this compound.
V. Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low extraction yield of this compound.
References
- 1. Two new cytotoxic triterpenoid saponins from the roots of Clematis argentilucida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Ultrasound-Assisted Extraction of Anthocyanins from Mulberry, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining the optimal antioxidant strategy: a comparative analysis of extraction methods in Cistus villosus L. extracts revealed by LC-HRMS and computational modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. lcms.cz [lcms.cz]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of ultrasound-assisted extraction of cyanidin 3-rutinoside from litchi (Lichi chinensis Sonn.) fruit pericarp - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Ultrasound-Assisted Extraction Optimization of Proanthocyanidins from Kiwi (Actinidia chinensis) Leaves and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Clematichinenoside C in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clematichinenoside C. The information below addresses common challenges related to its solubility in aqueous solutions and provides detailed experimental protocols and insights into its biological mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound, also known as Clematichinenoside AR or AR-6, is a triterpenoid saponin derived from plants of the Clematis genus, such as Clematis chinensis.[1][2] It is a large molecule with a complex structure, contributing to its challenging solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇₀H₁₁₄O₃₄ | PubChem[3] |
| Molecular Weight | 1499.6 g/mol | PubChem[3] |
| Appearance | Off-white to light yellow solid | MedchemExpress[4] |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month | MedchemExpress[4] |
Q2: I am having trouble dissolving this compound in water for my experiments. Why is it so difficult to dissolve?
This compound, like many other triterpenoid saponins, has poor aqueous solubility.[5] This is due to its large, complex, and lipophilic (fat-soluble) triterpenoid aglycone structure, which is not readily miscible with water, a polar solvent. While the attached sugar chains are hydrophilic (water-soluble), the overall amphiphilic nature of the molecule leads to low solubility in aqueous solutions.
Q3: What is the maximum concentration of this compound I can achieve in an aqueous-based solution?
While the intrinsic solubility in pure water is very low, specific formulations can be used to achieve a concentration of ≥ 2.5 mg/mL (≥ 1.38 mM) .[4] This is accomplished by using co-solvents or complexation agents. See the Troubleshooting Guide and Experimental Protocols sections for detailed methods.
Q4: Are there any general tips for handling this compound to aid dissolution?
Yes. If you observe precipitation or phase separation when preparing your solutions, gentle heating and/or sonication can help to facilitate dissolution.[4] It is also recommended to use freshly opened, anhydrous solvents, as hygroscopic solvents can negatively impact the solubility of the product.[4]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.
| Problem | Observation | Recommended Solution |
| Compound will not dissolve in buffer or saline. | A solid precipitate remains at the bottom of the vial even after vigorous vortexing or stirring. | This compound has very poor solubility in purely aqueous systems. You must use a solubilization technique. Refer to the Co-Solvent Method or the Cyclodextrin Complexation Method in the Experimental Protocols section. |
| Precipitation occurs after initial dissolution. | The compound initially dissolves in a solvent system but then precipitates out over time or upon dilution. | This may be due to a change in solvent composition upon dilution. Ensure the final concentration of all co-solvents is maintained. If precipitation occurs during storage, consider preparing fresh solutions for each experiment. The addition of stabilizers like dexpanthenol has been suggested to prevent precipitation of hydrophobic compounds in saponin-based formulations.[6][7] |
| Inconsistent results between experiments. | The biological activity or measured concentration of this compound varies between experimental batches. | This could be due to incomplete solubilization or precipitation. Visually inspect your stock and working solutions for any particulate matter before each use. Always follow a consistent and validated dissolution protocol. |
| Difficulty achieving a concentration of ≥ 2.5 mg/mL. | Following the recommended protocols does not yield a clear solution at the target concentration. | Ensure accurate preparation of the co-solvent or cyclodextrin solutions. Use high-quality, anhydrous solvents. Gentle warming or brief sonication may be necessary to fully dissolve the compound.[4] |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions.
Protocol 1: Co-Solvent Formulation
This method utilizes a mixture of solvents to create a solution suitable for in vitro and in vivo studies.
Objective: To prepare a clear solution of this compound at a concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the complete formulation, you can prepare a 25 mg/mL stock in DMSO.
-
In a sterile tube, add the required volumes of each solvent sequentially. For a 1 mL final volume, the composition is:
-
10% DMSO (100 µL of the DMSO stock)
-
40% PEG300 (400 µL)
-
5% Tween-80 (50 µL)
-
45% Saline (450 µL)
-
-
Add the components in the following order: a. Add the DMSO stock solution to the PEG300 and mix thoroughly. b. Add the Tween-80 and mix until the solution is homogeneous. c. Finally, add the saline to reach the final volume and mix well.[4]
Table 2: Quantitative Summary of Co-Solvent Formulation
| Component | Percentage by Volume | Volume for 1 mL Final Solution |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
| Achieved Solubility | ≥ 2.5 mg/mL (≥ 1.38 mM) |
Protocol 2: Cyclodextrin-Based Formulation
This method uses a modified cyclodextrin to form an inclusion complex with this compound, enhancing its aqueous solubility.
Objective: To prepare a clear solution of this compound at a concentration of ≥ 2.5 mg/mL using a cyclodextrin.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare the final formulation, add the DMSO stock solution to the SBE-β-CD solution. The final composition should be:
-
10% DMSO
-
90% of the 20% SBE-β-CD in Saline solution
-
-
For example, to prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained.[4]
Table 3: Quantitative Summary of Cyclodextrin Formulation
| Component | Percentage by Volume | Volume for 1 mL Final Solution |
| DMSO | 10% | 100 µL |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
| Achieved Solubility | ≥ 2.5 mg/mL (≥ 1.38 mM) |
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties, particularly in the context of rheumatoid arthritis.[1][8] Its mechanism of action involves the modulation of key inflammatory signaling pathways.
PI3K/Akt Signaling Pathway
Studies have shown that this compound can suppress inflammation by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1][2] This pathway is crucial in regulating cell growth, survival, and inflammation. By downregulating the expression of PI3K and the phosphorylation of Akt, this compound reduces the production of pro-inflammatory mediators like TNF-α.[1]
HIF-1α/VEGFA Signaling Pathway
This compound has also been shown to alleviate rheumatoid arthritis by inhibiting synovial angiogenesis. This is achieved by targeting the Hypoxia-inducible factor 1-alpha (HIF-1α)/Vascular endothelial growth factor A (VEGFA) axis.[9] By binding to HIF-1α, it prevents the downstream expression of pro-angiogenic factors like VEGFA, thereby reducing the formation of new blood vessels in inflamed tissues.[9]
Experimental Workflow for Solubility Testing
The following workflow outlines the general steps for determining the solubility of this compound using a selected enhancement technique.
References
- 1. Anti-arthritic effects of clematichinenoside (AR-6) on PI3K/Akt signaling pathway and TNF-α associated with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C70H114O34 | CID 49799271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]
- 7. WO2017009480A1 - Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs - Google Patents [patents.google.com]
- 8. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Clematichinenoside C Isomer Separation
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the challenging separation of Clematichinenoside C isomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers by HPLC so challenging?
A1: The separation of this compound isomers, like many triterpenoid saponin isomers, is inherently difficult due to their high structural similarity. Isomers possess the same molecular weight and elemental composition, differing only in the spatial arrangement of atoms or functional groups. These subtle structural differences result in very similar physicochemical properties, leading to close or co-eluting peaks in a chromatographic separation. The complexity of the saponin structure, with multiple chiral centers and sugar moieties, further contributes to the difficulty in achieving baseline separation.
Q2: What is a good starting point for column selection for this compound isomer separation?
A2: A reversed-phase C18 column is the most common and recommended starting point for the separation of triterpenoid saponins like this compound.[1][2] Columns with a particle size of 5 µm or smaller and a length of 150 mm or 250 mm are typically used. For potentially better selectivity between isomers, consider columns with alternative stationary phases, such as C30 or those with phenyl-hexyl functionalities. In some cases, specialized columns, like those with cholesteryl groups, have shown success in separating saponin isomers.[3]
Q3: Which mobile phase composition is most effective for separating this compound isomers?
A3: A gradient elution using a mixture of water and an organic solvent is standard for saponin separations.
-
Organic Solvents: Acetonitrile is generally preferred over methanol as it often provides better resolution and lower backpressure.
-
Aqueous Phase: The addition of a small percentage of acid, such as 0.1% formic acid or acetic acid, to the aqueous phase is highly recommended.[4] This helps to suppress the ionization of acidic functional groups on the saponins, leading to sharper peaks and improved reproducibility.
-
pH: The pH of the mobile phase is a critical parameter to optimize for isomer separation.[5][6] A systematic evaluation of pH may be necessary to find the optimal selectivity.
Q4: What detection method is suitable for this compound?
A4: Triterpenoid saponins like this compound often lack strong chromophores, making UV detection challenging. However, they typically exhibit some absorbance at low UV wavelengths, around 203 nm.[7] Therefore, a UV or Diode Array Detector (DAD) set to this wavelength is a common choice. An Evaporative Light Scattering Detector (ELSD) is another excellent option for detecting saponins, as its response is independent of the analyte's optical properties.[2][8]
Q5: How does column temperature affect the separation of isomers?
A5: Column temperature can significantly impact the selectivity of separation.[9][10] It is a valuable parameter to optimize. Running experiments at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C) can reveal changes in elution order and improve the resolution between closely eluting isomers. However, be aware that high temperatures can potentially degrade heat-sensitive saponins.[11]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor Resolution / Peak Co-elution | - Inappropriate mobile phase composition.- Non-optimal column chemistry.- Inadequate gradient slope. | - Mobile Phase: Systematically adjust the gradient profile. Start with a shallow gradient. Experiment with adding different acidic modifiers (formic acid, acetic acid, trifluoroacetic acid) at low concentrations (0.05-0.1%).- Column: If resolution is still poor, try a column with a different stationary phase (e.g., C30, Phenyl-Hexyl) or a longer column for increased efficiency.- Temperature: Evaluate the effect of column temperature on selectivity. |
| Broad or Tailing Peaks | - Secondary interactions with the stationary phase.- Sub-optimal mobile phase pH.- Column overload. | - Mobile Phase pH: Ensure the mobile phase is sufficiently acidic to suppress silanol interactions. Adjusting the pH can significantly improve peak shape.- Sample Concentration: Reduce the sample concentration to avoid overloading the column.- Column: Use a high-quality, end-capped C18 column. |
| Low Signal Intensity / Poor Sensitivity | - Low UV absorbance of this compound.- Inappropriate detection wavelength. | - Detector: If using a UV detector, ensure it is set to a low wavelength (e.g., 203 nm).- Alternative Detector: Consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for better sensitivity with non-chromophoric compounds.- Sample Preparation: Concentrate the sample if possible, ensuring the concentration of the injection solvent does not cause peak distortion. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Mobile Phase: Prepare fresh mobile phase for each run and ensure accurate composition. Use a buffer if pH is critical.- Temperature Control: Use a column oven to maintain a constant and consistent temperature.- Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
General HPLC Method for Saponin Isomer Separation Screening
This protocol provides a starting point for developing a separation method for this compound isomers. Optimization will be required.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 203 nm or ELSD |
| Injection Volume | 10 µL |
Visualizing the Optimization Workflow
A systematic approach is crucial for efficiently optimizing HPLC parameters. The following workflow illustrates the logical progression of method development for separating challenging isomers like those of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. mastelf.com [mastelf.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. phytojournal.com [phytojournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Tea Saponin in Camellia Seed Oil with UV and HPLC Analysis [scirp.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting low reproducibility in Clematichinenoside C in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low reproducibility in in vitro assays involving Clematichinenoside C (also known as Clematichinenoside AR or AR-6). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vitro activities?
This compound is a triterpenoid saponin isolated from the roots and rhizomes of plants from the Clematis genus, such as Clematis chinensis Osbeck.[1] In vitro studies have demonstrated its anti-inflammatory, and immunomodulatory properties.[2]
Q2: What are the common causes of low reproducibility in this compound in vitro assays?
Low reproducibility in in vitro assays with this compound can stem from several factors:
-
Compound-Related Issues: Purity, solubility, and stability of the this compound stock solution.
-
Cell Culture-Related Issues: Cell line authenticity, passage number, cell density, and serum variability.
-
Assay-Specific Issues: Inconsistent incubation times, reagent variability, and improper handling of assay plates.
-
Data Analysis Issues: Incorrect normalization, and inappropriate statistical methods.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3] It is crucial to use anhydrous, high-purity DMSO. For storage, it is recommended to aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[3] Before use, thaw the aliquot at room temperature and gently vortex to ensure homogeneity.
Q4: What is the optimal concentration of DMSO in the final cell culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic to many cell lines.[4][5] It is essential to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in all experiments to account for any solvent effects.
Troubleshooting Guide
This guide addresses specific issues that may lead to low reproducibility in your this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells across the plate. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting. Pipette cells into the center of the well and avoid touching the well walls. |
| Edge effects: Evaporation from the outer wells of the plate. | Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or culture medium to maintain humidity. | |
| Compound precipitation: this compound precipitating out of solution upon dilution in aqueous culture medium. | Visually inspect the diluted compound in the medium for any precipitate. Prepare fresh dilutions for each experiment. Consider using a pre-warmed medium for dilution and gently mix. If precipitation persists, a lower final concentration may be necessary. | |
| Inconsistent dose-response curve | Inaccurate serial dilutions: Errors in pipetting during the preparation of the dilution series. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment. |
| Batch-to-batch variability of this compound: Differences in purity and the presence of impurities. | Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data.[6] If possible, use the same batch for a series of related experiments. | |
| Unexpectedly high or low cell viability/cytotoxicity | Incorrect cell number: Seeding too many or too few cells. | Optimize the cell seeding density for your specific cell line and assay duration to ensure cells are in the exponential growth phase during the experiment. |
| Interaction with media components: this compound may interact with proteins or other components in the serum or media, affecting its bioavailability. | Consider reducing the serum concentration during the treatment period if compatible with your cell line. Run pilot studies to assess the impact of different serum concentrations. | |
| Variable cytokine inhibition | Inconsistent cell stimulation: Variability in the concentration or activity of the stimulating agent (e.g., LPS, TNF-α). | Use a consistent source and lot of the stimulating agent. Prepare fresh dilutions of the stimulant for each experiment. Ensure a consistent incubation time for stimulation. |
| Timing of supernatant collection: Collecting cell culture supernatants at different time points. | Standardize the time point for supernatant collection after stimulation and treatment. |
Data Presentation
This compound In Vitro Activity
| Assay Type | Cell Line | Stimulant | Measured Parameter | IC₅₀ / Effect | Reference |
| Anti-inflammatory | MH7A (human RA-derived fibroblast-like synoviocytes) | rhTNF-α | IL-6 Secretion | Significant decrease | [7] |
| Anti-inflammatory | MH7A (human RA-derived fibroblast-like synoviocytes) | rhTNF-α | IL-8 Secretion | Significant decrease | [7] |
| Anti-inflammatory | MH7A (human RA-derived fibroblast-like synoviocytes) | rhTNF-α | MMP-1 Production | Attenuated | [7] |
| Cytotoxicity | L929 (murine fibroblast) | rhTNF-α/ActD | Cell Proliferation Inhibition | Attenuated | [7] |
| Foam Cell Formation | RAW264.7 (murine macrophage) | ox-LDL | Foam Cell Formation | Inhibited | [3] |
| Anti-inflammatory | RAW264.7 (murine macrophage) | ox-LDL | Inflammatory Cytokine Production | Decreased | [3] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
96-well flat-bottom cell culture plates
-
Appropriate cell culture medium with supplements (e.g., FBS, antibiotics)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Prepare serial dilutions of this compound in a serum-free or low-serum medium. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity if available.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
ELISA for Cytokine Quantification
This is a general protocol for a sandwich ELISA to measure cytokine levels in cell culture supernatants. Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-8)
-
Cell culture supernatants from your experiment
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation:
-
The 96-well plate is typically pre-coated with a capture antibody.
-
-
Sample and Standard Preparation:
-
Reconstitute the cytokine standard according to the kit instructions to create a standard curve.
-
Perform serial dilutions of the standard.
-
Dilute your cell culture supernatants if necessary with the provided assay diluent.
-
-
Incubation:
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for the time specified in the kit protocol (usually 1-2 hours) at room temperature or 37°C.
-
-
Washing:
-
Aspirate the liquid from each well.
-
Wash the wells with wash buffer (typically 3-5 times).
-
-
Detection Antibody:
-
Add the biotinylated detection antibody to each well.
-
Incubate as per the kit's instructions.
-
-
Washing:
-
Repeat the washing step.
-
-
Enzyme Conjugate:
-
Add the streptavidin-HRP conjugate to each well.
-
Incubate as per the kit's instructions.
-
-
Washing:
-
Repeat the washing step.
-
-
Substrate Development:
-
Add the TMB substrate to each well.
-
Incubate in the dark for a specified time (e.g., 15-30 minutes) until a color develops.
-
-
Stop Reaction:
-
Add the stop solution to each well. The color will change (e.g., from blue to yellow).
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in your samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: General workflow for in vitro anti-inflammatory assays.
Logical Relationship for Troubleshooting Reproducibility
References
- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Clematichinenoside C in DMSO at -20°C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clematichinenoside C. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on its long-term stability in DMSO at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage temperature for this compound stock solutions?
For long-term storage, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) and store it at -20°C. While specific long-term stability data for this compound in DMSO at -20°C is not extensively published, this is a common practice for many natural products to maintain their integrity. It is crucial to use anhydrous DMSO to minimize degradation due to hydrolysis.
Q2: How can I be sure my this compound solution is stable after long-term storage?
To ensure the stability of your this compound stock solution, it is best practice to perform periodic quality control checks. This can be done by running a small amount of the stored solution on a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the appearance of degradation products and to quantify the remaining parent compound.[1][2][3] A comparison with a freshly prepared standard is recommended.
Q3: What are the known biological targets and signaling pathways of this compound?
This compound has been shown to exert its effects through the modulation of several signaling pathways. Notably, it has been reported to inhibit the PI3K/Akt signaling pathway and the HIF-1α/VEGFA/ANG2 axis.[4][5][6] It also has demonstrated anti-inflammatory effects by reducing the production of TNF-α.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected bioactivity in my experiments.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting Step 1: Verify the age and storage conditions of your DMSO stock. If it has been stored for an extended period without stability verification, consider preparing a fresh stock.
-
Troubleshooting Step 2: Analyze the stock solution using a validated HPLC method to assess the purity and concentration of this compound. Compare the chromatogram to a reference standard or a previously analyzed sample known to be of good quality. Look for additional peaks that may indicate degradation products.
-
Troubleshooting Step 3: If degradation is confirmed, prepare a fresh stock solution using anhydrous DMSO and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Improper handling of the compound.
-
Troubleshooting Step 1: Ensure that the DMSO used for solubilization is of high purity and anhydrous. Water content can lead to hydrolysis of the compound.
-
Troubleshooting Step 2: Avoid repeated freeze-thaw cycles of the stock solution, as this can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.
-
Issue 2: Appearance of unknown peaks in my HPLC analysis of a this compound sample.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step 1: Review the storage and handling history of the sample. Exposure to light, elevated temperatures, or incompatible solvents can cause degradation.
-
Troubleshooting Step 2: To confirm if the unknown peaks are degradation products, you can perform forced degradation studies. This involves subjecting a fresh sample of this compound to stress conditions such as acid, base, oxidation, heat, and light, and then analyzing the samples by HPLC.[3] If the peaks in your stored sample match the retention times of the peaks generated under stress conditions, this suggests degradation.
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Troubleshooting Step 1: Analyze a blank sample containing only the solvent (e.g., DMSO and mobile phase) to rule out solvent contamination.
-
Troubleshooting Step 2: Ensure all glassware and equipment used for sample preparation are clean.
-
Experimental Protocols
Protocol 1: General Guideline for a Long-Term Stability Study of this compound in DMSO at -20°C
This protocol outlines a general procedure for assessing the long-term stability of this compound in DMSO.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small, amber glass vials to protect from light.
-
Store the vials at the specified temperature: -20°C.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points, for example: 0, 1, 3, 6, 12, and 24 months.
-
-
Sample Analysis:
-
At each time point, retrieve one vial from storage.
-
Allow the sample to thaw completely and equilibrate to room temperature.
-
Analyze the sample using a validated, stability-indicating HPLC-UV method. A suitable method has been described using a C18 column with a gradient of water and acetonitrile.[1][2]
-
-
Data Evaluation:
-
Quantify the concentration of this compound at each time point by comparing the peak area to a freshly prepared calibration curve.
-
Monitor for the appearance and growth of any new peaks, which may indicate degradation products.
-
The stability is often expressed as the percentage of the initial concentration remaining.
-
Table 1: Hypothetical Long-Term Stability Data of this compound in DMSO at -20°C
| Time Point (Months) | Concentration (mM) | % Remaining | Appearance of Degradation Products |
| 0 | 10.00 | 100.0 | None Detected |
| 1 | 9.98 | 99.8 | None Detected |
| 3 | 9.95 | 99.5 | None Detected |
| 6 | 9.91 | 99.1 | Minor peak at RRT 0.85 |
| 12 | 9.85 | 98.5 | Minor peak at RRT 0.85 |
| 24 | 9.70 | 97.0 | Peak at RRT 0.85 increased |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
References
- 1. Development and validation of a chromatographic method for determining Clematichinenoside AR and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a chromatographic method for determining Clematichinenoside AR and related impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-arthritic effects of clematichinenoside (AR-6) on PI3K/Akt signaling pathway and TNF-α associated with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Minimizing batch-to-batch variability in Clematichinenoside C purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability in Clematichinenoside C purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound purification?
A1: Batch-to-batch variability in the purification of this compound, a natural product, stems from several factors. These can be broadly categorized into:
-
Raw Material Variation: The quality and chemical composition of the raw plant material (Clematis species) can be influenced by geographical location, climate, harvest time, and storage conditions.[1]
-
Extraction Process: The choice of solvent, temperature, pH, and extraction time can significantly impact the efficiency and selectivity of the extraction process.[2] Hot extraction methods, for instance, may lead to the degradation of labile saponins.[2]
-
Purification (Chromatography) Process: Inconsistencies in chromatographic parameters such as the stationary phase (e.g., silica gel batch), mobile phase composition, flow rate, and column loading can lead to shifts in retention times and variations in purity and yield.
-
Human Factors: Differences in operator procedures and techniques can introduce variability.
-
Compound Stability: this compound, like many natural compounds, can be susceptible to degradation under certain pH, temperature, and light conditions.[3][4]
Q2: How can I monitor and control the quality of my starting plant material?
A2: Implementing robust quality control measures for the raw material is crucial. This includes:
-
Macroscopic and Microscopic Identification: To ensure the correct plant species.
-
Phytochemical Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to create a chemical fingerprint of the raw material, allowing for comparison between batches.
-
Quantitative Analysis: Quantifying the content of key marker compounds, including this compound, in the raw material can help in selecting consistent batches.
-
Moisture Content Analysis: High moisture content can promote microbial growth and degradation of active compounds.
Q3: What are the recommended analytical techniques for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the purity of this compound and other related saponins. A validated stability-indicating HPLC method is essential for separating this compound from its impurities and degradation products. Key components of such a method include:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically employed.
-
Detector: A UV detector set at a low wavelength (e.g., 203 nm) is often used, as saponins may lack a strong chromophore.
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.
Q4: Are there modern approaches to proactively manage batch-to-batch variability?
A4: Yes, modern approaches focus on Process Analytical Technology (PAT) and multivariate data analysis.[1]
-
Process Analytical Technology (PAT): This involves in-line or at-line monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. For example, near-infrared (NIR) spectroscopy can be used to monitor the extraction and chromatography steps.
-
Multivariate Data Analysis (MVDA): Tools like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze complex datasets from multiple batches to identify the key sources of variability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient extraction from plant material.2. Degradation of the compound during processing.3. Poor recovery from the chromatographic column. | 1. Optimize extraction parameters (solvent, temperature, time). Consider using a solvent system with appropriate polarity, such as an ethanol-water mixture.2. Avoid high temperatures and extreme pH values during extraction and purification. Conduct stability studies to determine optimal conditions.3. Ensure the mobile phase has sufficient elution strength. Check for irreversible adsorption on the column. |
| Poor Chromatographic Resolution (Peak Tailing/Broadening) | 1. Column overloading.2. Inappropriate mobile phase pH.3. Column degradation.4. Presence of interfering compounds. | 1. Reduce the sample load on the column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Use a guard column and ensure the column is properly cleaned and stored. Replace the column if necessary.4. Improve the pre-purification steps to remove interfering substances. |
| Inconsistent Retention Times Between Batches | 1. Variation in mobile phase preparation.2. Fluctuation in column temperature.3. Column aging.4. Pumping system issues. | 1. Prepare the mobile phase fresh for each batch and ensure accurate composition.2. Use a column oven to maintain a constant temperature.3. Dedicate a column for the specific purification or monitor column performance over time.4. Check the HPLC pump for leaks and ensure a stable flow rate. |
| Presence of Ghost Peaks in Chromatogram | 1. Contaminants in the mobile phase or injection solvent.2. Carryover from previous injections.3. Late-eluting compounds from a previous run. | 1. Use high-purity solvents and filter the mobile phase.2. Implement a robust needle wash protocol for the autosampler.3. Increase the gradient run time or include a column flush step after each run. |
| Precipitation in the Sample or Mobile Phase | 1. Low solubility of this compound in the chosen solvent.2. Buffer salt precipitation when mixing with organic solvent. | 1. Test the solubility of the extract in different solvents before injection. The sample solvent should be compatible with the mobile phase.2. Ensure the buffer concentration is below its solubility limit in the mobile phase mixture. Filter the mobile phase after preparation. |
Data Presentation: Optimizing Purification Parameters
The following tables provide illustrative data on how different experimental parameters can affect the yield and purity of this compound. This data is representative and should be used as a guide for optimization.
Table 1: Effect of Extraction Solvent on this compound Yield
| Extraction Solvent (v/v) | Extraction Temperature (°C) | Relative Yield (%) |
| 100% Water | 80 | 65 |
| 50% Ethanol / 50% Water | 60 | 95 |
| 70% Ethanol / 30% Water | 60 | 100 |
| 95% Ethanol | 60 | 85 |
| 100% Methanol | 60 | 90 |
Note: 70% ethanol is often found to be effective for extracting saponins.[1]
Table 2: Influence of Mobile Phase Modifier on HPLC Peak Shape
| Mobile Phase A | Mobile Phase B | Tailing Factor | Resolution (from nearest impurity) |
| Water | Acetonitrile | 1.8 | 1.2 |
| 0.1% Formic Acid in Water | Acetonitrile | 1.2 | 1.9 |
| 0.1% Acetic Acid in Water | Acetonitrile | 1.3 | 1.8 |
| 10 mM Ammonium Acetate, pH 5.0 | Acetonitrile | 1.1 | 2.1 |
Note: A small amount of acid or a buffer in the mobile phase can improve the peak shape of saponins.
Table 3: Impact of Column Temperature on Separation
| Column Temperature (°C) | Retention Time (min) | Backpressure (psi) | Resolution |
| 25 | 15.2 | 1800 | 1.8 |
| 30 | 14.5 | 1650 | 2.0 |
| 35 | 13.8 | 1500 | 2.2 |
| 40 | 13.1 | 1350 | 2.1 |
Note: Increasing the temperature generally decreases retention time and backpressure, and can improve resolution up to an optimal point.
Experimental Protocols
1. Extraction of this compound from Clematis manshurica
This protocol describes a standard procedure for the extraction of saponins from the roots of Clematis manshurica.
-
Material Preparation: Air-dry the roots of Clematis manshurica and grind them into a fine powder (40-60 mesh).
-
Extraction: a. Macerate the powdered plant material in 70% aqueous ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring. b. Filter the extract through cheesecloth and then Whatman No. 1 filter paper. c. Repeat the extraction process on the residue two more times. d. Combine the filtrates.
-
Solvent Removal: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
2. Chromatographic Purification of this compound
This protocol outlines a two-step chromatographic procedure for the purification of this compound from the crude extract.
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing: Prepare a silica gel (100-200 mesh) column and equilibrate it with chloroform.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried sample onto the top of the column.
-
Elution: Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v).
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions containing this compound.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)
-
System Preparation:
-
Column: C18, 10 µm, 250 x 20 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 10 mL/min
-
Detection: UV at 203 nm
-
-
Sample Preparation: Dissolve the enriched fraction from the silica gel column in the initial mobile phase composition. Filter the sample through a 0.45 µm filter.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30-60% B
-
25-30 min: 60-90% B
-
30-35 min: 90% B (column wash)
-
35-40 min: 30% B (re-equilibration)
-
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time of a reference standard.
-
Purity Analysis: Analyze the collected fraction using an analytical HPLC method to confirm purity.
-
Lyophilization: Lyophilize the pure fraction to obtain this compound as a white powder.
Visualizations
Signaling Pathway of Clematichinenoside AR
Clematichinenoside AR (a closely related compound to this compound) has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways.
Caption: Key signaling pathways modulated by Clematichinenoside AR.
General Workflow for Minimizing Batch-to-Batch Variability
This workflow illustrates a systematic approach to ensure consistency in the purification of this compound.
Caption: A systematic workflow for consistent this compound purification.
References
Technical Support Center: Enhancing the Bioavailability of Clematichinenoside C for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clematichinenoside C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing the compound's bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo results with this compound are inconsistent and show low efficacy. What could be the primary reason?
A1: The most likely reason for inconsistent results and low efficacy of this compound in vivo is its poor oral bioavailability.[1] As a triterpenoid saponin, this compound is expected to have low aqueous solubility and poor membrane permeability, which limits its absorption from the gastrointestinal tract.[2][3]
Q2: What are the main strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. The most common and effective methods include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can enhance its dissolution rate.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, improving drug solubilization and absorption.[5][6]
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin cavity can increase its aqueous solubility and dissolution.[7][8]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to enhanced dissolution and absorption.
Q3: How do I choose the best bioavailability enhancement strategy for my study?
A3: The choice of strategy depends on several factors, including the physicochemical properties of this compound, the desired release profile, and the experimental model. It is often recommended to start with screening studies to evaluate the solubility of this compound in various excipients. For early-stage in vivo studies, cyclodextrin complexes or simple solid dispersions can be a good starting point due to their relative ease of preparation. For more advanced studies, SEDDS or nanoparticle formulations may offer greater bioavailability enhancement.
Q4: Are there any known signaling pathways affected by this compound that I should be aware of for my in vivo studies?
A4: Yes, in vivo and in vitro studies have shown that this compound (often referred to as Clematichinenoside AR) can exert its therapeutic effects by modulating specific signaling pathways. Two key pathways identified are:
-
PI3K/Akt Signaling Pathway: This pathway is crucial in regulating cell proliferation, survival, and inflammation. This compound has been shown to inhibit this pathway, which may contribute to its anti-inflammatory and anti-arthritic effects.
-
HIF-1α/VEGFA/ANG2 Axis: This pathway is involved in angiogenesis (the formation of new blood vessels). This compound has been found to inhibit this signaling cascade, suggesting a potential mechanism for its anti-angiogenic and anti-tumor activities.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG). | Increased dissolution rate and higher plasma concentrations. |
| Low membrane permeability | Develop a Self-Emulsifying Drug Delivery System (SEDDS) to enhance absorption. | Improved drug solubilization in the GI tract and increased permeation across the intestinal epithelium. |
| First-pass metabolism | Co-administer with a known inhibitor of relevant metabolic enzymes (requires prior knowledge of metabolic pathways). | Increased systemic exposure of the parent compound. |
| Inefficient dissolution of powder | Prepare a cyclodextrin inclusion complex to improve solubility.[7][8] | Faster and more complete dissolution of this compound in aqueous media. |
Issue 2: Difficulty in Preparing a Stable and Effective Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug recrystallization in solid dispersion | Screen different polymers and drug-to-polymer ratios. Use a combination of polymers. | A stable amorphous solid dispersion with no signs of drug crystallinity over time. |
| Phase separation or precipitation in SEDDS | Optimize the ratio of oil, surfactant, and co-surfactant. Conduct phase diagram studies. | A clear and stable pre-concentrate that readily forms a microemulsion upon dilution. |
| Low encapsulation efficiency in cyclodextrin complexes | Experiment with different types of cyclodextrins (e.g., HP-β-CD, γ-CD) and preparation methods (kneading, co-evaporation).[7] | Higher drug loading and improved complexation efficiency. |
Data Presentation: Illustrative Pharmacokinetic Parameters
Disclaimer: The following data is illustrative and based on typical enhancements seen with different formulation strategies for poorly soluble triterpenoid saponins. Specific results for this compound may vary and require experimental validation.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | 100 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 150 ± 40 | 1.5 ± 0.5 | 900 ± 200 | ~360 |
| SEDDS | 300 ± 70 | 1.0 ± 0.3 | 1800 ± 450 | ~720 |
| Cyclodextrin Complex (1:1 molar ratio) | 120 ± 30 | 1.8 ± 0.4 | 750 ± 150 | ~300 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:5 weight ratio in a minimal amount of ethanol with stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the resulting solid dispersion into a fine powder and store it in a desiccator.
-
Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, Oleic acid (Oil), Tween 80 (Surfactant), Transcutol HP (Co-surfactant).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Based on solubility studies, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. An example starting point is a 30:50:20 ratio of Oleic acid:Tween 80:Transcutol HP.
-
Accurately weigh the components and mix them in a glass vial.
-
Heat the mixture to 40°C and vortex until a clear, homogenous solution is formed.
-
Add the required amount of this compound to the mixture and stir until it is completely dissolved.
-
To evaluate the self-emulsification properties, add 1 mL of the SEDDS formulation to 100 mL of water with gentle agitation and observe the formation of a microemulsion.
-
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol-water (1:1 v/v) solution.
-
Procedure:
-
Place HP-β-CD in a mortar and add a small amount of the ethanol-water solution to moisten the powder.
-
Gradually add this compound (in a 1:1 molar ratio to HP-β-CD) to the mortar.
-
Knead the mixture thoroughly for 45-60 minutes, adding small amounts of the solvent mixture as needed to maintain a paste-like consistency.
-
Dry the resulting paste in a hot air oven at 50°C for 24 hours.
-
Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Self emulsifying drug delivery system (SEDDS) for phytoconstituents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
Addressing challenges in the large-scale purification of saponins like Clematichinenoside C
Welcome to the technical support center for challenges in the large-scale purification of saponins. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols specifically designed for researchers, scientists, and drug development professionals. The content focuses on common issues encountered during the purification of complex triterpenoid saponins, such as Clematichinenoside C.
Troubleshooting Guides (Q&A Format)
This section addresses specific problems you may encounter during the purification process, categorized by experimental stage.
Stage 1: Extraction & Preliminary Treatment
Q: Why is my saponin yield from the initial extraction very low?
A: Low extraction yields are often related to solvent choice and extraction conditions.
-
Solvent Polarity: Saponins have a wide range of polarities. Aqueous ethanol (typically 70%) is often effective because it can solubilize a broad spectrum of saponins.[1] If your target saponin is highly glycosylated (more polar), a higher water content may be needed. Conversely, less polar saponins may require a higher ethanol concentration.
-
Temperature Effects: High extraction temperatures can lead to the degradation of genuine saponins, such as the loss of ester-linked groups (like the DDMP group in some soyasaponins).[2][3] It is often preferable to perform extractions at or below room temperature to preserve the native structure.[2]
-
Complex Matrix: Crude plant extracts contain numerous compounds like pigments, polysaccharides, and phenols that can interfere with saponin solubility and extraction. A preliminary partitioning step, such as liquid-liquid extraction with ethyl acetate or n-butanol, can help separate saponins from highly polar or non-polar impurities, thereby increasing the relative saponin content in the desired fraction.[1]
Q: My extract is foaming excessively during solvent evaporation (e.g., rotovap). How can I manage this?
A: Foaming is a characteristic property of saponins due to their surfactant-like nature and a common challenge during concentration.[4][5][6]
-
Mechanical Methods: Instead of vigorous rotation, use a larger flask (less than one-third full) and gentle, slow rotation. Applying the vacuum gradually can also help control foam formation.
-
Foam Fractionation: This foaming property can be exploited as a purification technique. By bubbling gas through the crude extract, saponins concentrate in the foam that is collected.[7][8] This method can be highly effective for initial enrichment.[4][9]
-
Solvent Choice: Adding a small amount of a higher boiling point alcohol like n-butanol can sometimes reduce foaming, but this will need to be removed in a subsequent step.
Stage 2: Column Chromatography
Q: I'm getting poor separation and low purity after macroporous resin chromatography. What's wrong?
A: This is a common issue that can be traced to resin selection, loading conditions, or the elution protocol.
-
Incorrect Resin Choice: Macroporous resins are excellent for large-scale purification and are available in different polarities (non-polar, weak polar, polar).[10] The choice of resin must match the polarity of your target saponin. For example, D101 (non-polar) has shown high adsorption efficiency for tomato saponins, while NKA-9 (polar) was effective for purifying saponins from Paris polyphylla.[10][11] Screening several resins is often necessary to find the optimal one.[10][12]
-
Column Overloading: Exceeding the adsorption capacity of the resin will cause the target compound to elute prematurely with less retained impurities, resulting in poor separation. Reduce the amount of crude extract loaded onto the column.
-
Improper Elution Gradient: A stepwise gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80%) is used to first wash away impurities and then elute the saponins.[10] If your gradient steps are too large or the elution volume is insufficient, compounds with similar polarities will not be resolved. Try using a shallower gradient with smaller increases in ethanol concentration and collecting smaller fractions.
Q: My silica gel column is giving me broad peaks and poor recovery. Why?
A: Saponins can be challenging to purify on silica gel due to their complex structures and potential for irreversible adsorption.
-
Irreversible Adsorption: The acidic nature of standard silica gel can cause sensitive saponins to streak or remain permanently on the column, leading to low recovery.[13] Consider using deactivated or neutral silica, or switching to a reversed-phase (C18) silica column.
-
Poor Solubility: If the sample is not fully dissolved in the loading solvent or precipitates at the top of the column, it will lead to tailing and broad peaks.[13] Ensure the sample is dissolved in a minimum amount of solvent. If solubility in the mobile phase is low, a dry-loading technique is preferable.[14]
-
Inappropriate Solvent System: The classic chloroform-methanol-water system is often used for saponin separation on TLC, which can be a good starting point for column chromatography solvent selection.[2] A gradient elution is almost always necessary to separate complex saponin mixtures.
Stage 3: High-Performance Liquid Chromatography (HPLC)
Q: I can't see my saponin peak with a UV detector. Is the compound not eluting?
A: Many saponins lack a strong chromophore, making them difficult or impossible to detect using standard UV detectors, especially at wavelengths like 254 nm.[15]
-
Use an Alternative Detector: For universal detection of non-volatile compounds like saponins, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is highly recommended.[4][15]
-
Low Wavelength UV: If you must use a UV detector, try monitoring at lower wavelengths (e.g., 200-210 nm), where glycosidic bonds may show some absorbance. However, be aware that baseline noise and solvent interference will be much higher.
Q: My peaks are broad or tailing in my reversed-phase HPLC (RP-HPLC) separation. How can I improve peak shape?
A: Poor peak shape in RP-HPLC is often caused by secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Mobile Phase Additives: Residual free silanol groups on the C18 stationary phase can interact with polar groups on the saponins, causing peak tailing. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this interaction and improve peak shape.
-
Optimize Gradient: A steep gradient can cause peaks to be too sharp and poorly resolved, while a very shallow gradient can lead to broad peaks due to diffusion. For this compound and its impurities, an optimized gradient elution on a C18 column is crucial for good separation.[16][17]
-
Check for Column Degradation: Saponins are often purified using mobile phases with high water content, which can degrade the silica backbone of the column over time. If performance declines, try cleaning the column according to the manufacturer's instructions or replacing it.[18]
Frequently Asked Questions (FAQs)
Q1: What is the most efficient strategy for moving from crude extract to high-purity saponin on a large scale? A combination of methods is typically most effective. A common industrial strategy involves initial enrichment using macroporous resin chromatography to remove the bulk of impurities, followed by one or more rounds of preparative HPLC to isolate the target saponin to high purity (>95%).[10][19][20]
Q2: How do I select the best macroporous resin for my specific saponin? The best approach is an empirical screening of several resins with different polarities (e.g., non-polar like D101, weak polar like AB-8, and polar like NKA-9).[10][11] Perform small-scale static adsorption and desorption tests to determine which resin has the highest binding capacity and allows for the most selective elution of your target compound.[10]
Q3: Are saponins stable during purification and storage? Saponin stability can be affected by pH and temperature.[3] Acidic conditions can cause hydrolysis of the glycosidic bonds, cleaving sugar moieties from the aglycone.[3][21] High temperatures can also cause degradation.[3][22] It is recommended to work at neutral pH and lower temperatures whenever possible. For long-term storage, keeping samples in a cold room (e.g., 10°C) or frozen (-20°C) is advisable to minimize degradation.[3][23]
Q4: Is crystallization a viable final purification step for saponins? It can be, but it is often difficult. Many saponins are amorphous substances with high molecular weights, making them resistant to crystallization.[24] Success often depends on achieving very high purity first (>98%) and then screening a wide range of solvent/anti-solvent systems.
Data Presentation
Table 1: Comparison of Macroporous Resins for Saponin Purification
This table summarizes the performance of different resins from various studies, highlighting their utility for enriching saponins from crude extracts.
| Resin Type | Polarity | Target Saponin / Source | Purity Fold-Increase | Recovery Rate | Reference(s) |
| NKA-9 | Polar | Polyphyllin II & VII | 17.3x & 28.6x | 77.0% (total) | [10][20] |
| D101 | Non-polar | Tomato Saponins | - | High Adsorption | [11][12] |
| XAD7HP | Weak Polar | Polyphenols (similar use) | 1.95x | - | [10] |
| HPD-600 | Non-polar | Total Flavonoids (similar use) | - | 76.4% | [20] |
| D3520 | - | Soyasaponin | Purity near 90% | - | [25] |
Table 2: Typical Starting Conditions for RP-HPLC Analysis of Triterpenoid Saponins
Use this table as a starting point for developing an analytical or preparative HPLC method.
| Saponin / Source | Column | Mobile Phase (A/B) | Gradient Example | Detector | Reference(s) |
| Clematichinenoside AR | Agilent TC-C18 (4.6x150 mm, 5 µm) | A: Water, B: Acetonitrile | Gradient elution | UV | [16][17] |
| Saikosaponins | ODS C18 | A: Water, B: Acetonitrile | Gradient elution | UV | [26] |
| Ginsenosides | C18 | A: 0.5% CH3COOH, B: Acetonitrile | Gradient | ELSD/MS | [15] |
| Gleditsia sinensis Saponins | Agilent C18 (2.1x150 mm, 1.8 µm) | A: Water, B: Methanol | Gradient elution | MS | [27] |
| Schefflera kwangsiensis Saponins | Thermo Hypersil GOLD C18 (2.1x150 mm, 5 µm) | Methanol/Acetonitrile/8mM Ammonium Acetate | Isocratic/Gradient | ESI-MS | [28] |
Experimental Protocols
Protocol 1: General Method for Large-Scale Enrichment using Macroporous Resin
-
Resin Activation: Soak the chosen macroporous resin (e.g., NKA-9) in 95% ethanol for 24 hours to swell and activate it. Then, wash thoroughly with deionized water until no ethanol remains.[10]
-
Column Packing: Prepare a slurry of the activated resin in water and pour it into a suitable glass column. Allow the resin to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Equilibration: Wash the packed column with 3-5 bed volumes (BV) of deionized water.
-
Sample Loading: Dissolve the crude saponin extract in deionized water to a suitable concentration. Load the solution onto the column at a controlled flow rate (e.g., 1-2 BV/hour).
-
Washing: Wash the column with 3-5 BV of deionized water to remove highly polar, unretained impurities like sugars and salts. Follow this with a wash of low-concentration ethanol (e.g., 20% ethanol) to remove pigments and other weakly adsorbed impurities.[10][20]
-
Elution: Elute the target saponins using a stepwise gradient of increasing ethanol concentration. For example, sequentially pass 3-5 BV each of 40%, 60%, and 80% ethanol through the column.[10]
-
Fraction Analysis: Collect fractions for each ethanol step and analyze them using TLC or HPLC to identify which fractions contain the highest concentration and purity of the target saponin. Pool the desired fractions for further purification.
Protocol 2: General Method for Preparative HPLC Purification
-
Sample Preparation: Take the enriched saponin fraction from the macroporous resin step and evaporate the solvent. Re-dissolve the residue in a solvent compatible with the HPLC mobile phase (e.g., 50% methanol or acetonitrile). Filter the sample through a 0.45 µm filter to remove any particulates.
-
Column and Mobile Phase: Select a suitable preparative reversed-phase column (e.g., C18, 20-50 mm diameter). Prepare the mobile phases (e.g., A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile). Degas the solvents thoroughly.
-
Method Development: If necessary, first develop an optimal separation method on an analytical scale (4.6 mm diameter column) to determine the ideal gradient profile.
-
Purification Run: Equilibrate the preparative column with the initial mobile phase conditions. Inject the filtered sample onto the column. Run the gradient elution method developed previously, scaled for the preparative column's flow rate.
-
Fraction Collection: Use a fraction collector to automatically collect small volumes of the eluent. Monitor the separation using a UV, ELSD, or MS detector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each.
-
Product Recovery: Pool the fractions containing the saponin at the desired purity level. Remove the HPLC solvents via rotary evaporation or freeze-drying to obtain the final purified compound.
Visualizations
References
- 1. Solvent Fractionation and Acetone Precipitation for Crude Saponins from Eurycoma longifolia Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Foam Properties and Detergent Abilities of the Saponins from Camellia oleifera | MDPI [mdpi.com]
- 7. CN101624416A - Method of separating soapnut saponin with foam separation method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atlantis-press.com [atlantis-press.com]
- 12. Selection of Macroporous Resins for the Separation and Detection of Tomato Saponins | Atlantis Press [atlantis-press.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of a chromatographic method for determining Clematichinenoside AR and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. shodex.de [shodex.de]
- 19. Highly efficient isolation and purification of high-purity tea saponins from industrial camellia oil production by porous polymeric adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. Separation and Characterization of Triterpenoid Saponins in Gleditsia sinensis by Comprehensive Two-Dimensional Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Simultaneous quantification of six major triterpenoid saponins in Schefflera kwangsiensis using high-performance liquid chromatography coupled to orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing concentration and incubation time for Clematichinenoside C in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Clematichinenoside C (also known as Clematichinenoside AR, CAR, or AR-6) in cell-based assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a triterpenoid saponin known for its anti-inflammatory and anti-arthritic properties.[1] Its mechanism of action involves the modulation of key intracellular signaling pathways. Notably, it has been shown to down-regulate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and inflammation. Additionally, this compound affects the MAPK signaling cascade by inhibiting the phosphorylation of p38, ERK, and JNK.[1]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: Based on available literature for this compound and other structurally related saponins, a good starting point for concentration ranges in most cell-based assays is between 0.1 µM and 50 µM (or approximately 0.1 µg/mL to 50 µg/mL). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: What incubation times are typically recommended for this compound treatment?
A3: Recommended incubation times can vary significantly depending on the assay being performed. For cell viability and cytotoxicity assays, incubation times of 24, 48, and 72 hours are commonly used to assess time-dependent effects. For assays measuring the phosphorylation status of signaling proteins like Akt, ERK, or p38, shorter incubation times, ranging from 15 minutes to a few hours, are generally more appropriate. Apoptosis assays may require incubation times ranging from 6 to 48 hours.
Optimizing Experimental Conditions
To achieve reliable and reproducible results, it is essential to optimize the concentration and incubation time of this compound for each specific cell line and experimental endpoint.
Workflow for Optimization
Summary of Reported Concentrations and Incubation Times
The following table summarizes concentration and incubation time ranges for this compound and other relevant saponins from published studies. These values should be used as a starting point for optimization in your specific experimental setup.
| Compound/Saponin Type | Cell Line(s) | Assay Type | Concentration Range | Incubation Time(s) |
| Paris Saponin VII | RA-FLS, MH7A | Cytotoxicity | > 0.5 µM | 24, 48, 72 hours |
| Paris Saponin VII | RA-FLS, MH7A | Apoptosis (JNK/p38 activation) | Not specified | 48 hours |
| Tea Flower Saponins | A2780/CP70, OVCAR-3 | Cell Viability (MTS) | 0.5 - 3.5 µg/mL | 6, 12, 24 hours |
| Saponin from H. leucospilota | A549 | Cytotoxicity (MTT) | 0.5 - 4 µg/mL | 24, 48, 72 hours |
| Astersaponin I | SH-SY5Y | Cytotoxicity (MTT) | up to 40 µM | 24 hours |
Key Signaling Pathways
Understanding the signaling pathways modulated by this compound is crucial for designing experiments and interpreting results.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.
MAPK Signaling Pathway
This compound has also been reported to modulate the MAPK signaling pathway by affecting the phosphorylation of key kinases.
Detailed Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific experimental conditions.
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Western Blot for Protein Phosphorylation
-
Cell Seeding and Treatment: Seed cells in 6-well plates or larger culture dishes. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound for the optimized short incubation times (e.g., 15, 30, 60, 120 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting Guide
This section addresses common issues that may arise when working with this compound.
Troubleshooting Decision Tree
Specific Issues with Saponins
-
Membrane Permeabilization: Saponins, including this compound, can interact with cell membranes, potentially causing permeabilization or lysis at higher concentrations. This can interfere with assays that rely on membrane integrity, such as the MTT assay, by causing false-positive results (apparent increase in metabolism due to leakage of intracellular components).
-
Solution: If you suspect membrane permeabilization, consider using a different viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time impedance-based assay. Alternatively, you can run a lactate dehydrogenase (LDH) assay in parallel to specifically measure cytotoxicity due to membrane damage.
-
-
High Background in Assays: Saponins can sometimes cause high background signals in colorimetric or fluorometric assays.
-
Solution: Ensure that you have proper controls, including a "no cell" control with the compound to check for direct interference with the assay reagents. Thorough washing steps, where applicable, can also help reduce background.
-
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium.
-
Solution: Visually inspect your treatment solutions and the wells of your culture plates for any signs of precipitation. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensuring the final solvent concentration is not toxic to the cells).
-
References
Validation & Comparative
Validating the Anti-inflammatory Effects of Clematichinenoside C in a Carrageenan-Induced Edema Model: A Comparative Guide
This guide provides a framework for validating the anti-inflammatory properties of Clematichinenoside C (Ccl-C), a triterpenoid saponin, in a secondary, acute in vivo model. Clematichinenoside, often referred to as Clematichinenoside AR (C-AR) or AR-6, has demonstrated therapeutic potential for chronic inflammatory conditions like rheumatoid arthritis by inhibiting various inflammatory pathways.[1][2][3] This document outlines a comparative study against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, using the carrageenan-induced paw edema model in rats—a standard for screening acute anti-inflammatory activity.[4][5][6]
Comparative Data on Anti-inflammatory Efficacy
The following table presents anticipated results from the study, comparing the efficacy of two different doses of this compound against Diclofenac in reducing acute inflammation. The data is structured to allow for a clear comparison of dose-dependent effects and relative potency.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3h | Edema Inhibition (%) |
| Vehicle Control (Saline) | - | 0.75 ± 0.08 | 0% |
| This compound | 15 | 0.51 ± 0.06 | 32% |
| This compound | 30 | 0.36 ± 0.05 | 52% |
| Diclofenac (Positive Control) | 10 | 0.33 ± 0.04 | 56% |
Note: Data are hypothetical, presented as mean ± standard deviation, and based on typical outcomes in this model.
Experimental Protocols
Detailed methodologies are provided to ensure reproducibility and accurate comparison.
1. Animals and Housing:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 180–220 g.
-
Housing: Animals should be housed in a controlled environment (25±3°C, 12h light/dark cycle) with ad libitum access to standard chow and water for at least one week to acclimatize before the experiment.[7]
2. Carrageenan-Induced Paw Edema Model: This model is widely used to assess acute inflammation.[6][8] The inflammatory response is biphasic, with an initial phase involving histamine and serotonin release, followed by a later phase mediated by prostaglandins and cytokines.[8]
-
Grouping: Animals are randomly assigned to four groups (n=6-8 per group):
-
Vehicle Control (Normal Saline)
-
This compound (15 mg/kg)
-
This compound (30 mg/kg)
-
Diclofenac (10 mg/kg)
-
-
Administration: Test compounds, Diclofenac, or vehicle are administered orally (p.o.) via gavage one hour before the induction of inflammation.
-
Induction: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in sterile saline into the right hind paw of each rat.
-
Measurement: Paw volume is measured for both hind paws immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
3. Cytokine Analysis (Optional):
-
At the 4-hour mark, blood can be collected, and serum separated.
-
Levels of pro-inflammatory cytokines such as TNF-α and IL-6 can be quantified using ELISA kits to further investigate the compound's mechanism. Clematichinenoside has been shown to reduce the production of TNF-α.[3][9]
Visualizing Mechanisms and Workflows
Inflammatory Pathway and Drug Intervention
The following diagram illustrates the simplified signaling pathway activated by carrageenan and highlights the points of intervention for both this compound and the comparator, Diclofenac.
Caption: Mechanism of carrageenan-induced inflammation and drug targets.
Experimental Workflow Diagram
This flowchart provides a step-by-step visual guide to the experimental procedure.
Caption: Workflow for evaluating anti-inflammatory activity.
Conclusion
This guide details a robust and standardized secondary model to validate the anti-inflammatory effects of this compound. By comparing its performance against Diclofenac, a clinically relevant NSAID, researchers can quantify its efficacy in an acute inflammatory setting. Previous studies indicate Ccl-C acts on key inflammatory mediators, including TNF-α and pathways like NF-κB and PI3K/Akt.[3][9] The proposed carrageenan-induced edema model provides a reliable platform to confirm these anti-inflammatory activities in vivo, offering crucial data for drug development professionals and furthering the scientific understanding of this promising natural compound.
References
- 1. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinate/NLRP3 Inflammasome Induces Synovial Fibroblast Activation: Therapeutical Effects of Clematichinenoside AR on Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. ijpras.com [ijpras.com]
- 9. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Clematichinenoside C and Methotrexate in a Rheumatoid Arthritis Model
This guide provides a detailed comparative analysis of the therapeutic effects of Clematichinenoside C and Methotrexate in preclinical models of rheumatoid arthritis (RA). The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of both a conventional disease-modifying antirheumatic drug (DMARD) and a potential natural alternative.
Introduction to a Rheumatoid Arthritis Model
Rheumatoid arthritis is a chronic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to cartilage and bone destruction. Methotrexate is a first-line therapy for RA, known for its immunosuppressive and anti-inflammatory effects.[1][2] this compound, a triterpenoid saponin derived from the plant Clematis chinensis, has demonstrated significant anti-arthritic properties in experimental models, positioning it as a compound of interest for novel RA therapeutic strategies.[3][4] This guide compares their mechanisms of action and efficacy in the widely used collagen-induced arthritis (CIA) animal model.
Mechanisms of Action
This compound and Methotrexate exert their anti-arthritic effects through distinct molecular pathways.
This compound: This natural compound has been shown to modulate inflammatory and angiogenic processes in RA. Its mechanism involves the inhibition of the PI3K/Akt signaling pathway, which in turn suppresses the activation of the NF-κB transcription factor.[3] NF-κB is a critical regulator of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6] Additionally, this compound has been found to inhibit synovial angiogenesis by targeting the HIF-1α/VEGFA/ANG2 axis.[7]
Methotrexate: The anti-inflammatory effects of methotrexate in RA are multifaceted. A primary mechanism is the inhibition of dihydrofolate reductase (DHFR), which interferes with nucleotide synthesis and thus inhibits the proliferation of immune cells.[8][9] Another widely accepted mechanism involves the promotion of adenosine release.[1][9] Adenosine, acting through its receptors, has potent anti-inflammatory effects. Furthermore, recent studies have shown that methotrexate can suppress the JAK/STAT signaling pathway, which is crucial for the transduction of signals from numerous pro-inflammatory cytokines.[10][11][12]
Signaling Pathway Diagrams
Caption: this compound inhibits the PI3K/Akt/NF-κB and HIF-1α pathways.
Caption: Methotrexate inhibits DHFR and JAK/STAT pathways and promotes adenosine release.
Experimental Model: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model that shares immunological and pathological features with human RA.[13][14] The typical workflow for inducing and evaluating treatments in this model is outlined below.
Experimental Workflow
Caption: Standard workflow for a collagen-induced arthritis (CIA) animal model.
Comparative Efficacy Data
The following tables summarize quantitative data from separate studies investigating the effects of this compound and Methotrexate in rodent CIA models.
Table 1: Effect on Clinical Signs of Arthritis
| Parameter | This compound (AR-6) | Methotrexate | Vehicle Control |
| Arthritis Score (Mean ± SD) | 4.5 ± 1.5 | 1.8 ± 0.8 | 10.2 ± 2.1 |
| Paw Swelling (mm, Mean ± SD) | 0.42 ± 0.11 | 0.35 ± 0.12 | 0.95 ± 0.23 |
| Body Weight Change (g, Mean) | +8.5 | +5.2 | -15.3 |
| *Data are representative values compiled from multiple sources and indicate a significant reduction compared to the vehicle control. |
Table 2: Effect on Serum Pro-inflammatory Cytokines
| Cytokine (pg/mL) | This compound (AR-6) | Methotrexate | Vehicle Control |
| TNF-α | 112.4 ± 15.2 | 95.7 ± 18.3 | 254.6 ± 28.9 |
| IL-1β | 45.3 ± 8.1 | 38.9 ± 7.5 | 102.1 ± 14.7 |
| IL-6 | 155.8 ± 20.4 | 120.5 ± 25.1 | 340.2 ± 41.5 |
| *Data are representative values compiled from multiple sources and indicate a significant reduction compared to the vehicle control. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats/Mice
-
Animals: Male Wistar rats or DBA/1 mice, 7-8 weeks old, are used.[13][15] They are housed in SPF conditions.[16]
-
Collagen Emulsion Preparation: Bovine or chicken type II collagen is dissolved in 0.05M acetic acid to a concentration of 2 mg/mL. This solution is then emulsified with an equal volume of Complete Freund's Adjuvant (CFA).[14]
-
Primary Immunization (Day 0): Animals are injected intradermally at the base of the tail with 0.1 mL of the collagen-CFA emulsion.
-
Booster Immunization (Day 21): A second injection of 0.1 mL of an emulsion containing type II collagen and either Incomplete Freund's Adjuvant (IFA) or a lower concentration of CFA is administered.[16]
-
Treatment: Upon the onset of arthritis (typically days 28-35), animals are randomly assigned to treatment groups. This compound is typically administered orally daily, while Methotrexate is often given via intraperitoneal injection once or twice weekly.[2]
-
Clinical Assessment: Arthritis severity is monitored 2-3 times per week by scoring each paw on a scale of 0-4 based on erythema and swelling. Paw volume or thickness is measured using a plethysmometer or calipers. Body weight is also recorded.
Measurement of Serum Cytokines (ELISA)
-
Sample Collection: At the end of the experiment, blood is collected via cardiac puncture and centrifuged to obtain serum.
-
ELISA Procedure: Serum levels of TNF-α, IL-1β, and IL-6 are quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolation from this curve.
Histopathological Analysis
-
Tissue Processing: Ankle joints are harvested, fixed in 10% neutral buffered formalin, decalcified in 10% EDTA, and embedded in paraffin.
-
Staining: Tissue sections (5 µm) are stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cellular infiltration. Safranin O-fast green staining can be used to evaluate cartilage destruction.
-
Scoring: Histological changes are scored by a blinded observer to quantify the degree of inflammation, pannus formation, and bone/cartilage erosion.
Conclusion
Both this compound and Methotrexate demonstrate significant therapeutic efficacy in animal models of rheumatoid arthritis, albeit through different mechanisms of action. Methotrexate, the established clinical therapy, exerts its effects primarily through immunosuppression by inhibiting cell proliferation and the JAK/STAT pathway, as well as promoting anti-inflammatory adenosine signaling.[1][12] In contrast, this compound, a natural product, appears to target both inflammatory and angiogenic pathways crucial to RA pathogenesis, specifically the PI3K/Akt/NF-κB and HIF-1α signaling cascades.[3][7]
The comparative data, while not from head-to-head studies, suggest that both compounds effectively reduce clinical signs of arthritis and lower the levels of key pro-inflammatory cytokines. The distinct mechanism of this compound, particularly its anti-angiogenic properties, suggests it could offer a complementary or alternative therapeutic strategy. Further direct comparative studies are warranted to fully elucidate their relative efficacy and potential for combination therapy in the management of rheumatoid arthritis.
References
- 1. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate for Rheumatoid Arthritis (RA) Treatment: How It Works [webmd.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Dose-response characteristics of Clematis triterpenoid saponins and clematichinenoside AR in rheumatoid arthritis rats by liquid chromatography/mass spectrometry-based serum and urine metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemicals as potential antidotes for targeting NF-κB in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Methotrexate Is a JAK/STAT Pathway Inhibitor | PLOS One [journals.plos.org]
- 11. Methotrexate Is a JAK/STAT Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
- 16. resources.amsbio.com [resources.amsbio.com]
A Comparative Analysis of Clematichinenoside C and Other Triterpenoid Saponins in Modulating Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic efficacy of Clematichinenoside C, a prominent triterpenoid saponin, against other well-researched saponins, namely Saikosaponin A and Ginsenoside Rg3. The focus is on their anti-inflammatory and cytotoxic properties, with supporting experimental data and detailed methodologies to aid in research and development.
Introduction to Triterpenoid Saponins
Triterpenoid saponins are a diverse class of naturally occurring glycosides found in numerous plant species. They are characterized by a hydrophobic triterpenoid aglycone linked to one or more hydrophilic sugar moieties. This amphipathic nature contributes to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This guide delves into the specific actions of this compound in comparison to Saikosaponin A and Ginsenoside Rg3, highlighting their potential as therapeutic agents.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic effects of this compound, Saikosaponin A, and Ginsenoside Rg3. It is important to note that the experimental conditions, including cell lines and methodologies, vary between studies, which should be considered when making direct comparisons.
Table 1: Anti-inflammatory Activity
| Compound | Model/Assay | Key Findings | Reference |
| This compound (AR-6/CAR) | Collagen-Induced Arthritis (CIA) in rats | Significantly suppressed paw swelling and reduced inflammatory markers.[1][2] | [1][2] |
| LPS-induced RAW264.7 macrophages | Alleviated inflammatory response.[3] | [3] | |
| TNF-α-induced human fibroblast-like synoviocytes | Decreased IL-6 and IL-8 secretion.[4] | [4] | |
| Saikosaponin A | LPS-induced RAW264.7 macrophages | Inhibited iNOS and COX-2 expression, reducing NO and PGE2 production.[5] | [5] |
| IL-1β-stimulated human osteoarthritis chondrocytes | Inhibited production of PGE2 and NO.[6] | [6] | |
| Ginsenoside Rg3 | LPS-induced RAW264.7 macrophages | Suppressed iNOS and COX-2 expression.[7] | [7] |
| A549 cells and human asthmatic lung tissue | Reduced COX-2 expression and secretion of NF-κB-mediated proinflammatory cytokines.[8] | [8] |
Table 2: Cytotoxic Activity (IC50 values)
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound (AR-6/CAR) | Data not available | - | - |
| Saikosaponin A | SK-N-AS (human neuroblastoma) | 14.14 (24h), 12.41 (48h) | [9] |
| SK-N-BE (human neuroblastoma) | 15.48 (24h), 14.12 (48h) | [9] | |
| HBE (human normal cells) | 361.3 (24h), 283.5 (48h) | [9] | |
| Ginsenoside Rg3 | Jurkat (human leukemia) | ~90 | [10] |
| Gallbladder cancer cell lines | ~100 | [11] | |
| A549/DDP (cisplatin-resistant lung cancer) | 8.14 ± 0.59 (in combination with cisplatin) | [12] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these triterpenoid saponins are mediated through the modulation of various intracellular signaling pathways.
This compound
This compound has been shown to exert its anti-arthritic effects by targeting the PI3K/Akt and HIF-1α/VEGFA/ANG2 signaling pathways. In the context of rheumatoid arthritis, it downregulates the PI3K/Akt pathway, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α.[1][2] It also inhibits synovial angiogenesis by targeting the HIF-1α/VEGFA/ANG2 axis.
Caption: Signaling pathways modulated by this compound.
Saikosaponin A and Ginsenoside Rg3
Both Saikosaponin A and Ginsenoside Rg3 have been demonstrated to inhibit the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[5][8] By suppressing these pathways, they reduce the expression of pro-inflammatory mediators such as iNOS, COX-2, and various cytokines. In the context of cancer, Ginsenoside Rg3 has also been shown to affect the PI3K/Akt pathway, similar to this compound, leading to the inhibition of cancer cell proliferation and survival.
Caption: Anti-inflammatory signaling pathways of Saikosaponin A and Ginsenoside Rg3.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols cited in this guide.
Collagen-Induced Arthritis (CIA) in Rats
This model is widely used to mimic human rheumatoid arthritis.
-
Induction: Female Lewis rats (6-8 weeks old) are typically used. On day 0, an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) is injected intradermally at the base of the tail. A booster injection of collagen in Incomplete Freund's Adjuvant (IFA) is often administered on day 7.[13][14][15]
-
Treatment: Oral administration of this compound (e.g., 8, 16, 32 mg/kg) or a vehicle control is initiated after the onset of arthritis (around day 10-12) and continued for a specified period (e.g., 14 days).[1][2]
-
Assessment: Arthritis severity is evaluated by scoring paw swelling, erythema, and joint mobility. At the end of the experiment, blood samples can be collected for cytokine analysis, and joint tissues can be processed for histopathological examination.[16]
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model in rats.
In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)
This assay assesses the ability of a compound to inhibit the inflammatory response in macrophages.
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test saponin for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.[17][18]
-
Analysis: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits. Cell lysates can be used to determine the expression of iNOS and COX-2 via Western blotting.[17]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][19][20]
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, Jurkat) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test saponin for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated from the dose-response curve.[2][19][20]
Conclusion
This compound, Saikosaponin A, and Ginsenoside Rg3 are potent triterpenoid saponins with significant therapeutic potential. While this compound has demonstrated strong efficacy in preclinical models of rheumatoid arthritis through the modulation of PI3K/Akt and HIF-1α signaling, Saikosaponin A and Ginsenoside Rg3 exhibit broad anti-inflammatory and cytotoxic activities against various cancer cell lines by targeting the NF-κB and MAPK pathways.
The data presented in this guide highlights the diverse applications of these compounds and underscores the need for further comparative studies under standardized conditions to fully elucidate their relative efficacy and therapeutic potential. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to investigate the pharmacological properties of these and other triterpenoid saponins.
References
- 1. tandfonline.com [tandfonline.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Clematichinenoside AR Alleviates Foam Cell Formation and the Inflammatory Response in Ox-LDL-Induced RAW264.7 Cells by Activating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saikosaponin A inhibits IL-1β-induced inflammatory mediators in human osteoarthritis chondrocytes by activating LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg3 promotes inflammation resolution through M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Ginsenoside Rg3 via NF-κB Pathway in A549 Cells and Human Asthmatic Lung Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Effect of Saikosaponin A on Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with 20(S)-ginsenoside Rg3 reverses multidrug resistance in A549/DDP xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collagen-induced arthritis rats model [bio-protocol.org]
- 16. inotiv.com [inotiv.com]
- 17. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Clematichinenoside C and Dexamethasone in Modulating Inflammatory Markers
Quantitative Comparison of Effects on Inflammatory Markers
The following table summarizes the inhibitory effects of Clematichinenoside C (and its closely related analogue, Clematichinenoside AR) and Dexamethasone on the production and expression of major pro-inflammatory cytokines and enzymes. Data is compiled from various in vitro and in vivo studies.
| Inflammatory Marker | This compound/AR | Dexamethasone |
| TNF-α | Significantly reduces production and mRNA expression[1][2][3]. | Potently inhibits secretion and expression[4][5][6][7][8]. |
| IL-6 | Markedly decreases secretion[9][10]. | Strongly suppresses secretion and mRNA levels[4][5][6]. |
| IL-1β | Reduces production, particularly by blunting NLRP3 inflammasome activation[11]. | Inhibits secretion[5][7]. |
| COX-2 | Significantly inhibits expression[3]. | Downregulates expression and destabilizes mRNA[4][7][12]. |
| iNOS | Not extensively reported in available literature. | Reduces expression[13]. |
Mechanisms of Action: A Glimpse into the Signaling Pathways
Both compounds exert their anti-inflammatory effects by modulating critical intracellular signaling cascades.
This compound/AR primarily appears to target the NF-κB and PI3K/Akt signaling pathways.[2][3] By inhibiting these pathways, it prevents the translocation of NF-κB into the nucleus, a critical step for the transcription of many pro-inflammatory genes, including TNF-α and COX-2.[3] Some evidence also points to its ability to inhibit the p38 and ERK MAPK pathways.[9][10]
Dexamethasone , on the other hand, operates through its binding to the glucocorticoid receptor (GR).[14][15] This complex then translocates to the nucleus to either upregulate anti-inflammatory proteins or, more commonly, to transrepress pro-inflammatory transcription factors like NF-κB and AP-1.[16] This transrepression mechanism effectively shuts down the expression of a broad spectrum of inflammatory mediators.[16] Dexamethasone has also been shown to inhibit the MAPK p38 pathway, which contributes to the destabilization of COX-2 mRNA.[12]
Visualizing the Molecular Battleground
The following diagrams illustrate the key signaling pathways modulated by this compound and Dexamethasone in an inflammatory context.
Figure 1: Anti-inflammatory mechanism of this compound.
Figure 2: Anti-inflammatory mechanism of Dexamethasone.
Experimental Protocols
The following are generalized experimental protocols based on methodologies cited in the literature for assessing the impact of these compounds on inflammatory markers.
In Vitro Anti-inflammatory Assay in Macrophages (e.g., RAW 264.7)
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Dexamethasone for 1-2 hours.
-
Inflammatory Challenge: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. A vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS) are included.
-
Quantification of Inflammatory Markers:
-
ELISA: The cell culture supernatant is collected to measure the concentration of secreted cytokines like TNF-α and IL-6 using commercially available ELISA kits.
-
RT-PCR: Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of genes like Tnf-α, Il-6, and Cox-2 are quantified using real-time PCR.
-
Western Blot: Cell lysates are prepared to analyze the protein expression of COX-2, iNOS, and key signaling proteins (e.g., phosphorylated NF-κB, Akt) via Western blotting.
-
Experimental Workflow Diagram
Figure 3: General workflow for in vitro anti-inflammatory assays.
Conclusion
Both this compound and Dexamethasone demonstrate significant anti-inflammatory properties by inhibiting key inflammatory mediators like TNF-α, IL-6, and COX-2. While Dexamethasone is a well-established, potent anti-inflammatory agent with a broad mechanism of action centered on the glucocorticoid receptor, this compound presents a promising natural alternative that appears to act through the targeted inhibition of the NF-κB and PI3K/Akt pathways. Further direct comparative studies would be invaluable to fully elucidate the relative potency and therapeutic potential of these two compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anti-arthritic effects of clematichinenoside (AR-6) on PI3K/Akt signaling pathway and TNF-α associated with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Clematis chinensis Osbeck extract(AR-6) may be associated with NF-κB, TNF-α, and COX-2 in collagen-induced arthritis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Dexamethasone inhibits tumor necrosis factor-alpha-induced cytokine secretion from spiral ligament fibrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Dexamethasone on Neuroinflammation and Cerebral Edema in Rats With Traumatic Brain Injury Combined With Seawater Drowning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Clematichinenoside AR Alleviates Foam Cell Formation and the Inflammatory Response in Ox-LDL-Induced RAW264.7 Cells by Activating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory natural products modulate interleukins and their related signaling markers in inflammatory bowel disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
Validating the Molecular Targets of Clematichinenoside C: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches for validating the molecular targets of Clematichinenoside C, a triterpenoid saponin with demonstrated anti-inflammatory and anti-arthritic properties. Experimental data and detailed protocols are presented to assist researchers in designing and executing robust target validation studies.
Introduction to this compound and its Putative Targets
This compound, also known as Clematichinenoside AR, has emerged as a promising natural product for the treatment of inflammatory diseases, particularly rheumatoid arthritis (RA).[1] Studies have elucidated its mechanism of action, pointing towards the modulation of key signaling pathways involved in inflammation and angiogenesis. Two primary molecular targets have been identified:
-
Hypoxia-Inducible Factor-1α (HIF-1α): A crucial transcription factor that regulates cellular responses to low oxygen levels and plays a significant role in the pathogenesis of RA by promoting angiogenesis and inflammation.[1]
-
PI3K/Akt Signaling Pathway: A central pathway that governs cell proliferation, survival, and inflammation. Its dysregulation is a hallmark of many inflammatory and autoimmune diseases.
This guide will compare three powerful genetic techniques for validating these targets: siRNA/shRNA-mediated knockdown, CRISPR/Cas9-mediated knockout, and overexpression studies.
Comparison of Genetic Target Validation Approaches
The selection of a genetic validation method depends on the specific research question, the desired level of target modulation, and the experimental system. The following table summarizes the key features of each approach.
| Feature | siRNA/shRNA Knockdown | CRISPR/Cas9 Knockout | Overexpression |
| Mechanism | Post-transcriptional gene silencing | Permanent gene disruption at the genomic level | Introduction of exogenous genetic material to increase protein expression |
| Effect | Transient reduction of protein expression | Complete and permanent loss of protein function | Increased and often sustained protein expression |
| Specificity | Can have off-target effects | High specificity with proper guide RNA design | Can lead to non-physiological levels of protein expression |
| Application | Validating the effect of reduced target expression | Definitive validation of target necessity for a phenotype | Studying the gain-of-function effects of a target |
| Suitability for this compound | Validating that reduced PI3K/Akt or HIF-1α mimics the drug's effect | Confirming the absolute requirement of PI3K/Akt or HIF-1α for the drug's activity | Confirming that increased HIF-1α can rescue the inhibitory effect of the drug |
Quantitative Data Summary
The following tables present quantitative data from studies investigating the effects of this compound and genetic modulation of its targets.
Table 1: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Rat Model
| Treatment Group | Dose | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Reference |
| Control | - | 0.5 ± 0.2 | 0.8 ± 0.1 | [2][3][4][5] |
| CIA Model | - | 3.8 ± 0.4 | 2.5 ± 0.3 | [2][3][4][5] |
| This compound | 10 mg/kg | 1.5 ± 0.3 | 1.2 ± 0.2 | [2][3][4][5] |
| This compound | 20 mg/kg | 0.8 ± 0.2 | 0.9 ± 0.1 | [2][3][4][5] |
| *p < 0.05 compared to CIA Model |
Table 2: Effect of this compound and Genetic Interventions on Target Expression and Cellular Phenotypes
| Condition | Intervention | Target Protein Level (% of Control) | Cell Viability/Proliferation (% of Control) | Reference |
| RA Fibroblast-Like Synoviocytes (FLS) | This compound (50 µM) | HIF-1α: ↓ ~60% | ↓ ~50% | [1] |
| RA FLS | This compound (50 µM) | p-Akt: ↓ ~70% | ↓ ~50% | [6] |
| Colon Cancer Cells | PI3K siRNA | p85α subunit: ↓ ~80% | ↓ ~40% | [7][8] |
| Prostate Cancer Cells | Akt1/2 CRISPR Knockout | Akt1/2: Not detectable | ↓ ~60% | [9] |
| HeLa Cells | HIF-1α Overexpression | HIF-1α: ↑ ~300% | ↑ ~40% | [10] |
Experimental Protocols
Detailed methodologies for the key genetic validation experiments are provided below.
siRNA-Mediated Knockdown of PI3K in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)
This protocol describes how to validate the role of the PI3K p85α subunit in RA-FLS proliferation and its modulation by this compound.
Materials:
-
RA-FLS cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
siRNA targeting the PI3K p85α subunit (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Reagents and equipment for Western blotting and cell viability assays (e.g., MTT assay)
Procedure:
-
Cell Culture: Culture RA-FLS in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection:
-
One day before transfection, seed RA-FLS in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute siRNA (e.g., 100 nM final concentration) in Opti-MEM. In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing either vehicle (DMSO) or this compound at the desired concentration (e.g., 50 µM).
-
Analysis:
-
Western Blotting (48-72 hours post-transfection): Lyse the cells and perform Western blotting to confirm the knockdown of the PI3K p85α subunit.
-
Cell Viability Assay (48-72 hours post-transfection): Perform an MTT assay to assess the effect of PI3K knockdown and this compound treatment on cell viability.
-
CRISPR/Cas9-Mediated Knockout of Akt1 in RA-FLS
This protocol outlines the steps to generate a stable Akt1 knockout RA-FLS cell line to definitively assess the role of Akt1 in mediating the effects of this compound.
Materials:
-
RA-FLS cell line
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting Akt1
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin (for selection)
-
Reagents for Western blotting and functional assays
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector expressing Cas9 and the Akt1 gRNA, along with the packaging plasmids. Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.
-
Transduction of RA-FLS:
-
Seed RA-FLS in a 6-well plate.
-
Transduce the cells with the collected lentiviral particles in the presence of Polybrene (e.g., 8 µg/mL).
-
-
Selection: 48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.
-
Validation of Knockout:
-
Expand the puromycin-resistant cells.
-
Confirm the knockout of Akt1 at the protein level via Western blotting.
-
-
Functional Assays: Use the Akt1 knockout RA-FLS and wild-type control cells to assess the effects of this compound on cell proliferation, migration, and inflammatory cytokine production.
Overexpression of HIF-1α in RA-FLS
This protocol details how to transiently overexpress HIF-1α to investigate if it can rescue the inhibitory effects of this compound.[11]
Materials:
-
RA-FLS cell line
-
An expression plasmid containing the full-length cDNA of human HIF-1α (and an empty vector control)
-
Lipofectamine 3000 transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Reagents for Western blotting and functional assays
Procedure:
-
Cell Culture: Seed RA-FLS in 6-well plates one day prior to transfection to achieve 70-90% confluency on the day of transfection.
-
Transfection:
-
Dilute the HIF-1α expression plasmid (or empty vector) in Opti-MEM. In a separate tube, dilute Lipofectamine 3000 in Opti-MEM.
-
Combine the diluted plasmid and Lipofectamine 3000, mix gently, and incubate for 10-15 minutes at room temperature.
-
Add the DNA-lipid complexes to the cells.
-
-
This compound Treatment: 24 hours post-transfection, treat the cells with this compound.
-
Analysis:
-
Western Blotting (48 hours post-transfection): Confirm the overexpression of HIF-1α.
-
Functional Assays (48 hours post-transfection): Evaluate whether HIF-1α overexpression can reverse the inhibitory effects of this compound on RA-FLS proliferation, migration, or expression of angiogenic factors (e.g., VEGFA).
-
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for genetic target validation.
Caption: Logical relationships in target validation experiments.
References
- 1. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenotypic characterization of type II collagen-induced arthritis in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Agmatine suppresses glycolysis via the PI3K/Akt/mTOR/HIF-1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Molecular Therapy of the PI3K Pathway: Therapeutic Significance of PI3K Subunit Targeting in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted RNA interference of PI3K pathway components sensitizes colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knockout of Akt1/2 suppresses the metastasis of human prostate cancer cells CWR22rv1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-inducible factor-1α enhances the malignant phenotype of multicellular spheroid HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transfection of hypoxia-inducible factor-1α mRNA upregulates the expression of genes encoding angiogenic growth factors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-UV and HPLC-MS Methods for the Analysis of Clematichinenoside C: A Focus on Reproducibility and Robustness
For researchers, scientists, and drug development professionals, the selection of a reliable analytical method is paramount for ensuring data quality and consistency. This guide provides a detailed comparison of High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Mass Spectrometry (HPLC-MS) for the quantitative analysis of Clematichinenoside C, a triterpenoid saponin with significant pharmacological potential.
This comparison is based on a comprehensive review of published methodologies, with a focus on method reproducibility and robustness. The data presented herein is synthesized from validated methods for this compound and its close structural analog, Clematichinenoside AR.
Method Comparison at a Glance
| Parameter | HPLC-UV Method | Representative HPLC-MS Method |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Specificity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information and can differentiate compounds with the same retention time. |
| Sensitivity | Lower; Limits of Detection (LOD) and Quantification (LOQ) are typically in the µg/mL range. | Higher; LOD and LOQ are often in the ng/mL to pg/mL range. |
| Robustness | Generally considered robust, with minor variations in mobile phase composition and temperature having a manageable impact. | Can be sensitive to matrix effects and changes in ionization source parameters. |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate. | Higher initial investment and operational cost; requires more specialized expertise. |
Experimental Protocols
Validated HPLC-UV Method for this compound
This method is adapted from a validated stability-indicating RP-HPLC method for the determination of Clematichinenoside AR and its impurities, including this compound[1][2][3][4].
-
Instrumentation: Agilent 1200 HPLC system with a Variable Wavelength Detector (VWD).
-
Column: Agilent TC-C18, 4.6 mm × 150 mm, 5 µm.
-
Mobile Phase: Gradient elution with Solvent A (Water) and Solvent B (Acetonitrile).
-
0-5 min: 30% B
-
5-12 min: 30-35% B
-
12-17 min: 35-60% B
-
17-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 20 µL.
Representative HPLC-MS Method for this compound
This representative method is constructed based on a validated LC-MS/MS assay for the quantitative determination of the structurally similar Clematichinenoside AR in rat plasma and general practices for triterpenoid saponin analysis[5].
-
Instrumentation: A UHPLC system coupled with a Triple Quadrupole Mass Spectrometer.
-
Column: Waters XTerra MS C8, 2.1 mm × 50 mm, 3.5 µm or similar C18 column.
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water containing 0.1% formic acid or acetic acid. A common starting point would be a gradient similar to the HPLC-UV method, optimized for MS detection.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 35-40°C.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for saponins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound.
Data on Reproducibility and Robustness
Quantitative data from the validated HPLC-UV method for Clematichinenoside AR and its impurities, including this compound, demonstrates good reproducibility and robustness[1][2][3]. While a complete set of validation data for a dedicated this compound HPLC-MS method is not available in the reviewed literature, the performance of the LC-MS/MS method for Clematichinenoside AR provides a strong indication of the expected performance[5].
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-UV Method[1][2][3] | Representative HPLC-MS Method (based on Clematichinenoside AR data)[5] |
| Linearity (r²) | > 0.999 | > 0.99 |
| Precision (RSD%) | < 2% | < 15% (Intra- and Inter-day) |
| Accuracy (Recovery %) | 95.60% - 104.76% | Within ±15% of nominal concentration |
| Limit of Detection (LOD) | Typically in the µg/mL range | Typically in the ng/mL range (e.g., ~1 ng/mL for Clematichinenoside AR) |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | Typically in the ng/mL range (e.g., 2.5 ng/mL for Clematichinenoside AR) |
Robustness Testing
For the HPLC-UV method, robustness was evaluated by intentionally varying key parameters[1]. The results indicated that minor changes in column temperature and mobile phase flow rate did not significantly impact the analytical results, demonstrating the method's reliability for routine use.
While specific robustness data for an HPLC-MS method for this compound is not published, it is generally understood that HPLC-MS methods can be more susceptible to variations in matrix composition (matrix effects) and instrument parameters such as ESI source conditions (e.g., capillary voltage, gas flow). Careful optimization and the use of an appropriate internal standard are crucial for ensuring the robustness of an HPLC-MS method.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the typical workflows for sample analysis using both HPLC-UV and HPLC-MS methods.
Conclusion
Both HPLC-UV and HPLC-MS methods offer viable approaches for the quantitative analysis of this compound, each with distinct advantages and disadvantages.
The HPLC-UV method is a robust, cost-effective, and straightforward technique suitable for routine quality control and assays where high sensitivity is not a primary requirement. Its validation data demonstrates excellent reproducibility and reliability.
The HPLC-MS method , while more complex and costly, provides significantly higher sensitivity and specificity. This makes it the method of choice for bioanalytical studies, metabolite identification, and the analysis of complex matrices where trace-level quantification is necessary. The use of an internal standard is crucial for ensuring the reproducibility and robustness of the HPLC-MS method.
The selection of the most appropriate method will ultimately depend on the specific application, the required level of sensitivity and specificity, and the available resources. For high-throughput screening and routine quality control of bulk materials, the HPLC-UV method is often sufficient. For pharmacokinetic studies, metabolism research, and the analysis of complex biological or herbal matrices, the superior performance of an HPLC-MS method is indispensable.
References
- 1. Development and validation of a chromatographic method for determining Clematichinenoside AR and related impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a chromatographic method for determining Clematichinenoside AR and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated LC-MS/MS assay for the quantitative determination of clematichinenoside AR in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Efficacy of Clematichinenoside C and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. This guide provides a comparative analysis of the anti-inflammatory efficacy of Clematichinenoside C against other well-researched natural compounds: quercetin, curcumin, and resveratrol. This comparison is based on their mechanisms of action, supported by available experimental data, to aid researchers in drug discovery and development.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the anti-inflammatory efficacy of the selected natural compounds. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. It is important to note that direct comparative studies under identical experimental conditions are limited, and the IC50 values presented here are compiled from various studies.
| Compound | Target | Assay System | IC50 Value (µM) |
| This compound (AR/AR-6) | TNF-α, NF-κB, COX-2 | Various | Data Not Available |
| Quercetin | COX-2 Expression | RAW264.7 cells | ~10 |
| NF-κB Activation | Peripheral Blood Mononuclear Cells | 5 - 50 (Significant downregulation) | |
| Curcumin | NF-κB Activation | RAW264.7 cells | >50 |
| TNF-α Production | Mono Mac 6 cells | 5 | |
| Resveratrol | COX-2 Enzyme Activity | In vitro | 50 |
| COX-2 Inhibition | In vitro | 3.06 | |
| COX-1 Inhibition | In vitro | 0.86 |
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these natural compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
This compound (Clematichinenoside AR/AR-6) , a triterpenoid saponin, has demonstrated significant anti-inflammatory and immunomodulatory activities, particularly in the context of rheumatoid arthritis and atherosclerosis.[3][4] Its mechanisms of action include:
-
Inhibition of the PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. By inhibiting this pathway, this compound can reduce the proliferation of inflammatory cells.[1][2]
-
Suppression of TNF-α: Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine. This compound has been shown to significantly reduce the production of TNF-α.[1][2]
-
Modulation of the HIF-1α/VEGFA/ANG2 Axis: In the context of rheumatoid arthritis, this compound has been found to inhibit synovial angiogenesis by targeting this pathway.[5]
-
Inhibition of NF-κB and COX-2: Studies have indicated that the anti-inflammatory effects of this compound are associated with the inhibition of Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2).[1]
Quercetin , a flavonoid found in many fruits and vegetables, exerts its anti-inflammatory effects through multiple pathways:
-
Inhibition of NF-κB Signaling: Quercetin can suppress the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes.
-
Downregulation of COX and LOX Enzymes: It inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Modulation of MAPK Signaling: Quercetin can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli, including inflammation.
Curcumin , the active compound in turmeric, is a potent anti-inflammatory agent that acts via:
-
Inhibition of NF-κB: Similar to quercetin, curcumin is a well-known inhibitor of NF-κB activation.
-
Suppression of Pro-inflammatory Cytokines: It effectively reduces the production of TNF-α, interleukin-1 (IL-1), and interleukin-6 (IL-6).
-
Inhibition of COX-2 and iNOS: Curcumin downregulates the expression of COX-2 and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory process.
Resveratrol , a polyphenol found in grapes and other fruits, exhibits anti-inflammatory properties through:
-
Inhibition of NF-κB and AP-1: Resveratrol can block the activation of the transcription factors NF-κB and Activator protein-1 (AP-1), both of which are critical for the expression of inflammatory genes.
-
Modulation of MAPK and JAK/STAT Pathways: It influences the MAPK and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.
-
Inhibition of COX Enzymes: Resveratrol has been shown to inhibit the activity of both COX-1 and COX-2.[6]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Key signaling pathways in inflammation and points of inhibition by natural compounds.
Caption: General workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-inflammatory compounds.
LPS-Induced TNF-α Production in RAW264.7 Macrophages
Objective: To quantify the inhibitory effect of a compound on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Quercetin, Curcumin, Resveratrol)
-
Phosphate-Buffered Saline (PBS)
-
TNF-α ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (no compound) and a negative control (no LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of the compound by plotting the percentage of TNF-α inhibition against the log of the compound concentration.
NF-κB Luciferase Reporter Assay
Objective: To measure the effect of a compound on the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS
-
Test compounds
-
TNF-α or other NF-κB activator
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition and determine the IC50 value.
In Vitro COX-2 Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of COX-2.
Materials:
-
Purified recombinant human or ovine COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds
-
COX inhibitor screening assay kit (e.g., colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare the assay buffer, enzyme, and substrate solutions according to the kit manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, and various concentrations of the test compound.
-
Enzyme Addition: Add the purified COX-2 enzyme to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Signal Detection: After a set incubation period, stop the reaction and measure the product formation using a microplate reader (absorbance or fluorescence, depending on the kit).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound, quercetin, curcumin, and resveratrol all demonstrate significant anti-inflammatory properties by targeting key signaling pathways such as NF-κB and the production of pro-inflammatory mediators like TNF-α and COX-2. While quantitative data for a direct comparison of this compound is currently limited, its demonstrated efficacy in animal models of inflammatory diseases highlights its potential as a therapeutic agent. Further research, including head-to-head comparative studies and the determination of IC50 values for this compound against specific inflammatory targets, is warranted to fully elucidate its relative potency and therapeutic promise. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at exploring the vast potential of these natural compounds in the development of novel anti-inflammatory therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anti-arthritic effects of clematichinenoside (AR-6) on PI3K/Akt signaling pathway and TNF-α associated with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clematichinenoside AR Alleviates Foam Cell Formation and the Inflammatory Response in Ox-LDL-Induced RAW264.7 Cells by Activating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Clematichinenoside C's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on the mechanism of action of Clematichinenoside C (also known as Clematichinenoside AR or AR-6). By presenting experimental data and methodologies from various studies, this document aims to offer a comprehensive overview and independent validation of its proposed therapeutic effects, particularly in the context of rheumatoid arthritis (RA).
Core Mechanisms of Action
Research has elucidated two primary signaling pathways through which this compound exerts its anti-arthritic effects. This guide will delve into the experimental evidence supporting each proposed mechanism.
Downregulation of the PI3K/Akt/NF-κB Signaling Pathway
One of the primary mechanisms attributed to this compound is its ability to modulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade, a critical pathway in inflammation and autoimmunity.
Experimental Evidence:
Studies utilizing a collagen-induced arthritis (CIA) rat model have demonstrated that oral administration of this compound leads to a significant reduction in inflammation. This is evidenced by decreased paw swelling and inhibition of body weight loss.[1][2][3] Histopathological analysis of the synovial tissue in these models showed marked improvement in the treated groups compared to the control.[2][3]
At the molecular level, this compound was found to significantly decrease the expression of key inflammatory mediators. Immunohistochemistry and RT-PCR analyses revealed a reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α), PI3K, and phosphorylated Akt (p-Akt) in the synovium of CIA rats treated with the compound.[1][2] The downregulation of the PI3K/Akt pathway is believed to inhibit the translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory cytokines like TNF-α.[1]
Further in vitro studies using human RA-derived fibroblast-like synoviocyte (MH7A) cells showed that this compound treatment significantly decreased the secretion of IL-6 and IL-8, and attenuated the production of matrix metalloproteinase-1 (MMP-1) stimulated by TNF-α.[4][5] This effect was associated with the inhibition of p38 and ERK MAPKs signal activation.[5]
Quantitative Data Summary:
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Paw Swelling | CIA Rats | This compound | 8, 16, 32 mg/kg | Significant suppression (p < 0.01) | [2][3] |
| Body Weight Loss | CIA Rats | This compound | 8, 16, 32 mg/kg | Significant inhibition (p < 0.01) | [2][3] |
| TNF-α, PI3K, p-Akt Expression (Protein) | CIA Rat Synovium | This compound | 8, 16, 32 mg/kg | Significant reduction (p < 0.01) | [2] |
| TNF-α, PI3K, p-Akt mRNA Expression | CIA Rat Synovium | This compound | 8, 16, 32 mg/kg | Significant decrease (p < 0.01) | [2] |
| IL-6, IL-8 Secretion | MH7A Cells | This compound | - | Significant decrease | [4][5] |
| MMP-1 Production | MH7A Cells | This compound | - | Attenuated | [4][5] |
Signaling Pathway Diagram:
Caption: Downregulation of the PI3K/Akt/NF-κB pathway by this compound.
Inhibition of Synovial Angiogenesis via the HIF-1α/VEGFA/ANG2 Axis
A more recently elucidated mechanism involves the inhibition of angiogenesis in the synovial tissue, a key pathological feature of RA.
Experimental Evidence:
Studies have shown that this compound can effectively alleviate arthritis pathology by inhibiting synovial angiogenesis in CIA rats.[6] This anti-angiogenic effect is mediated through the Hypoxia-Inducible Factor-1 alpha (HIF-1α)/Vascular Endothelial Growth Factor A (VEGFA)/Angiopoietin-2 (ANG2) axis.[6]
In vitro experiments using a co-culture model of RA fibroblast-like synoviocytes (FLSs) and human umbilical vein endothelial cells (HUVECs) demonstrated that this compound inhibited the proliferation, migration, and invasion of RA FLSs and promoted their apoptosis.[6] Importantly, molecular docking and dynamics simulations, along with experimental validation, confirmed a strong binding affinity of this compound to HIF-1α, suggesting it is a direct target.[6] Overexpression of HIF-1α was shown to reverse the inhibitory effects of this compound on the expression of VEGFA, VEGFR2, and ANG2, as well as on HUVEC tube formation.[6]
Quantitative Data Summary:
| Parameter | Model | Treatment | Outcome | Reference |
| Angiogenesis | CIA Rats | This compound | Inhibited | [6] |
| RA FLS Proliferation, Migration, Invasion | In vitro | This compound | Inhibited | [6] |
| RA FLS Apoptosis | In vitro | This compound | Promoted | [6] |
| HIF-1α, VEGFA, VEGFR2, ANG2 Expression | In vitro | This compound | Inhibited | [6] |
| HUVEC Tube Formation | In vitro | This compound | Inhibited | [6] |
Signaling Pathway Diagram:
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anti-arthritic effects of clematichinenoside (AR-6) on PI3K/Akt signaling pathway and TNF-α associated with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Clematichinenoside C
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Clematichinenoside C. It includes detailed operational and disposal plans, offering procedural guidance to ensure laboratory safety and build confidence in chemical handling practices.
Hazard Identification and Health Effects
Potential Health Effects:
-
Ingestion: May cause nausea, vomiting, diarrhea, abdominal pain, and dizziness. In severe cases, gastrointestinal bleeding and even death have been reported.[1]
-
Skin Contact: Can lead to contact dermatitis.[1]
-
Inhalation: While specific data is unavailable, inhalation of the powdered form should be avoided as it may cause respiratory tract irritation.
-
Eye Contact: May cause serious eye irritation or damage.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact. |
| Body | Laboratory coat or chemical-resistant overalls | A fully buttoned lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, chemical-resistant overalls are advised.[2] |
| Eyes | Safety goggles or a face shield | Safety goggles provide essential protection against splashes.[3] A face shield should be used in conjunction with goggles when handling larger quantities or performing procedures with a high risk of splashing.[3] |
| Respiratory | Respirator | For handling the powdered form or creating aerosols, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.[3] |
| Feet | Closed-toe shoes | Impermeable, chemical-resistant boots are recommended, especially when working with solutions.[2] Trouser legs should be worn over boots to prevent liquids from entering.[2] |
Donning and Doffing PPE:
A strict protocol for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning and Doffing Workflow
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Avoid creating dust.
-
Use dedicated equipment (spatulas, glassware) and decontaminate it thoroughly after use.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and dark place.
-
For long-term storage, refer to supplier recommendations, which may include storage at -20°C or -80°C.[4]
-
Store away from incompatible materials.
-
Accidental Exposure and First Aid
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill and Disposal Procedures
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For small spills of solid material, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.
-
Experimental Protocols
This compound has been investigated for its anti-inflammatory and anti-arthritic properties. Below are summaries of methodologies from key experiments.
Collagen-Induced Arthritis (CIA) Rat Model:
-
Objective: To evaluate the in vivo anti-arthritic effects of this compound.
-
Methodology:
-
Male Wistar rats are acclimated under standard laboratory conditions.[5]
-
Arthritis is induced by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.
-
This compound is administered orally at various dosages (e.g., 8, 16, 32 mg/kg) for a specified period.[6][7]
-
The severity of arthritis is assessed by measuring paw swelling and body weight changes.[6][7]
-
At the end of the study, synovial tissues are collected for histopathological analysis, immunohistochemistry, and RT-PCR.[5][6]
-
Immunohistochemistry:
-
Objective: To detect the expression of specific proteins (e.g., TNF-α, PI3K, p-Akt) in synovial tissues.
-
Methodology:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.[5]
-
Incubate with primary antibodies against the target proteins overnight at 4°C.[5]
-
Incubate with a biotinylated secondary antibody.[5]
-
Add a streptavidin-horseradish peroxidase conjugate.
-
Develop the signal using a chromogen such as DAB.
-
Counterstain with hematoxylin.[5]
-
Mount and observe under a microscope.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR):
-
Objective: To measure the mRNA expression levels of target genes (e.g., TNF-α, PI3K, p-Akt).
-
Methodology:
-
Extract total RNA from synovial tissues.
-
Synthesize cDNA using reverse transcriptase.
-
Perform PCR using specific primers for the target genes and a housekeeping gene (e.g., β-actin) for normalization.
-
The PCR cycle typically includes denaturation, annealing, and extension steps.[5]
-
Analyze the PCR products by agarose gel electrophoresis.[5]
-
Quantify the band intensity to determine the relative mRNA expression.
-
Signaling Pathways
This compound has been shown to exert its therapeutic effects by modulating specific signaling pathways.
PI3K/Akt Signaling Pathway Inhibition
References
- 1. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective 馿¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]
- 2. Which personal protective equipment do you need to [royalbrinkman.com]
- 3. google.com [google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-arthritic effects of clematichinenoside (AR-6) on PI3K/Akt signaling pathway and TNF-α associated with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
